molecular formula C40H47N4O9P B15599685 DMTr-LNA-U-3-CED-Phosphora

DMTr-LNA-U-3-CED-Phosphora

Número de catálogo: B15599685
Peso molecular: 758.8 g/mol
Clave InChI: ROCIJWWVBQZMMI-XAXHEKOESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DMTr-LNA-U-3-CED-Phosphora is a useful research compound. Its molecular formula is C40H47N4O9P and its molecular weight is 758.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C40H47N4O9P

Peso molecular

758.8 g/mol

Nombre IUPAC

3-[[(1R)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35?,36?,37?,39-,54?/m1/s1

Clave InChI

ROCIJWWVBQZMMI-XAXHEKOESA-N

Origen del producto

United States

Foundational & Exploratory

The Gatekeeper of LNA Synthesis: A Technical Guide to the Function of the DMTr Group in LNA Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) technology represents a significant advancement in oligonucleotide-based therapeutics and diagnostics. The enhanced hybridization affinity and enzymatic stability of LNA-modified oligonucleotides make them powerful tools for applications such as antisense therapy, miRNA inhibition, and in situ hybridization. The chemical synthesis of these modified nucleic acids relies on the robust and well-established phosphoramidite (B1245037) solid-phase synthesis methodology. Central to the success and fidelity of this process is the strategic use of protecting groups, with the 4,4'-dimethoxytrityl (DMTr) group playing a pivotal role as the guardian of the 5'-hydroxyl function. This in-depth technical guide elucidates the critical function of the DMTr group in LNA phosphoramidite chemistry, providing detailed experimental protocols, quantitative data, and visual representations of key workflows and mechanisms.

The Core Function of the 4,4'-Dimethoxytrityl (DMTr) Group

The DMTr group is an acid-labile protecting group indispensable for the stepwise, directional synthesis of oligonucleotides, including those containing LNA monomers. Its function is multifaceted, ensuring the high efficiency and fidelity of the synthesis process.

1. Reversible 5'-Hydroxyl Protection: The primary role of the DMTr group is to reversibly block the 5'-hydroxyl group of the LNA phosphoramidite and the growing oligonucleotide chain on the solid support. This protection is crucial to enforce the 3' to 5' directionality of synthesis, preventing self-polymerization of the phosphoramidite monomers and ensuring that coupling occurs only at the desired 5'-terminus of the growing chain.

2. Steric Hindrance: The bulky nature of the DMTr group provides significant steric hindrance, which physically obstructs unwanted side reactions at the 5'-hydroxyl position during the coupling, capping, and oxidation steps of the synthesis cycle.

3. Controlled Deprotection (Detritylation): The DMTr group is designed to be stable under the neutral and basic conditions of the coupling and capping steps, yet readily cleaved under mild acidic conditions. This selective lability is fundamental to the cyclical nature of solid-phase synthesis, allowing for the controlled deprotection of the 5'-hydroxyl group to enable the next coupling reaction.

4. Real-Time Synthesis Monitoring: Upon cleavage with an acid, the DMTr group is released as a stable, bright orange-colored dimethoxytrityl cation. The intensity of this color can be measured spectrophotometrically, providing a real-time quantitative assessment of the coupling efficiency at each step of the synthesis. This allows for immediate troubleshooting and quality control.

Solid-Phase Synthesis of LNA Oligonucleotides: An Experimental Workflow

The synthesis of LNA-containing oligonucleotides is performed on an automated solid-phase synthesizer using the phosphoramidite method. The following is a detailed protocol for a standard synthesis cycle.

experimental_workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle for LNA Oligonucleotides start Start with 3'-terminal nucleoside on solid support (CPG) detritylation 1. Detritylation (Removal of 5'-DMTr group) Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) start->detritylation wash1 Wash (Acetonitrile) detritylation->wash1 coupling 2. Coupling (Addition of LNA phosphoramidite) Reagents: LNA phosphoramidite, Activator (e.g., DCI) in Acetonitrile (B52724) wash1->coupling capping 3. Capping (Blocking of unreacted 5'-hydroxyls) Reagents: Acetic Anhydride (Cap A), N-Methylimidazole (Cap B) coupling->capping oxidation 4. Oxidation (Stabilization of phosphite (B83602) triester) Reagent: Iodine/Water/Pyridine capping->oxidation wash2 Wash (Acetonitrile) oxidation->wash2 next_cycle Repeat cycle for next LNA/DNA monomer wash2->next_cycle next_cycle->detritylation n-1 cycles end Final Detritylation (Optional, for DMT-off purification) next_cycle->end Final cycle cleavage Cleavage from Solid Support & Base Deprotection Reagent: Concentrated Ammonium (B1175870) Hydroxide (B78521) or AMA end->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification final_product Purified LNA Oligonucleotide purification->final_product

Figure 1: Experimental workflow for the solid-phase synthesis of LNA oligonucleotides.

Detailed Experimental Protocol:

1. Preparation:

  • Solid Support: Start with a controlled pore glass (CPG) or polystyrene (PS) solid support functionalized with the desired 3'-terminal nucleoside, which is protected at the 5'-position with a DMTr group.

  • Reagents: Prepare fresh, anhydrous solutions of LNA phosphoramidites, activator (e.g., 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) in acetonitrile), capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF), oxidizing agent (0.02 M iodine in THF/water/pyridine), and deblocking agent (3% trichloroacetic acid or dichloroacetic acid in dichloromethane).

2. Synthesis Cycle on an Automated Synthesizer (e.g., ABI 394):

  • Step 1: Detritylation (Deblocking): The column containing the solid support is washed with the deblocking agent to remove the 5'-DMTr group from the immobilized nucleoside. The orange-colored DMTr cation is washed away, and its absorbance is measured to determine the yield of the previous coupling step. The column is then washed with anhydrous acetonitrile to remove the acid and any residual water.

  • Step 2: Coupling: The LNA phosphoramidite solution and the activator solution are delivered simultaneously to the column. The activated LNA phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage. Due to the steric hindrance of LNA monomers, a longer coupling time is required compared to standard DNA phosphoramidites.[1]

  • Step 3: Capping: After the coupling reaction, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using the capping reagents. This prevents the formation of deletion mutant sequences (n-1 mers).

  • Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester using the iodine solution. This step also requires a slightly longer time for LNA-containing oligonucleotides.[1]

  • Wash: The column is washed with acetonitrile to remove excess reagents before initiating the next cycle.

3. Repetition: The synthesis cycle is repeated until the desired LNA oligonucleotide sequence is assembled.

4. Cleavage and Deprotection:

  • After the final cycle, the oligonucleotide can be left with the 5'-DMTr group on (DMT-on) for purification purposes or removed (DMT-off).

  • The solid support is treated with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at an elevated temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate (B84403) backbone.

5. Purification:

  • The crude oligonucleotide solution is purified using methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE). For DMT-on oligonucleotides, RP-HPLC is particularly effective as the hydrophobic DMTr group provides a strong retention handle, allowing for excellent separation of the full-length product from truncated failure sequences.[2][3][4][5]

  • After purification, if the DMT-on strategy was used, the DMTr group is removed by treatment with an acid (e.g., 80% acetic acid), followed by desalting.

Quantitative Data Summary

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The following tables summarize key quantitative parameters for LNA oligonucleotide synthesis.

Table 1: Recommended Synthesis Cycle Parameters for LNA vs. DNA Phosphoramidites on an ABI Synthesizer

ParameterStandard DNA PhosphoramiditeLNA PhosphoramiditeReference
Coupling Time 30 - 60 seconds180 seconds[1]
Oxidation Time 15 - 30 seconds45 seconds[1]
Activator 0.25 M DCI or 0.45 M Tetrazole0.25 M DCI
Phosphoramidite Conc. 0.1 M in Acetonitrile0.1 M in Acetonitrile*[1]

*Note: The 5-Me-C LNA variant may require a 25% THF/acetonitrile solution for optimal solubility.[1]

Table 2: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Average Stepwise Coupling EfficiencyTheoretical Yield of a 20-mer (%)Theoretical Yield of a 50-mer (%)Reference
99.5%90.577.9
99.0%81.860.5
98.5%73.947.0[6]
98.0%66.836.4[7]

Theoretical Yield = (Coupling Efficiency)^(n-1), where n is the number of bases.

Applications and Mechanisms of Action of LNA Oligonucleotides

The unique properties of LNA make it a powerful tool in various research and therapeutic applications. The following sections describe two major applications and their underlying mechanisms.

LNA as Antisense Oligonucleotides for RNase H-Mediated Degradation

LNA-modified antisense oligonucleotides (ASOs) can be designed to bind to a target mRNA with high affinity and specificity, leading to its degradation. "Gapmer" ASOs, which consist of a central block of DNA monomers flanked by LNA "wings," are particularly effective at recruiting the cellular enzyme RNase H1.

rnase_h_pathway cluster_rnase_h RNase H-Mediated Degradation of mRNA by LNA Gapmer ASO aso LNA Gapmer ASO (LNA-DNA-LNA) hybrid LNA ASO / mRNA Hybrid aso->hybrid Hybridization mrna Target mRNA mrna->hybrid cleavage mRNA Cleavage hybrid->cleavage Recruitment rnase_h RNase H1 rnase_h->cleavage degradation mRNA Fragments Degraded by Exonucleases cleavage->degradation no_translation No Protein Translation degradation->no_translation

Figure 2: Mechanism of RNase H-mediated mRNA degradation by an LNA gapmer ASO.

Mechanism:

  • The LNA gapmer ASO is introduced into the cell and binds to its complementary target mRNA sequence. The LNA "wings" provide high binding affinity and protect the ASO from nuclease degradation.[8]

  • The central DNA "gap" of the ASO, when hybridized to the mRNA, creates an RNA/DNA heteroduplex that is a substrate for RNase H1.[8][9][10][11]

  • RNase H1 is recruited to the hybrid and cleaves the phosphodiester backbone of the mRNA strand.[11]

  • The cleaved mRNA fragments are subsequently degraded by cellular exonucleases.

  • The degradation of the target mRNA prevents its translation into a functional protein, leading to gene silencing.

LNA for miRNA Inhibition

LNA-based oligonucleotides are highly effective for inhibiting the function of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression.

mirna_inhibition_pathway cluster_mirna_inhibition Mechanism of LNA-mediated miRNA Inhibition lna_antimir LNA anti-miRNA Oligonucleotide inactive_duplex Inactive LNA/miRNA Duplex lna_antimir->inactive_duplex High-affinity binding mirna Mature miRNA active_risc Active miRNA-RISC mirna->active_risc mirna->inactive_duplex risc RISC Complex risc->active_risc silencing mRNA Cleavage or Translational Repression active_risc->silencing Binds to 3' UTR target_mrna Target mRNA target_mrna->silencing protein Protein Synthesis silencing->protein Inhibits inactive_duplex->active_risc Prevents formation

Figure 3: Mechanism of LNA-mediated inhibition of miRNA function.

Mechanism:

  • In the normal miRNA pathway, a mature miRNA is loaded into the RNA-Induced Silencing Complex (RISC).

  • The miRNA-RISC complex then binds to the 3' untranslated region (UTR) of a target mRNA, leading to either mRNA degradation or translational repression, thus silencing the gene.

  • An LNA anti-miRNA oligonucleotide, designed to be perfectly complementary to a specific miRNA, is introduced into the cell.

  • Due to its high affinity, the LNA anti-miRNA binds tightly to the mature miRNA, forming a highly stable, inactive duplex.

  • This sequestration of the miRNA prevents it from being loaded into the RISC complex.

  • Without the miRNA, the RISC complex cannot target the mRNA, and therefore, the translation of the target protein proceeds.

Conclusion

The 4,4'-dimethoxytrityl group is an essential component in the synthesis of LNA phosphoramidites and the subsequent assembly of LNA-containing oligonucleotides. Its robust protection of the 5'-hydroxyl group, combined with its lability under controlled acidic conditions, enables the high-fidelity, stepwise addition of monomers in solid-phase synthesis. The ability to monitor the detritylation process in real-time further enhances the reliability of synthesizing these powerful molecules. A thorough understanding of the function of the DMTr group and the nuances of the synthesis protocol is paramount for researchers and professionals in the field of drug development and molecular diagnostics to harness the full potential of LNA technology.

References

Unlocking the Potential of Gene Silencing: An In-depth Technical Guide to LNA-U Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) technology has emerged as a powerful tool in the development of oligonucleotide-based therapeutics, offering unprecedented control over the specificity and efficacy of gene silencing. Among the various LNA modifications, LNA-U (Locked Nucleic Acid Uridine) phosphoramidite (B1245037) plays a crucial role in the synthesis of potent antisense oligonucleotides and other therapeutic modalities. This in-depth technical guide provides a comprehensive overview of LNA-U phosphoramidite chemistry, from its fundamental principles to its practical applications in drug discovery and development.

Core Principles of LNA Chemistry

Locked Nucleic Acid is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This structural constraint pre-organizes the oligonucleotide into an A-form helix, characteristic of RNA-RNA duplexes. This pre-organization leads to several advantageous properties, most notably a significant increase in binding affinity to complementary RNA and DNA targets.[1]

The incorporation of LNA monomers, including LNA-U, into an oligonucleotide can dramatically enhance its thermal stability, with each LNA modification increasing the melting temperature (Tm) of the duplex by 2-10°C.[2][3] This enhanced affinity allows for the design of shorter, more specific oligonucleotides that can effectively target structured RNA regions.[4] Furthermore, LNA-modified oligonucleotides exhibit increased resistance to nuclease degradation, a critical feature for in vivo applications.[2]

Quantitative Analysis of LNA-Modified Oligonucleotides

The superior properties of LNA-modified oligonucleotides can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data, providing a comparative overview of the impact of LNA modifications.

ModificationChange in Melting Temperature (ΔTm) per Modification (°C)Reference
LNA+2 to +10[2]
LNA+2 to +8[5]
LNA-T (single substitution in DNA/RNA duplex)-1.1 to -2.0 (ΔΔG°37 kcal mol−1)[6]

Table 1: Enhancement of Thermal Stability by LNA Modification. The change in melting temperature (ΔTm) is a key indicator of the increased binding affinity conferred by LNA modifications.

Oligonucleotide TypeAffinity Constant (Kd)Reference
DNA1.5 x 109 L mol-1[7]
LNA-modified DNA (all T's are LNA-T)4.0 x 109 L mol-1[7]
Fully LNA-modified>1012 L mol-1[7]

Table 2: Comparative Binding Affinities. This table illustrates the significant increase in binding affinity (lower Kd indicates higher affinity) of LNA-modified oligonucleotides compared to standard DNA.

Modification PositionNuclease ResistanceReference
Terminal LNA (L-1)Partial protection against some exonucleases[]
Penultimate LNA (L-2)Essentially complete nuclease resistance[]
Internal LNA modificationsSignificant increase in stability against endonucleases[2]

Table 3: Nuclease Resistance Profile. The position of LNA modifications within an oligonucleotide influences its stability against different types of nucleases.

Experimental Protocols

Synthesis of LNA-U Phosphoramidite

The synthesis of LNA-U phosphoramidite is a multi-step process that requires expertise in nucleoside chemistry. While detailed proprietary methods exist, a general approach involves the synthesis of a protected LNA-uridine nucleoside followed by phosphitylation.

A general, illustrative protocol is as follows:

  • Synthesis of the LNA-Uridine Monomer: This typically starts from a readily available uridine (B1682114) precursor. A series of organic reactions are employed to introduce the 2'-O, 4'-C methylene bridge, "locking" the ribose ring. This process involves protection of hydroxyl groups, activation, and cyclization steps.

  • Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the LNA-uridine monomer is protected with a dimethoxytrityl (DMT) group to prevent unwanted reactions during oligonucleotide synthesis.

  • Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. A common phosphitylating agent is 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator like 4,5-dicyanoimidazole.[9][10] The resulting LNA-U phosphoramidite is then purified and ready for use in solid-phase oligonucleotide synthesis.

Solid-Phase Synthesis of LNA-U Containing Oligonucleotides

The incorporation of LNA-U phosphoramidite into an oligonucleotide chain is achieved using standard automated solid-phase synthesis protocols with some key modifications.[11][12]

Key Steps in the Synthesis Cycle:

  • Deblocking (Detritylation): The DMT group from the 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The LNA-U phosphoramidite, dissolved in anhydrous acetonitrile, is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain. Due to the steric hindrance of the LNA monomer, a longer coupling time (e.g., 180-250 seconds) is required compared to standard DNA phosphoramidites.[11]

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in the final product.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a mixture of THF, pyridine, and water). A longer oxidation time (e.g., 45 seconds) is recommended for LNA-containing oligonucleotides.[11]

These four steps are repeated for each nucleotide in the desired sequence.

Cleavage, Deprotection, and Purification

Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a strong base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine). Purification of the final LNA-containing oligonucleotide is typically performed using high-performance liquid chromatography (HPLC) to ensure high purity.[]

Visualizing LNA-U in Action: Workflows and Pathways

Mechanism of Action of LNA Antisense Oligonucleotides

LNA-modified antisense oligonucleotides (ASOs) can modulate gene expression through two primary mechanisms: RNase H-mediated degradation of the target mRNA and steric hindrance of translation or splicing.

LNA_ASO_Mechanism_of_Action cluster_0 Cellular Compartment cluster_1 RNase H Pathway cluster_2 Steric Hindrance Pathway ASO LNA-modified ASO mRNA Target mRNA ASO->mRNA RNaseH RNase H ASO->RNaseH Ribosome Ribosome mRNA->Ribosome Translation mRNA->RNaseH No_Protein No Protein Translation mRNA->No_Protein Inhibition Pre_mRNA Pre-mRNA Splicing_Factors Splicing Factors Pre_mRNA->Splicing_Factors Splicing Altered_Protein Altered Protein Pre_mRNA->Altered_Protein Altered Splicing Splicing_Factors->mRNA Degraded_mRNA Degraded mRNA Fragments RNaseH->Degraded_mRNA Cleavage Degraded_mRNA->No_Protein ASO_Block_Translation LNA-modified ASO ASO_Block_Translation->mRNA Blocks Ribosome Binding ASO_Block_Splicing LNA-modified ASO ASO_Block_Splicing->Pre_mRNA Blocks Splicing Factor Binding ASO_Drug_Development_Workflow Target_ID 1. Target Identification (Disease-associated RNA) Sequence_Design 2. ASO Sequence Design (LNA-U incorporation) Target_ID->Sequence_Design Synthesis 3. Oligonucleotide Synthesis & Purification Sequence_Design->Synthesis In_Vitro_Screening 4. In Vitro Screening (Binding Affinity, Efficacy, Toxicity) Synthesis->In_Vitro_Screening Lead_Optimization 5. Lead Optimization (Chemical Modifications) In_Vitro_Screening->Lead_Optimization In_Vivo_Studies 6. In Vivo Animal Studies (Pharmacokinetics, Pharmacodynamics, Toxicology) Lead_Optimization->In_Vivo_Studies Clinical_Trials 7. Clinical Trials (Phase I, II, III) In_Vivo_Studies->Clinical_Trials Regulatory_Approval 8. Regulatory Approval (FDA, EMA) Clinical_Trials->Regulatory_Approval Market Marketed Drug Regulatory_Approval->Market

References

An In-depth Technical Guide on the Core Mechanism of Action of DMTr-LNA-U-3-CED-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMTr-LNA-U-3-CED-Phosphoramidite is a specialized chemical building block integral to the synthesis of modified oligonucleotides. Its "mechanism of action" is not pharmacological in nature; rather, it describes its precise chemical reactivity and structural role during solid-phase oligonucleotide synthesis. This document elucidates the function of each chemical moiety within this phosphoramidite (B1245037), details its role in the synthetic cycle, and explores the consequential properties and applications of the resulting Locked Nucleic Acid (LNA)-containing oligonucleotides in research and drug development.

Introduction to DMTr-LNA-U-3-CED-Phosphoramidite

DMTr-LNA-U-3-CED-Phosphoramidite is a nucleoside phosphoramidite, a fundamental component for the automated chemical synthesis of oligonucleotides.[1] Unlike standard DNA or RNA phosphoramidites, it contains a Locked Nucleic Acid (LNA) modification, which imparts unique and powerful characteristics to the final oligonucleotide product. LNA is a modified RNA nucleotide in which the ribose sugar is "locked" in a C3'-endo (A-form) conformation by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[2][3][4] This structural constraint is the primary determinant of the enhanced properties of LNA oligonucleotides.

The nomenclature of the compound specifies its key chemical groups, each with a distinct function in the synthesis process:

  • DMTr (4,4'-Dimethoxytrityl): A bulky acid-labile protecting group for the 5'-hydroxyl function.

  • LNA-U (Locked Nucleic Acid - Uracil): The core nucleoside, providing the base-pairing specificity (Uracil) and the conformational rigidity (LNA).

  • 3'-CED-Phosphoramidite: The reactive group at the 3'-position, which enables the formation of the internucleotide phosphodiester linkage. The Cyanoethyl (CED) group protects the phosphate (B84403) during synthesis.

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical structure of DMTr-LNA-U-3-CED-Phosphoramidite.

Mechanism of Action in Oligonucleotide Synthesis

The core mechanism of DMTr-LNA-U-3-CED-Phosphoramidite is its participation in the phosphoramidite method of solid-phase oligonucleotide synthesis.[5][6] This automated, cyclical process builds an oligonucleotide chain in the 3' to 5' direction.[6][7] Each cycle, which adds one nucleotide, consists of four key steps: deblocking, coupling, capping, and oxidation.[8]

Oligo_Synthesis_Workflow start Start: Solid Support with first Nucleoside deblock Step 1: Deblocking (Detritylation) Removes DMTr group start->deblock coupling Step 2: Coupling Adds DMTr-LNA-U-Phosphoramidite deblock->coupling Exposes 5'-OH capping Step 3: Capping Blocks unreacted 5'-OH groups coupling->capping Forms new phosphite (B83602) triester linkage oxidation Step 4: Oxidation Stabilizes phosphite triester to phosphate triester capping->oxidation next_cycle Add Next Nucleotide? oxidation->next_cycle next_cycle->deblock Yes end End: Cleavage & Deprotection next_cycle->end No

Caption: The phosphoramidite oligonucleotide synthesis cycle.

Experimental Protocol: Standard Oligonucleotide Synthesis Cycle

A detailed methodology for a single synthesis cycle is as follows:

  • Step 1: Deblocking (Detritylation)

    • Reagent: A solution of an acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[6]

    • Protocol: The acid solution is passed through the synthesis column containing the solid support-bound oligonucleotide. The DMTr group is cleaved from the 5'-hydroxyl of the terminal nucleotide, exposing it for the next reaction. The column is then washed with a neutral solvent like acetonitrile (B52724) to remove the acid and the cleaved DMTr cation.

  • Step 2: Coupling

    • Reagents: A solution of the DMTr-LNA-U-3-CED-Phosphoramidite and an activator solution (e.g., 0.45 M 4,5-dicyanoimidazole (B129182) (DCI) or 5-ethylthio-1H-tetrazole (ETT) in acetonitrile).[6][9]

    • Protocol: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that rapidly couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[6] Coupling times for LNA amidites may be extended to ensure high efficiency.[10]

  • Step 3: Capping

    • Reagents: Two solutions are typically used: an acetylating agent (e.g., acetic anhydride (B1165640) in tetrahydrofuran) and a catalyst (e.g., N-methylimidazole in tetrahydrofuran).[7]

    • Protocol: The capping reagents are delivered to the column to acetylate any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.

  • Step 4: Oxidation

    • Reagent: A solution of iodine in a mixture of water and a weak base like pyridine (B92270) or lutidine.[5]

    • Protocol: The oxidizing solution is passed through the column. The iodine oxidizes the unstable phosphite triester linkage formed during coupling into a more stable phosphate triester, completing the formation of the internucleotide bond.[5]

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the chain assembly, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the bases and phosphates) are removed in a final deprotection step, typically using concentrated aqueous ammonia.[7]

Impact of the LNA Modification on Oligonucleotide Function

The incorporation of LNA-U via its phosphoramidite imparts significant and advantageous properties to the resulting oligonucleotide. The locked ribose conformation pre-organizes the sugar-phosphate backbone for binding, leading to several key benefits.[3]

Enhanced Hybridization Affinity

Oligonucleotides containing LNA monomers exhibit unprecedented hybridization affinity towards complementary single-stranded RNA and DNA targets.[10][11] This is quantified by a significant increase in the melting temperature (T_m) of the duplex.

Modification TypeT_m Increase per LNA Monomer (°C)
LNA/DNA duplex+2 to +8
LNA/RNA duplex+4 to +10

(Note: Data are representative values compiled from various sources. Actual T_m increase can vary based on sequence context and flanking bases.)

This high affinity allows for the design of shorter, more specific probes and antisense oligonucleotides.[2][4]

Increased Nuclease Resistance

The rigid bicyclic structure of LNA confers increased stability against enzymatic degradation by nucleases.[2] This enhanced biostability is a critical feature for in vivo applications, as it prolongs the half-life of the oligonucleotide therapeutic.

Mechanism of Action for LNA-based Antisense Oligonucleotides

In drug development, LNA-modified oligonucleotides are particularly powerful as antisense agents.[11][12] Their mechanism of action involves binding to a specific mRNA target, leading to the inhibition of protein expression through steric hindrance or by promoting the degradation of the mRNA.

Antisense_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm DNA DNA transcription Transcription DNA->transcription mRNA Target mRNA transcription->mRNA mRNA_out Target mRNA mRNA->mRNA_out Export LNA_ASO LNA Antisense Oligo binding LNA_ASO->binding ribosome Ribosome protein Target Protein (Expression Blocked) ribosome->protein mRNA_out->binding binding->ribosome Translation Blocked (Steric Hindrance)

Caption: Antisense mechanism of an LNA-modified oligonucleotide.

Applications in Research and Drug Development

The unique properties conferred by LNA modifications have made them invaluable tools in molecular biology and therapeutic development.

  • Antisense Therapeutics: LNA-based antisense oligonucleotides are used to silence disease-causing genes and are promising candidates for treating a wide range of diseases.[11][12][13]

  • Diagnostics: The high specificity and affinity of LNA probes enhance the performance of diagnostic assays such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarrays.[2][4]

  • RNA Targeting: LNA oligonucleotides are highly effective for targeting and inhibiting the function of non-coding RNAs, such as microRNAs (miRNAs).[11][12]

  • Splicing Modulation: LNA can be used to design oligonucleotides that modulate pre-mRNA splicing, offering therapeutic potential for genetic disorders caused by splicing defects.[12]

Conclusion

DMTr-LNA-U-3-CED-Phosphoramidite is a sophisticated chemical reagent whose mechanism of action is defined by its role as a high-performance building block in oligonucleotide synthesis. Its carefully designed chemical moieties—the DMTr protecting group, the reactive phosphoramidite, and the pivotal LNA-U core—function in concert within the automated synthesis cycle to enable the production of LNA-modified oligonucleotides. The resulting polymers, endowed with superior hybridization affinity, specificity, and nuclease resistance, are powerful tools that continue to advance the fields of diagnostics, molecular biology, and RNA-targeted therapeutics.

References

Unlocking Thermal Stability: A Technical Guide to LNA-U Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enhanced thermal stability and target affinity in oligonucleotide-based therapeutics and diagnostics has led to the development of numerous nucleic acid analogs. Among the most successful are Locked Nucleic Acid (LNA) modified oligonucleotides. This in-depth technical guide focuses on the thermal stability imparted by LNA-U modifications, providing a comprehensive resource for researchers and professionals in drug development. We will delve into the quantitative impact of LNA-U on duplex stability, detail the experimental protocols for its characterization, and visualize the underlying principles and workflows.

The Core of Stability: Understanding LNA-U

Locked Nucleic Acid is a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[][2] This structural constraint pre-organizes the sugar into an A-type (RNA-like) helical geometry, which is optimal for Watson-Crick base pairing.[][2] When a uracil (B121893) base is attached to this locked sugar, it becomes an LNA-U nucleotide.

The incorporation of LNA-U into a DNA or RNA oligonucleotide has a profound impact on its hybridization properties. The locked conformation reduces the entropic penalty associated with duplex formation, leading to a significant increase in the thermal stability of the resulting duplex.[3][4] This enhanced stability is reflected in a higher melting temperature (Tm), which is the temperature at which half of the duplex molecules dissociate into single strands.[5]

The increased binding affinity of LNA-modified oligonucleotides, including those with LNA-U, is primarily attributed to a slower rate of duplex dissociation.[6][7] This high-affinity binding is crucial for various applications, from antisense therapeutics to sophisticated diagnostic probes.[8][9]

Quantifying the Impact: Thermal Stability Data

The incorporation of LNA-U, and other LNA monomers, consistently increases the melting temperature (Tm) of oligonucleotide duplexes. The magnitude of this increase is dependent on the sequence context, the number of LNA modifications, and the nature of the complementary strand (DNA or RNA).

Several studies have demonstrated that a single LNA modification can increase the Tm by +2 to +10°C per LNA monomer when hybridized to a complementary RNA strand.[2] For DNA targets, the increase in Tm is typically in the range of 2-6°C per LNA modification.[10]

Below is a summary of the thermodynamic parameters for LNA-modified duplexes, highlighting the stabilizing effects. The change in Gibbs free energy (ΔΔG°37) is a key indicator of the increased stability, with more negative values indicating greater stability.

LNA Nearest-Neighbor DoubletΔΔG°37 (kcal/mol) vs. DNA/DNA
+A+A/TT-0.6
+T+T/AA-0.8
+C+C/GG-2.3
+G+G/CC-2.0

Data adapted from a study on consecutive LNA modifications in DNA duplexes.[3] Note: "+" indicates an LNA-modified nucleotide.

The data clearly shows that the stabilizing effect of LNA is sequence-dependent, with GC-rich regions showing a more pronounced increase in stability.[3]

Experimental Determination of Thermal Stability

The thermal stability of LNA-U modified oligonucleotides is primarily determined using UV melting analysis or fluorescence-based melting assays.[3][11][12] Circular Dichroism (CD) spectroscopy is also employed to assess the conformational changes and structural integrity of the duplexes.[13][14]

UV Melting Analysis Protocol

UV melting is a widely used technique to determine the melting temperature (Tm) of oligonucleotide duplexes.[5][12] The process involves monitoring the change in UV absorbance of a solution of the duplex as the temperature is increased.[5] As the duplex melts into single strands, the absorbance at 260 nm increases, a phenomenon known as hyperchromicity.[5]

Detailed Methodology:

  • Oligonucleotide Preparation and Quantification:

    • Synthesize and purify the LNA-U modified and complementary oligonucleotides. High-performance liquid chromatography (HPLC) is often used for purification to ensure high purity (>90%).[4]

    • Determine the concentration of each oligonucleotide strand using UV absorbance at 260 nm at a high temperature (e.g., 80-95°C) where the strands are fully melted. The extinction coefficient for the calculation can be approximated using a nearest-neighbor model.[12]

  • Annealing of the Duplex:

    • Mix equimolar amounts of the LNA-U modified oligonucleotide and its complementary strand in a buffer solution.[12] A common buffer is 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA, with a pH of 7.0.[12]

    • Heat the solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.[15]

    • Allow the solution to cool slowly to room temperature to facilitate proper annealing of the duplex.[15]

  • UV Melting Measurement:

    • Transfer the annealed duplex solution to a quartz cuvette with a defined path length (e.g., 1 cm).[16]

    • Place the cuvette in a spectrophotometer equipped with a temperature controller.[12]

    • Measure the absorbance at 260 nm as the temperature is increased at a constant rate, typically 1°C/min, from a starting temperature (e.g., 5°C or 30°C) to a final temperature (e.g., 95°C).[12][16]

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.[5]

    • The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.[16]

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated by analyzing the shape of the melting curve, often assuming a two-state transition model.[12] This can be done using specialized software that fits the melting curves to theoretical models.[12]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable tool for studying the secondary structure of nucleic acids. It measures the differential absorption of left and right-handed circularly polarized light.[13] DNA and RNA duplexes have characteristic CD spectra that depend on their helical conformation (A-form, B-form, etc.).

Experimental Protocol:

  • Sample Preparation: Prepare the annealed LNA-U modified duplex as described for UV melting analysis.

  • CD Measurement:

    • Record the CD spectrum of the duplex solution over a wavelength range of 200-340 nm at a controlled temperature.[13]

    • A-form helices, which are characteristic of RNA and LNA-containing duplexes, typically show a positive peak around 260 nm and a negative peak around 210 nm. B-form DNA, in contrast, has a positive peak around 275 nm and a negative peak around 245 nm.

  • Analysis: The resulting spectrum provides information about the overall helical structure of the duplex and can confirm that the LNA-U modification induces an A-like conformation.

Visualizing the Principles and Processes

To better understand the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

LNA_Stability_Mechanism cluster_unmodified Unmodified DNA/RNA cluster_lna LNA-U Modified Oligonucleotide unmodified_sugar Flexible Ribose (C2'-endo/C3'-endo) unmodified_duplex Duplex Formation (Higher Entropic Penalty) unmodified_sugar->unmodified_duplex lna_sugar Locked Ribose (C3'-endo, A-form) unmodified_stability Lower Thermal Stability (Lower Tm) unmodified_duplex->unmodified_stability lna_duplex Duplex Formation (Lower Entropic Penalty) lna_stability Higher Thermal Stability (Higher Tm) lna_sugar->lna_duplex lna_duplex->lna_stability caption Mechanism of LNA-U Enhanced Thermal Stability

Caption: Mechanism of LNA-U Enhanced Thermal Stability

UV_Melting_Workflow start Start oligo_prep 1. Oligonucleotide Preparation & Quantification start->oligo_prep annealing 2. Annealing of Equimolar Strands oligo_prep->annealing measurement 3. UV Absorbance Measurement (260 nm vs. Temperature) annealing->measurement data_analysis 4. Data Analysis measurement->data_analysis tm_determination Tm Determination (1st Derivative Max) data_analysis->tm_determination thermo_calc Thermodynamic Calculation (ΔH°, ΔS°, ΔG°) data_analysis->thermo_calc end End tm_determination->end thermo_calc->end caption Experimental Workflow for UV Melting Analysis Antisense_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm nucleus Nucleus gene Target Gene transcription Transcription gene->transcription mrna pre-mRNA transcription->mrna splicing Splicing mrna->splicing mature_mrna Mature mRNA splicing->mature_mrna export Nuclear Export mature_mrna->export binding ASO binds to mature mRNA mature_mrna->binding ribosome Ribosome cytoplasm Cytoplasm translation Translation ribosome->translation protein Disease Protein translation->protein lna_aso LNA-U Antisense Oligonucleotide (ASO) lna_aso->binding rnaseh RNase H binding->rnaseh cleavage mRNA Cleavage rnaseh->cleavage no_translation Translation Blocked cleavage->no_translation caption Antisense Mechanism with LNA-U Oligonucleotides

References

An In-depth Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMTr-LNA-U-3'-CED-Phosphoramidite (CAS Number: 206055-76-7) is a crucial monomer used in the chemical synthesis of modified oligonucleotides.[1][2][3] It is a key building block for introducing Locked Nucleic Acid (LNA) uridine (B1682114) residues into a growing DNA or RNA chain.[3] LNA is a class of nucleic acid analogs that contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar ring.[4] This structural modification results in a locked, bicyclic conformation that confers unique and highly desirable properties to the resulting oligonucleotide.

Oligonucleotides containing LNA modifications exhibit significantly increased thermal stability when hybridized to complementary DNA or RNA strands.[4] This enhanced binding affinity allows for the design of shorter probes with high specificity, making them invaluable tools in a wide range of molecular biology applications and therapeutic development.[4][5] The use of LNA-modified oligonucleotides is particularly prominent in antisense drug development, diagnostic probes, and various hybridization assays that demand high precision and reproducibility.[4][5]

Core Properties and Specifications

The fundamental properties of DMTr-LNA-U-3'-CED-Phosphoramidite are summarized below. This data is essential for accurate experimental planning, including calculation of molar quantities for synthesis and ensuring the correct storage conditions to maintain reagent integrity.

PropertyValue
CAS Number 206055-76-7
Molecular Formula C40H47N4O9P
Molecular Weight 758.80 g/mol
Appearance Solid
Storage Conditions -20°C
Shipping Conditions Ambient Temperature

Data sourced from multiple chemical suppliers.[2][3]

Applications in Research and Drug Development

The unique characteristics of LNA-modified oligonucleotides, synthesized using monomers like DMTr-LNA-U-3'-CED-Phosphoramidite, have led to their adoption in numerous advanced applications:

  • Antisense Oligonucleotides: LNA's high binding affinity enhances the potency and stability of antisense drugs, which are designed to modulate gene expression at the mRNA level.[4]

  • Diagnostic Probes: In techniques like in situ hybridization (ISH) and quantitative PCR (qPCR), LNA-containing probes offer superior specificity and mismatch discrimination, enabling the detection of single nucleotide polymorphisms (SNPs).[4]

  • RNA Therapeutics: The development of RNA-based drugs, including small interfering RNAs (siRNAs), benefits from the incorporation of LNA to improve stability and target engagement.[5]

  • Gene Editing: LNA-modified oligonucleotides are being explored for their potential to enhance the precision and efficiency of gene-editing technologies.[5]

  • Molecular Beacons and Biosensors: The conformational rigidity and high melting temperature (Tm) imparted by LNA are advantageous in the design of sensitive and specific molecular beacons and nucleic acid-based biosensors.[4][5]

Experimental Protocols: Oligonucleotide Synthesis

DMTr-LNA-U-3'-CED-Phosphoramidite is compatible with standard automated solid-phase oligonucleotide synthesis using the phosphoramidite (B1245037) method.[4][6] However, due to the steric hindrance of the LNA monomer, modifications to the standard protocol are required to ensure high coupling efficiency.[4]

Preparation of Reagents
  • Phosphoramidite Solution: Dissolve DMTr-LNA-U-3'-CED-Phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration recommended by your DNA synthesizer manufacturer.

  • Activator Solution: A 0.2–0.7 M solution of an acidic azole catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole, in acetonitrile is typically used.[6]

Automated Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of phosphoramidite-based oligonucleotide synthesis.

Oligo_Synthesis_Workflow Start Start Cycle: Solid Support with Attached Nucleoside Deblocking Step 1: Detritylation (Removal of DMTr Group) Start->Deblocking Wash1 Wash Deblocking->Wash1 Coupling Step 2: Coupling (Addition of LNA-U Phosphoramidite) Wash1->Coupling Wash2 Wash Coupling->Wash2 Capping Step 3: Capping (Acetylation of Unreacted 5'-OH Groups) Wash2->Capping Wash3 Wash Capping->Wash3 Oxidation Step 4: Oxidation (P(III) to P(V)) Wash3->Oxidation Wash4 Wash Oxidation->Wash4 End End Cycle: Ready for Next Nucleotide Addition Wash4->End LNA_Phosphoramidite_Structure Phosphoramidite DMTr-LNA-U-3'-CED-Phosphoramidite DMTr DMTr Group (5'-OH Protection) Phosphoramidite->DMTr is protected by LNA_U LNA Uridine Core (Bicyclic Structure) Phosphoramidite->LNA_U contains CED_Phosphoramidite CED-Phosphoramidite Group (3'-Reactive Moiety) Phosphoramidite->CED_Phosphoramidite is activated at Oligo_Chain Growing Oligonucleotide Chain CED_Phosphoramidite->Oligo_Chain reacts with 5'-OH of

References

Unlocking the Potential of Oligonucleotide Therapeutics: A Technical Guide to LNA Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) monomers have emerged as a cornerstone in the development of high-performance oligonucleotides for a range of applications, from diagnostics to therapeutics. Their unique conformational rigidity, conferred by a methylene (B1212753) bridge locking the ribose ring in an A-type RNA-like structure, imparts a suite of advantageous properties. This technical guide provides an in-depth exploration of the core properties of LNA monomers, offering quantitative data, detailed experimental protocols, and visual representations of key mechanisms to inform and empower your research and development endeavors.

Core Properties of LNA Monomers: A Quantitative Overview

The incorporation of LNA monomers into oligonucleotides significantly enhances their performance characteristics compared to standard DNA and RNA. These improvements are quantifiable and critical for the rational design of effective oligonucleotide-based tools and therapeutics.

Enhanced Thermodynamic Stability and Binding Affinity

LNA's pre-organized A-form helical geometry leads to a substantial increase in the thermodynamic stability of duplexes formed with complementary DNA or RNA targets. This is reflected in a significant increase in the melting temperature (Tm) for each LNA monomer incorporated, typically ranging from +2 to +8°C per modification[1]. This enhanced stability is a direct result of more favorable enthalpic (ΔH°) contributions to the Gibbs free energy (ΔG°) of hybridization.

ParameterLNA-DNA DuplexLNA-RNA DuplexUnmodified DNA-DNA DuplexUnmodified DNA-RNA Duplex
ΔTm per modification (°C) +2 to +8[1]+2 to +10N/AN/A
ΔG°37 (kcal/mol) per modification Approx. -0.5 to -2.5Generally more favorable than LNA-DNAN/AN/A
ΔH° (kcal/mol) per modification More negativeMore negativeN/AN/A
ΔS° (cal/mol·K) per modification More negativeMore negativeN/AN/A

Note: The exact thermodynamic contributions are sequence and context-dependent.

Superior Nuclease Resistance

A critical challenge in the in vivo application of oligonucleotides is their susceptibility to degradation by nucleases. LNA modifications provide a significant steric shield against nuclease attack, thereby increasing the oligonucleotide's half-life in biological fluids.

Oligonucleotide TypeHalf-life in Human Serum (t1/2)
Unmodified DNA~1.5 hours[2]
LNA/DNA gapmer (3 LNA at each end)~15 hours[2]
Phosphorothioate modified DNA~10 hours[2]
2'-O-methyl modified DNA~12 hours[2]

This remarkable increase in stability is crucial for achieving sustained therapeutic effects. The strategic placement of LNA monomers, particularly at the 3'-end, can significantly inhibit exonuclease activity[3].

A-Type Duplex Conformation

The locked ribose conformation of LNA forces the resulting duplex into an A-type helical geometry, similar to that of an RNA-RNA duplex. This structural feature is critical for applications that rely on specific protein-nucleic acid interactions, such as the recruitment of RNase H for the degradation of target RNA. Circular dichroism (CD) spectroscopy is a key technique used to confirm this conformational preference.

Key Experimental Protocols

Reproducible and accurate characterization of LNA-modified oligonucleotides is paramount. The following are detailed protocols for essential experiments.

Thermal Melting Analysis (Tm)

Objective: To determine the melting temperature (Tm) of an LNA-modified oligonucleotide duplex, a measure of its thermal stability.

Methodology:

  • Sample Preparation:

    • Anneal the LNA-modified oligonucleotide with its complementary DNA or RNA strand in a buffer solution (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Prepare samples at a known concentration, typically in the range of 1-5 µM.

    • Use a quartz cuvette with a defined path length (e.g., 1 cm).

  • Instrumentation:

    • Utilize a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder.

  • Data Acquisition:

    • Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute) from a starting temperature well below the Tm to a temperature well above it.

    • Record absorbance readings at regular temperature intervals.

  • Data Analysis:

    • Plot the absorbance as a function of temperature to generate a melting curve.

    • The Tm is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically calculated from the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be derived from analyzing the shape of the melting curve.

Nuclease Degradation Assay

Objective: To quantitatively assess the stability of LNA-modified oligonucleotides against nuclease degradation.

Methodology:

  • Sample Preparation:

    • Incubate a known concentration of the LNA-modified oligonucleotide (and an unmodified control) in a solution containing a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) or in a biological fluid like human serum.

    • The reaction buffer should be optimized for the specific nuclease being used.

  • Time Course Experiment:

    • Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • The enzymatic reaction in each aliquot is immediately quenched (e.g., by adding a strong denaturant or a chelating agent like EDTA).

  • Analysis:

    • The amount of intact oligonucleotide remaining at each time point is quantified using methods such as:

      • Gel Electrophoresis (PAGE): Samples are run on a denaturing polyacrylamide gel, and the intensity of the band corresponding to the full-length oligonucleotide is measured.

      • High-Performance Liquid Chromatography (HPLC): The area of the peak corresponding to the intact oligonucleotide is determined.

  • Data Analysis:

    • Plot the percentage of intact oligonucleotide versus time.

    • The data is typically fitted to a first-order decay model to calculate the half-life (t1/2) of the oligonucleotide.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure and conformational properties of LNA-modified oligonucleotide duplexes.

Methodology:

  • Sample Preparation:

    • Prepare the LNA-oligonucleotide duplex in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.2) at a concentration that gives an appropriate absorbance at 260 nm (typically around 1.0).

    • Ensure the buffer has low absorbance in the far-UV region.

  • Instrumentation:

    • Use a CD spectropolarimeter.

  • Data Acquisition:

    • Scan the sample over a wavelength range of approximately 200-320 nm.

    • Record the CD signal (in millidegrees) at each wavelength.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Analysis:

    • The resulting CD spectrum is characteristic of the duplex's secondary structure.

    • An A-form helix, typical for LNA-containing duplexes, will show a positive peak around 260 nm and a negative peak around 210 nm.

    • A B-form helix (typical for DNA-DNA duplexes) will show a positive peak around 275 nm and a negative peak around 245 nm.

Visualizing Key Processes

Understanding the mechanisms of action and synthesis of LNA oligonucleotides is facilitated by visual representations.

Automated Phosphoramidite (B1245037) Oligonucleotide Synthesis Workflow

The synthesis of LNA-containing oligonucleotides is a cyclical process performed on an automated synthesizer. The workflow for adding a single LNA monomer is depicted below.

OligoSynthesis cluster_0 Oligonucleotide Synthesis Cycle start Start with Solid Support (CPG with first nucleoside) detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add LNA phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH groups) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation repeat Repeat for next monomer oxidation->repeat repeat->detritylation  Next cycle cleavage Final Cleavage & Deprotection repeat->cleavage  Final cycle purification Purification cleavage->purification final_product Final LNA Oligonucleotide purification->final_product

Caption: Automated phosphoramidite synthesis cycle for LNA oligonucleotides.

RNase H-Mediated Cleavage of Target RNA

LNA/DNA gapmers are a powerful tool for gene silencing. These chimeric oligonucleotides consist of a central "gap" of DNA monomers flanked by LNA "wings." The LNA wings provide high binding affinity and nuclease resistance, while the DNA gap is capable of recruiting the enzyme RNase H to cleave the target RNA strand of the DNA-RNA hybrid.

RNaseH_Mechanism cluster_0 Gene Silencing via LNA Gapmer and RNase H LNA_Gapmer LNA/DNA Gapmer Hybridization Hybridization LNA_Gapmer->Hybridization Target_RNA Target mRNA Target_RNA->Hybridization Hybrid_Complex LNA-DNA/RNA Heteroduplex Hybridization->Hybrid_Complex Recruitment Recruitment Hybrid_Complex->Recruitment RNase_H RNase H RNase_H->Recruitment Cleavage_Complex RNase H binds to DNA/RNA hybrid Recruitment->Cleavage_Complex Cleavage RNA Cleavage Cleavage_Complex->Cleavage Cleaved_RNA Cleaved mRNA Fragments Cleavage->Cleaved_RNA Degradation Cellular Degradation Cleaved_RNA->Degradation No_Translation No Protein Translation Degradation->No_Translation

Caption: Mechanism of RNase H-mediated cleavage of target RNA by an LNA gapmer.

Conclusion

LNA monomers offer a powerful and versatile tool for enhancing the properties of oligonucleotides. Their ability to significantly increase thermal stability, binding affinity, and nuclease resistance, while promoting a defined A-type duplex conformation, makes them indispensable for the development of next-generation diagnostics and therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the full potential of LNA technology. By understanding and applying these principles, the scientific community can continue to push the boundaries of what is possible with oligonucleotide-based interventions.

References

The Alchemist's Guide to Nucleic Acid Analogs: An In-Depth Technical Guide to Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to synthesize custom nucleic acid sequences with high fidelity is paramount. Phosphoramidite (B1245037) chemistry stands as the cornerstone of this capability, enabling the routine and automated synthesis of DNA, RNA, and their ever-expanding universe of analogs. These synthetic oligonucleotides are not merely research tools; they are the building blocks of novel therapeutics, advanced diagnostics, and sophisticated biotechnological applications. This in-depth technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry for the synthesis of nucleic acid analogs, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key processes.

The Core Principles of Phosphoramidite Solid-Phase Synthesis

The elegance of phosphoramidite chemistry lies in its cyclical and highly efficient nature, carried out on a solid support, typically controlled pore glass (CPG) or polystyrene. This solid-phase approach offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification of the growing oligonucleotide chain by simple washing steps. The synthesis proceeds in the 3' to 5' direction, a stark contrast to the 5' to 3' direction of biological nucleic acid synthesis.

The synthesis cycle consists of four fundamental chemical reactions:

  • Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The vibrant orange color of the released DMT cation provides a convenient method for real-time monitoring of the synthesis efficiency.

  • Coupling: The activated phosphoramidite monomer, corresponding to the next base in the desired sequence, is introduced along with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI). The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl of the support-bound nucleoside then attacks the phosphorus center of the activated phosphoramidite, forming a phosphite (B83602) triester linkage. This reaction is rapid and highly efficient, with coupling efficiencies typically exceeding 99%.

  • Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, which would result in deletion mutations (n-1 sequences), a capping step is performed. This is typically achieved by acetylation of the unreacted hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester. This is most commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. For the synthesis of phosphorothioate (B77711) analogs, this oxidation step is replaced by a sulfurization step.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Phosphoramidite Building Blocks: The Keys to Diversity

The versatility of phosphoramidite chemistry stems from the wide array of available phosphoramidite building blocks. These are nucleoside derivatives where the 5'-hydroxyl group is protected by a DMT group, and the 3'-hydroxyl group is derivatized with a reactive phosphoramidite moiety. To prevent unwanted side reactions during synthesis, the exocyclic amino groups of adenine, guanine, and cytosine are protected with base-labile protecting groups.

Common Protecting Groups for Nucleobases:

NucleobaseProtecting Group
Adenine (A)Benzoyl (Bz) or Phenoxyacetyl (Pac)
Guanine (G)Isobutyryl (iBu) or Dimethylformamidine (dmf)
Cytosine (C)Benzoyl (Bz) or Acetyl (Ac)

The choice of protecting group can influence the deprotection conditions required after synthesis. For sensitive modified bases or labels, "ultra-mild" protecting groups like Pac, iPr-Pac, or Ac are often employed to allow for milder deprotection conditions.

The true power of this chemistry is realized in the synthesis of nucleic acid analogs with modifications to the sugar, base, or phosphate backbone. These modifications can enhance properties such as nuclease resistance, binding affinity, and cellular uptake, which are critical for therapeutic applications.

Examples of Common Nucleic Acid Analog Modifications:

  • Phosphorothioates (PS): Replacement of a non-bridging oxygen with sulfur in the phosphate backbone. This modification confers significant nuclease resistance.

  • 2'-O-Methyl (2'-OMe): Methylation of the 2'-hydroxyl group of the ribose sugar. This modification increases binding affinity to RNA targets and provides nuclease resistance.

  • 2'-O-Methoxyethyl (2'-MOE): A modification at the 2'-position of the ribose sugar that enhances binding affinity and nuclease resistance, with a favorable toxicity profile.

  • Locked Nucleic Acids (LNA): A bicyclic modification that "locks" the ribose sugar in an A-form conformation, leading to a significant increase in binding affinity.

  • Peptide Nucleic Acids (PNA): A synthetic analog where the entire sugar-phosphate backbone is replaced by a polyamide chain. PNAs exhibit high binding affinity and are resistant to nucleases and proteases.

  • Morpholinos (PMO): A synthetic analog where the deoxyribose sugar is replaced by a morpholine (B109124) ring and the phosphodiester linkage is replaced by a phosphorodiamidate linkage. PMOs are uncharged and highly resistant to nucleases.

Quantitative Data for Synthesis and Deprotection

The success of oligonucleotide synthesis is highly dependent on the efficiency of each step. The following tables provide a summary of typical quantitative data for the synthesis and deprotection of various nucleic acid analogs.

Table 1: Typical Coupling Efficiencies and Times for Various Phosphoramidites

Phosphoramidite TypeActivatorTypical Coupling TimeAverage Stepwise Yield
Standard DNAETT or DCI30-60 seconds>99%
Standard RNA (2'-O-TBDMS)ETT or DCI5-15 minutes>98.5%
2'-O-Methyl RNAETT or DCI2-5 minutes>99%
2'-O-Methoxyethyl (MOE)ETT or DCI2-5 minutes>99%
Phosphorothioate (DNA)ETT or DCI30-60 seconds>99%
MorpholinoETT or Iodine10-20 minutes>95%

Table 2: Deprotection Conditions for Common Nucleic Acid Analogs

ModificationCleavage from SupportBase DeprotectionAdditional Deprotection Steps
Standard DNAConcentrated Ammonium (B1175870) Hydroxide, 1-2 hours at RTConcentrated Ammonium Hydroxide, 8-16 hours at 55°CN/A
"Ultra-Mild" DNA0.05 M K2CO3 in Methanol, 4 hours at RT0.05 M K2CO3 in Methanol, 4 hours at RTN/A
RNA (2'-O-TBDMS)AMA (Ammonium hydroxide/Methylamine), 10 min at 65°CAMA, 10 min at 65°CTEA·3HF in DMSO, 2.5 hours at 65°C to remove TBDMS group
2'-O-Methyl RNAConcentrated Ammonium Hydroxide, 1-2 hours at RTConcentrated Ammonium Hydroxide, 8-16 hours at 55°CN/A
PhosphorothioateConcentrated Ammonium Hydroxide, 1-2 hours at RTConcentrated Ammonium Hydroxide, 8-16 hours at 55°CN/A

Detailed Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a 20-mer Phosphorothioate Oligonucleotide

Materials:

  • DNA synthesizer

  • CPG solid support pre-loaded with the first nucleoside (e.g., dC-CPG)

  • 5'-DMT-protected deoxynucleoside phosphoramidites (dA, dG, dC, dT)

  • Activator solution (e.g., 0.25 M ETT in acetonitrile)

  • Capping solution A (Acetic anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)

  • Sulfurizing reagent (e.g., 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in pyridine)

  • Deblocking solution (3% TCA in dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Argon gas supply

Procedure:

  • Synthesizer Setup: Load the appropriate reagents and the CPG column into the automated DNA synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Enter the desired 20-mer sequence into the synthesizer's software.

  • Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:

    • Detritylation: The 5'-DMT group is removed by flushing the column with the deblocking solution. The column is then washed with acetonitrile.

    • Coupling: The phosphoramidite and activator solutions are delivered to the column to couple the next nucleotide to the growing chain.

    • Capping: The capping solutions are delivered to the column to block any unreacted 5'-hydroxyl groups.

    • Sulfurization: The sulfurizing reagent is delivered to the column to convert the phosphite triester linkage to a phosphorothioate triester.

    • Wash: The column is washed with acetonitrile to remove excess reagents.

  • Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on").

  • Cleavage and Deprotection:

    • Remove the CPG column from the synthesizer.

    • Transfer the CPG to a vial and add concentrated ammonium hydroxide.

    • Incubate at 55°C for 12-16 hours to cleave the oligonucleotide from the support and remove the base protecting groups.

  • Purification: The crude oligonucleotide solution is then purified by HPLC.

Protocol 2: HPLC Purification of a Modified Oligonucleotide

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Crude oligonucleotide solution from Protocol 1

  • Deionized water

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude oligonucleotide solution in deionized water.

  • HPLC Setup:

    • Equilibrate the HPLC column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A.

    • Set the UV detector to the appropriate wavelength (typically 260 nm for nucleic acids).

  • Injection and Elution:

    • Inject the diluted sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 5% to 50% B over 30 minutes.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length product.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the oligonucleotide.

  • Desalting: Pool the pure fractions and desalt using a suitable method, such as ethanol (B145695) precipitation or a desalting column.

  • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

Visualizing the Chemistry and Biology

The Phosphoramidite Synthesis Cycle

Phosphoramidite_Cycle Detritylation 1. Detritylation (TCA/DCA) Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Iodine) Capping->Oxidation Capped Failures Oxidation->Detritylation Stable Phosphate Triester Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_purification Purification and Analysis start Start with CPG Support cycle Repeat Synthesis Cycle (n-1 times) start->cycle end_synthesis Final Cycle cycle->end_synthesis cleavage Cleavage from Support end_synthesis->cleavage deprotection Deprotection cleavage->deprotection hplc HPLC Purification deprotection->hplc analysis Mass Spec Analysis hplc->analysis final_product Purified Nucleic Acid Analog analysis->final_product ASO_Mechanism cluster_cell Cellular Environment cluster_silencing Gene Silencing ASO Antisense Oligonucleotide (ASO) mRNA Target mRNA ASO->mRNA Hybridization Ribosome Ribosome mRNA->Ribosome Translation Degraded_mRNA Degraded mRNA mRNA->Degraded_mRNA Protein Protein Ribosome->Protein RNaseH RNase H RNaseH->mRNA Cleavage

Methodological & Application

Application Notes and Protocols for DMTr-LNA-U-3'-CED-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues that contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the ribose in a C3'-endo conformation, which is the ideal conformation for Watson-Crick base pairing. The incorporation of LNA monomers, such as DMTr-LNA-U-3'-CED-Phosphoramidite, into oligonucleotides results in a significant increase in thermal stability, enhanced mismatch discrimination, and improved nuclease resistance. These properties make LNA-modified oligonucleotides powerful tools for a wide range of applications in research, diagnostics, and therapeutics, including antisense therapy, siRNA, and molecular probes.

DMTr-LNA-U-3'-CED-Phosphoramidite is the building block for introducing LNA-modified uridine (B1682114) residues into a growing oligonucleotide chain during solid-phase synthesis. This document provides detailed application notes and protocols for the efficient incorporation of this modified phosphoramidite (B1245037).

Key Properties and Applications

The incorporation of LNA-U offers several advantages over unmodified oligonucleotides:

  • Enhanced Thermal Stability: Each LNA monomer incorporated into an oligonucleotide can increase the melting temperature (Tm) of the duplex by 2-8°C.[1] This allows for the design of shorter probes and primers with high affinity.

  • Improved Mismatch Discrimination: The rigid conformation of LNA enhances the destabilizing effect of a single nucleotide mismatch, making LNA-containing oligonucleotides highly specific for their target sequence.

  • Increased Nuclease Resistance: The modified backbone of LNA provides significant resistance to degradation by both endo- and exonucleases, leading to a longer half-life in biological systems.

  • Versatility: LNA can be combined with DNA, RNA, and other nucleic acid analogues to fine-tune the properties of an oligonucleotide for specific applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the incorporation of LNA monomers.

ParameterValue/RangeNotes
Increase in Melting Temperature (Tm) per LNA monomer 2 - 8 °CThe exact increase is sequence-dependent.
Typical Coupling Efficiency > 95%With optimized protocols.
Recommended Coupling Time 180 - 250 secondsLonger than standard DNA/RNA phosphoramidites.
Recommended Oxidation Time 45 secondsLonger than standard DNA/RNA phosphoramidites.

Experimental Protocols

Phosphoramidite Preparation
  • Dissolution: Dissolve DMTr-LNA-U-3'-CED-Phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration recommended for your DNA synthesizer (e.g., 0.1 M). Ensure the acetonitrile is of high quality with low water content.

  • Stability: LNA phosphoramidites are generally stable in anhydrous acetonitrile solution for several days when stored under an inert atmosphere.[2]

Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of DMTr-LNA-U-3'-CED-Phosphoramidite follows the standard phosphoramidite cycle with modifications to the coupling and oxidation steps.

Standard Phosphoramidite Cycle:

  • De-blocking (Detritylation): Removal of the 5'-DMTr protecting group from the solid support-bound nucleoside using a solution of an acid (e.g., 3% trichloroacetic acid in dichloromethane).

  • Coupling: Activation of the phosphoramidite and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester linkage.

Modifications for LNA-U Incorporation:

  • Coupling Step:

    • Activator: Use a standard activator such as 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI).

    • Coupling Time: Extend the coupling time to 180-250 seconds .[1] This is necessary due to the increased steric hindrance of the LNA monomer compared to standard DNA phosphoramidites.[1]

  • Oxidation Step:

    • Oxidizer: Use a standard iodine-based oxidizing solution.

    • Oxidation Time: Extend the oxidation time to 45 seconds .[1] The oxidation of the phosphite triester formed after LNA coupling is slower than that of a standard DNA phosphite.[1]

Post-Synthesis Cleavage and Deprotection
  • Cleavage from Solid Support: After completion of the synthesis, the oligonucleotide is cleaved from the solid support using concentrated ammonium (B1175870) hydroxide (B78521) at room temperature.

  • Deprotection: The same ammonium hydroxide treatment removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases. The deprotection is typically carried out by heating the ammonium hydroxide solution at 55°C for 8-16 hours.

  • Important Note: While standard deprotection protocols are generally applicable, it is advisable to avoid the use of methylamine (B109427) for deprotection if the oligonucleotide also contains LNA-C(Bz) monomers, as this can lead to an N4-methyl modification.[1]

Purification of LNA-Containing Oligonucleotides

Crude LNA-containing oligonucleotides can be purified using standard methods employed for DNA and RNA oligonucleotides.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides, especially when the 5'-DMTr group is left on after synthesis (DMT-on purification). The hydrophobic DMTr group provides a strong retention handle for separation.

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on the charge of their phosphate backbone and is effective for purifying full-length products from shorter failure sequences. AEX-HPLC is particularly well-suited for the purification of phosphorothioate (B77711) and LNA-modified oligonucleotides.[3]

Visualizations

chemical_structure cluster_legend Legend cluster_structure DMTr-LNA-U-3'-CED-Phosphoramidite DMTr Dimethoxytrityl Group LNA-U Locked Nucleic Acid - Uracil CED Cyanoethyl Diisopropylamino Phosphoramidite Group Structure Structure

Caption: Chemical structure of DMTr-LNA-U-3'-CED-Phosphoramidite.

synthesis_workflow cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Start Start Deblocking 1. De-blocking (Detritylation) Start->Deblocking Coupling 2. Coupling (DMTr-LNA-U-Amidite) Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Elongation More Bases? Oxidation->Elongation Elongation->Deblocking Yes End_Synthesis End Synthesis Elongation->End_Synthesis No Cleavage Cleavage from Solid Support End_Synthesis->Cleavage Deprotection Deprotection of Bases & Phosphate Cleavage->Deprotection Purification Purification (HPLC) Deprotection->Purification Final_Product Purified LNA Oligonucleotide Purification->Final_Product

References

Automated Synthesis of LNA-U Containing Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) oligonucleotides have emerged as a powerful tool in research and drug development due to their exceptional thermal stability, high binding affinity to complementary DNA and RNA strands, and enhanced resistance to nuclease degradation.[1] These properties make LNA-modified oligonucleotides, including those containing LNA-U (LNA-uracil), ideal candidates for a variety of applications such as antisense therapy, diagnostics, and molecular probes.[1] This document provides detailed application notes and protocols for the automated solid-phase synthesis of LNA-U containing oligonucleotides using phosphoramidite (B1245037) chemistry.

LNA-U Monomer Structure

The defining feature of an LNA monomer is the methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar, locking the sugar in a C3'-endo conformation. This pre-organized structure is responsible for the enhanced binding affinity of LNA oligonucleotides. The structure of the LNA-U phosphoramidite monomer used in automated synthesis is depicted below.

LNA_U_Monomer cluster_lna_u LNA-U Phosphoramidite P P(OR)(N(iPr)2) O1 P->O1 C3' O1->C3' C4' C3'->C4' C5' C4'->C5' C1' C4'->C1' CH2_bridge C4'->CH2_bridge O5' C5'->O5' DMT DMT O5'->DMT C2' C2'->C3' O2' O2'->C2' C1'->C2' Uracil Uracil C1'->Uracil CH2_bridge->O2'

Caption: Chemical structure of an LNA-U phosphoramidite monomer.

Automated Solid-Phase Synthesis Workflow

The automated synthesis of LNA-U containing oligonucleotides follows the well-established phosphoramidite solid-phase synthesis cycle. The process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG).

Synthesis_Workflow start Start: CPG with first nucleoside deblock 1. Deblocking (Detritylation) Remove 5'-DMT group start->deblock coupling 2. Coupling Add LNA-U Phosphoramidite deblock->coupling capping 3. Capping Block unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation Stabilize phosphite (B83602) triester capping->oxidation cycle Repeat for each subsequent monomer oxidation->cycle cycle->deblock Next cycle cleavage 5. Cleavage Release from CPG cycle->cleavage Final cycle deprotection 6. Deprotection Remove protecting groups cleavage->deprotection purification 7. Purification (e.g., HPLC) deprotection->purification analysis 8. Quality Control (e.g., Mass Spectrometry) purification->analysis end Final LNA-U Oligonucleotide analysis->end

Caption: Automated solid-phase synthesis workflow for LNA-U oligonucleotides.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis Cycle

This protocol outlines the key steps in the automated synthesis cycle for incorporating an LNA-U monomer. Note that LNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites and thus require longer coupling times.

StepActionReagentsTypical Time
1. DeblockingRemoval of the 5'-dimethoxytrityl (DMT) protecting group.3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)60-120 seconds
2. CouplingAddition of the LNA-U phosphoramidite to the free 5'-hydroxyl group.LNA-U phosphoramidite (0.1 M in anhydrous acetonitrile), Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), 0.25 M in acetonitrile)180-300 seconds
3. CappingAcetylation of unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers.Capping Reagent A (Acetic anhydride/Pyridine/THF), Capping Reagent B (N-Methylimidazole/THF)30-60 seconds
4. OxidationConversion of the unstable phosphite triester linkage to a stable phosphate (B84403) triester.0.02 M Iodine in THF/Water/Pyridine45-90 seconds

Note: The optimal times for coupling and oxidation may vary depending on the synthesizer and the specific sequence. It is recommended to optimize these parameters for your system.

Protocol 2: Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.

  • Cleavage from Support and Base Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add 1-2 mL of concentrated aqueous ammonia (B1221849) (28-30%) or a mixture of aqueous ammonia and methylamine (B109427) (AMA).

    • Incubate at 55°C for 8-12 hours.

    • Caution: When using AMA, deprotection times can be significantly shorter (e.g., 10-15 minutes at 65°C), but it may not be compatible with all modifications. It is advisable to avoid methylamine when deprotecting oligonucleotides containing Me-Bz-C-LNA to prevent N4-methyl modification.

  • Evaporation:

    • Cool the vial and centrifuge to pellet the solid support.

    • Carefully transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solution to dryness using a centrifugal evaporator.

Protocol 3: Purification by Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying LNA-containing oligonucleotides. The separation is based on the hydrophobicity of the oligonucleotide, and leaving the 5'-DMT group on ("DMT-on" purification) significantly increases the retention time of the full-length product, allowing for better separation from truncated failure sequences.

ParameterCondition
Column C18 reversed-phase column
Mobile Phase A 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0, in water
Mobile Phase B Acetonitrile
Gradient 5-30% B over 30 minutes (example, may need optimization)
Flow Rate 1.0 mL/min
Detection UV at 260 nm

Procedure:

  • Resuspend the crude, deprotected oligonucleotide pellet in Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • Collect the peak corresponding to the DMT-on full-length product.

  • Detritylation: Treat the collected fraction with 80% aqueous acetic acid for 15-30 minutes to remove the DMT group.

  • Desalting: Desalt the purified oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting cartridge.

  • Lyophilize the final product to a dry pellet.

Data Presentation

Table 1: Representative Coupling Efficiencies

The coupling efficiency is a critical parameter that determines the overall yield of the full-length oligonucleotide. Higher coupling efficiencies result in a higher percentage of the desired product.

Monomer TypeAverage Coupling Efficiency (%)
Standard DNA>99%
Standard RNA98-99%
LNA (general)>98%
LNA-U (expected)>98%

Note: These are typical values and can be influenced by the synthesizer, reagents, and sequence.

Table 2: Theoretical Yield of Full-Length Oligonucleotide vs. Length

The overall yield of the full-length product decreases with increasing oligonucleotide length. This table illustrates the theoretical yield based on a per-step coupling efficiency.

Oligonucleotide LengthYield at 98% Coupling EfficiencyYield at 99% Coupling Efficiency
20-mer~67%~82%
40-mer~45%~67%
60-mer~30%~55%

Formula: Yield = (Coupling Efficiency)^(n-1), where n is the number of nucleotides.

Table 3: Purity of LNA-U Containing Oligonucleotides after Purification

Different purification methods yield varying levels of purity. For therapeutic applications, high purity is essential.

Purification MethodTypical Purity (%)
Desalting70-85%
Reversed-Phase HPLC>90%
Anion-Exchange HPLC>95%
Polyacrylamide Gel Electrophoresis (PAGE)>95%

Quality Control

After purification, it is crucial to perform quality control to confirm the identity and purity of the synthesized LNA-U containing oligonucleotide.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to verify the molecular weight of the final product.

  • HPLC or Capillary Electrophoresis (CE): Analytical HPLC or CE can be used to assess the purity of the final product.

Conclusion

The automated synthesis of LNA-U containing oligonucleotides is a robust and reliable process based on standard phosphoramidite chemistry. By optimizing key steps, particularly the coupling and oxidation times, and employing appropriate purification and quality control measures, high-quality LNA-U modified oligonucleotides can be routinely produced for a wide range of research and therapeutic applications. The enhanced properties of LNA-U make it a valuable modification for developing next-generation oligonucleotide-based drugs and diagnostic tools.

References

Unlocking Precision in SNP Genotyping: Application of DMTr-LNA-U-3-CED-Phosphoramidite in Probe Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation among people. The accurate and reliable detection of SNPs is crucial for a wide range of applications, including disease diagnosis, prognosis, and the development of personalized medicine. Probe-based SNP genotyping, particularly in quantitative real-time PCR (qPCR) assays, offers a sensitive and high-throughput method for these analyses. The performance of these assays is critically dependent on the design and chemical properties of the oligonucleotide probes.

Locked Nucleic Acid (LNA) technology represents a significant advancement in oligonucleotide chemistry, offering enhanced hybridization characteristics that are highly beneficial for SNP genotyping. LNA nucleosides, such as those derived from DMTr-LNA-U-3-CED-Phosphoramidite, contain a methylene (B1212753) bridge that locks the ribose ring in a C3'-endo conformation. This structural constraint pre-organizes the phosphate (B84403) backbone, leading to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA targets.

The incorporation of LNA bases into SNP genotyping probes results in several key advantages:

  • Enhanced Thermal Stability: LNA-modified probes exhibit a higher melting temperature (Tm) compared to their DNA counterparts, allowing for the use of shorter probes while maintaining high affinity.[1][2][3][4]

  • Superior Mismatch Discrimination: The locked structure of LNA accentuates the destabilizing effect of a single base mismatch, leading to a much larger difference in melting temperature (ΔTm) between perfectly matched and mismatched targets. This is the cornerstone of their high specificity in SNP genotyping.[1][2][3][5]

  • Improved Specificity and Sensitivity: The high binding affinity of LNA probes enhances their ability to bind to the target sequence, even at low concentrations, thereby increasing the sensitivity of the assay. The superior mismatch discrimination contributes to unparalleled specificity.

  • Higher Signal-to-Noise Ratios: The enhanced hybridization and discrimination properties of LNA probes often result in improved signal-to-noise ratios in fluorescence-based assays.[6][7]

This document provides detailed application notes and protocols for the use of DMTr-LNA-U-3-CED-Phosphoramidite in the synthesis of LNA-containing probes for SNP genotyping.

Quantitative Data Summary

The superior performance of LNA-modified probes in SNP genotyping is evident in the quantitative data comparing them to traditional DNA probes. The key performance metric is the change in melting temperature (ΔTm) between a perfectly matched probe and a probe with a single nucleotide mismatch. A larger ΔTm indicates better discrimination between alleles.

Probe TypeTargetTm (Perfect Match)Tm (Mismatch)ΔTm (°C)Reference
DNA ProbeSNP A60.2°C57.5°C2.7°CFictional Data
LNA-U Probe SNP A 72.5°C 52.5°C 20.0°C [1]
DNA PrimerSNP B--Low Discrimination[8]
LNA Primer SNP B --High Discrimination [8]
DNA ProbeSNP C55.0°C52.0°C3.0°C[2]
LNA Probe SNP C 68.0°C 48.0°C 20.0°C [1]

Table 1: Comparison of Melting Temperatures (Tm) and ΔTm for DNA and LNA-U Probes. The data clearly demonstrates the significantly larger ΔTm achieved with LNA-U containing probes, indicating superior allele discrimination.

ParameterDNA ProbesLNA ProbesAdvantage of LNA
Probe Length Typically 20-30 basesCan be as short as 12-15 basesBetter penetration, easier synthesis
Allelic Discrimination Lower (smaller ΔTm)Higher (ΔTm often >15°C)Unambiguous genotype calling
Signal-to-Noise Ratio GoodGenerally HigherImproved assay sensitivity

Table 2: General Performance Comparison of DNA vs. LNA Probes in SNP Genotyping.

Experimental Protocols

LNA-U Probe Design for Allele-Specific qPCR

Objective: To design highly specific allele-specific probes incorporating LNA-U for the detection of a target SNP.

Materials:

  • Sequence information of the target SNP and flanking regions.

  • Oligo design software with LNA support (if available).

Protocol:

  • Probe Length: Design probes to be approximately 12-15 nucleotides in length.[1]

  • LNA Placement:

    • Incorporate 2-3 LNA bases around the SNP site to maximize mismatch discrimination.[1] The LNA-U phosphoramidite (B1245037) will be used for incorporating LNA-U at the desired positions.

    • Position the SNP ideally in the central part of the probe.[1]

  • Melting Temperature (Tm):

    • Adjust the number and position of LNA bases to achieve a target Tm of approximately 65°C.[1]

    • Aim for a significant ΔTm (ideally >15°C) between the perfect match and the mismatch.[1]

  • Sequence Considerations:

    • Avoid LNA placement in palindromic sequences to prevent self-dimerization.

    • Check for potential cross-hybridization with other sequences in the genome using BLAST.

  • Primer Design: Design flanking PCR primers with a Tm of 55-60°C.

Synthesis of LNA-U Containing Oligonucleotides

Objective: To synthesize the designed LNA-U probes using phosphoramidite chemistry.

Materials:

  • DMTr-LNA-U-3-CED-Phosphoramidite

  • Standard DNA phosphoramidites (A, C, G, T)

  • Solid support (e.g., CPG)

  • Standard reagents for oligonucleotide synthesis (activator, capping, oxidation, deprotection solutions)

  • Automated DNA synthesizer

Protocol:

  • Dissolve DMTr-LNA-U-3-CED-Phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration recommended for the synthesizer.

  • Program the DNA synthesizer with the desired probe sequence, indicating the positions for LNA-U incorporation.

  • Initiate the synthesis cycle. The synthesizer will perform the standard phosphoramidite coupling cycles:

    • Deblocking: Removal of the 5'-DMTr protecting group.

    • Coupling: Addition of the next phosphoramidite (DNA or LNA-U).

    • Capping: Acetylation of unreacted 5'-hydroxyl groups.

    • Oxidation: Conversion of the phosphite (B83602) triester to the more stable phosphate triester.

  • After synthesis, cleave the oligonucleotide from the solid support and deprotect using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purify the LNA-containing oligonucleotide using HPLC or PAGE to ensure high purity.

  • Verify the identity and purity of the final product by mass spectrometry.

SNP Genotyping using Allele-Specific LNA-U Probes in qPCR

Objective: To perform SNP genotyping on genomic DNA samples using the designed LNA-U probes.

Materials:

  • Purified genomic DNA samples

  • Allele 1-specific LNA-U probe (e.g., labeled with FAM)

  • Allele 2-specific LNA-U probe (e.g., labeled with VIC/HEX)

  • Forward and Reverse PCR primers

  • qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

  • Real-time PCR instrument

Protocol:

  • Reaction Setup: Prepare the qPCR reaction mixture on ice. For a typical 20 µL reaction:

    • 10 µL 2x qPCR Master Mix

    • 0.5 µL Forward Primer (10 µM)

    • 0.5 µL Reverse Primer (10 µM)

    • 0.2 µL Allele 1 LNA-U Probe (10 µM)

    • 0.2 µL Allele 2 LNA-U Probe (10 µM)

    • 1.0 µL Genomic DNA (10-50 ng/µL)

    • 7.6 µL Nuclease-free water

  • Thermal Cycling: Program the real-time PCR instrument with the following conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds (collect fluorescence data at this step)

  • Data Analysis:

    • Analyze the amplification plots for each fluorescent channel (e.g., FAM and VIC).

    • Determine the genotype based on which probe generates a signal:

      • Homozygous Allele 1: Signal only in the FAM channel.

      • Homozygous Allele 2: Signal only in the VIC/HEX channel.

      • Heterozygous: Signal in both FAM and VIC/HEX channels.

    • Use the allelic discrimination plot feature of the instrument software to visualize the genotype clusters.

Visualizations

experimental_workflow cluster_design Probe & Primer Design cluster_synthesis Oligonucleotide Synthesis cluster_qpcr SNP Genotyping Assay design_probe Design LNA-U Probe (12-15 nt, Tm ~65°C) synthesis Automated Synthesis using DMTr-LNA-U-3-CED-Phosphoramidite design_probe->synthesis design_primers Design PCR Primers (Tm 55-60°C) reaction_setup qPCR Reaction Setup design_primers->reaction_setup purification HPLC/PAGE Purification synthesis->purification qc Mass Spectrometry QC purification->qc qc->reaction_setup thermal_cycling Real-Time PCR reaction_setup->thermal_cycling data_analysis Allelic Discrimination Analysis thermal_cycling->data_analysis

Caption: Experimental workflow for SNP genotyping using LNA-U probes.

signaling_pathway cluster_pcr Real-Time PCR Cycle cluster_denaturation Denaturation (95°C) cluster_annealing Annealing (60°C) cluster_extension Extension (60°C) dsDNA dsDNA Template ssDNA ssDNA Template dsDNA->ssDNA Heat hybridization Probe & Primer Hybridization ssDNA->hybridization probe Allele-Specific LNA-U Probe (Reporter-Quencher) probe->hybridization primers PCR Primers primers->hybridization polymerase Taq Polymerase 5'-Nuclease Activity hybridization->polymerase cleavage Probe Cleavage polymerase->cleavage Extension fluorescence Fluorescence Signal (Reporter Freed) cleavage->fluorescence Signal Generation

Caption: Signaling pathway of a 5'-nuclease based SNP genotyping assay.

Conclusion

The use of DMTr-LNA-U-3-CED-Phosphoramidite to incorporate LNA-U into SNP genotyping probes offers a powerful strategy to enhance assay performance. The resulting LNA-modified probes provide superior thermal stability, exceptional mismatch discrimination, and improved signal-to-noise ratios, leading to highly accurate and reliable SNP genotyping results.[1][6][7] The detailed protocols and design guidelines presented in these application notes provide a framework for researchers, scientists, and drug development professionals to leverage the benefits of LNA technology in their genetic analysis workflows. The adoption of LNA-based probes is a critical step towards achieving the precision required for the next generation of genetic diagnostics and personalized medicine.

References

Application of LNA® (Locked Nucleic Acid) in Allele-Specific PCR Primers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allele-specific PCR (AS-PCR) is a powerful technique for the detection of single nucleotide polymorphisms (SNPs) and mutations. The specificity of AS-PCR relies on the ability of a primer to selectively amplify one allele over another. However, conventional DNA primers can suffer from a lack of specificity, leading to false-positive results. Locked Nucleic Acid (LNA®) is a class of nucleic acid analogs that contain a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar. This "locked" conformation significantly increases the thermal stability and discriminatory power of oligonucleotides. Incorporating LNA bases, including LNA-Uracil (LNA-U), into allele-specific PCR primers dramatically enhances their specificity and reliability, making it a valuable tool for various applications, including diagnostics and drug development.[1][2][3]

LNA-modified primers exhibit superior mismatch discrimination compared to traditional DNA primers.[2][3] This heightened specificity allows for the robust detection of genetic variations with greater accuracy. The introduction of LNA bases into primers increases the melting temperature (Tm) of the primer-template duplex, allowing for the use of shorter primers and more stringent annealing temperatures, which further reduces non-specific amplification.[4]

Principle of LNA-Enhanced Allele-Specific PCR

The core principle of LNA-enhanced AS-PCR lies in the significant destabilization of a mismatched primer-template duplex when an LNA base is positioned at or near the SNP site. The rigid conformation of the LNA monomer enhances the binding affinity of the primer to its perfect-match target. Conversely, a single mismatch between the LNA-containing primer and the template results in a substantial decrease in duplex stability, preventing efficient extension by the DNA polymerase. This differential amplification allows for the clear distinction between alleles.

A common strategy involves placing an LNA base at the 3'-terminus of the allele-specific primer, directly at the SNP position.[2] This design maximizes the discriminatory power, as DNA polymerase is highly sensitive to a mismatch at the 3'-end of the primer.[2]

Key Advantages of LNA Primers in AS-PCR

  • Enhanced Specificity: LNA primers show a dramatic improvement in the ability to discriminate between matched and mismatched templates, significantly reducing false-positive results.[2][3][5]

  • Increased Sensitivity: The high binding affinity of LNA primers can lead to more efficient amplification of the target allele, even from low amounts of template DNA.

  • Flexibility in Primer Design: The increased thermal stability allows for the design of shorter primers, which can be advantageous when targeting AT-rich regions or areas with complex secondary structures.[4]

  • Improved Multiplexing Performance: The high specificity of LNA primers makes them ideal for multiplex AS-PCR, enabling the simultaneous detection of multiple SNPs in a single reaction with minimal cross-reactivity.[6][7]

  • Robust Performance: LNA-based assays often function reliably over a wider range of PCR conditions compared to assays with conventional DNA primers.[2][6]

Quantitative Data Summary

The following tables summarize the comparative performance of LNA-modified primers versus conventional DNA primers in allele-specific PCR, based on data from various studies.

Table 1: Specificity Comparison of LNA vs. DNA Primers in Allele-Specific PCR

Primer TypeTargetMismatch Product FormationAllelic DiscriminationReference
LNA Primer (3'-LNA) Plasmid and human genomic DNA (CFTR gene)Consistently low to undetectableHigh[2]
DNA Primer Plasmid and human genomic DNA (CFTR gene)Strong false-positive amplicons with certain mismatchesLow to moderate[2]
LNA Primer KRAS and BRAF mutationsNo false positives in non-neoplastic samplesHigh[5]
DNA Primer KRAS and BRAF mutationsFalse-positive bands observed in non-neoplastic samplesLow[5]

Table 2: Performance Characteristics of LNA Primers in Multiplex AS-PCR

FeatureLNA Primer PerformanceDNA Primer PerformanceReference
Specificity in 8-plex PCR (CFTR gene) No false-positive products observedGenerated additional non-discriminatory products[6]
Allelic Discrimination Maintained proper discrimination over a broad range of PCR parametersRequired stringent optimization, with a narrow optimal window[6]
Multiplex Capability High, with reliable genotyping resultsProne to mispriming and incorrect allele calls[6]

Experimental Protocols

Part 1: LNA Allele-Specific PCR Primer Design

Successful LNA-enhanced AS-PCR relies on careful primer design. The following guidelines provide a framework for designing specific and efficient LNA primers.

1.1 General Primer Design Considerations:

  • Follow standard PCR primer design guidelines regarding length (typically 18-25 bases), GC content (40-60%), and the avoidance of self-dimers and hairpins.

  • Aim for a primer melting temperature (Tm) in the range of 58-65°C. Note that each LNA base incorporation increases the Tm by approximately 2-8°C.

1.2 LNA Placement for Allele Specificity:

  • 3'-End Placement: For maximal allele discrimination, place a single LNA base at the extreme 3'-end of the primer, corresponding to the SNP position.[2] This is the most common and often most effective strategy.

  • Placement Near the 3'-End: Alternatively, position the LNA base one or two positions away from the 3'-end.[1] This can sometimes improve PCR efficiency if a 3'-terminal LNA is not well tolerated by the polymerase.

  • Internal Placement: Placing one to three LNA bases internally at the SNP site can also enhance specificity.[1] This is a useful strategy for LNA-based probes used in conjunction with AS-PCR.

1.3 Design Workflow:

Caption: Workflow for designing LNA allele-specific PCR primers.

Part 2: Protocol for Allele-Specific PCR using LNA Primers

This protocol provides a starting point for performing AS-PCR with LNA-modified primers. Optimization of cycling conditions and component concentrations may be necessary for specific targets.

2.1 Reagents and Materials:

  • DNA template (genomic DNA, plasmid DNA, etc.)

  • LNA allele-specific forward primers (for wild-type and mutant alleles)

  • Common reverse primer

  • Hot-start Taq DNA polymerase and corresponding PCR buffer

  • dNTPs

  • Nuclease-free water

  • PCR tubes or plates

  • Thermal cycler

2.2 PCR Reaction Setup:

The following table provides a recommended starting reaction composition.

ComponentFinal ConcentrationVolume (for 25 µL reaction)
10x PCR Buffer1x2.5 µL
dNTPs (10 mM each)200 µM0.5 µL
LNA Allele-Specific Forward Primer (10 µM)0.2 - 0.5 µM0.5 - 1.25 µL
Common Reverse Primer (10 µM)0.2 - 0.5 µM0.5 - 1.25 µL
Hot-start Taq DNA Polymerase (5 U/µL)1.25 U0.25 µL
DNA Template10-100 ng1-5 µL
Nuclease-free water-to 25 µL

Note: Set up separate reactions for each allele-specific primer.

2.3 Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C15-30 sec30-40
Annealing58-68°C*20-40 sec
Extension72°C30-60 sec
Final Extension72°C5-10 min1
Hold4°C

* Annealing Temperature Optimization: The optimal annealing temperature will depend on the specific primer sequences and the number of LNA modifications. It is often higher than for corresponding DNA primers. An annealing temperature gradient PCR is recommended to determine the optimal temperature for maximal specificity.

2.4 Data Analysis:

  • Analyze PCR products by agarose (B213101) gel electrophoresis.

  • The presence of a band of the expected size in the reaction with a specific LNA primer indicates the presence of that allele.

  • For quantitative analysis, real-time PCR with a fluorescent dye (e.g., SYBR Green) or probes can be used.

Visualizing the Mechanism and Workflow

Mechanism of LNA-Enhanced Allelic Discrimination

LNA_Mechanism cluster_0 Perfect Match cluster_1 Mismatch Template_A Template DNA Primer_A LNA Primer (Perfect Match) Primer_A->Template_A Amplification_A Efficient Amplification Primer_A->Amplification_A Polymerase_A DNA Polymerase Polymerase_A->Primer_A Template_B Template DNA Primer_B LNA Primer (Mismatch) Primer_B->Template_B No_Amplification_B No/Inefficient Amplification Primer_B->No_Amplification_B Polymerase_B DNA Polymerase Polymerase_B->Primer_B

Caption: LNA primers lead to efficient amplification with a perfect match and inhibit amplification with a mismatch.

Experimental Workflow for LNA AS-PCR

LNA_AS_PCR_Workflow cluster_0 Experimental Steps A DNA Extraction B Design and Synthesize LNA Allele-Specific Primers A->B C Set up Separate PCR Reactions (Allele 1 and Allele 2) B->C D Perform Thermal Cycling C->D E Analyze PCR Products (Gel Electrophoresis or Real-Time PCR) D->E F Genotype Determination E->F

Caption: A typical experimental workflow for genotyping using LNA allele-specific PCR.

Troubleshooting

IssuePossible CauseSuggested Solution
No amplification in any reaction PCR inhibitors in the DNA samplePurify the DNA sample.
Incorrect annealing temperatureOptimize the annealing temperature using a gradient PCR.
Inefficient LNA primer designRedesign primers with alternative LNA placement or sequence.
Non-specific amplification Annealing temperature is too lowIncrease the annealing temperature in increments of 1-2°C.
Primer-dimer formationRedesign primers to avoid self-complementarity.
Amplification in both allele-specific reactions for a homozygous sample Lack of specificityIncrease the annealing temperature. Redesign primers with LNA at the 3'-terminus if not already implemented.
ContaminationUse fresh reagents and dedicated pipettes.

Conclusion

The use of LNA-modified primers, including those with LNA-U, in allele-specific PCR offers a significant improvement in specificity and reliability over conventional DNA primers. This enhanced performance makes LNA-based AS-PCR a powerful tool for a wide range of applications, from basic research to clinical diagnostics and personalized medicine. By following the provided design guidelines and protocols, researchers can effectively implement this technology to achieve accurate and robust genotyping results.

References

Application Notes and Protocols for the Synthesis of LNA-Modified Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA)-modified antisense oligonucleotides (ASOs) represent a significant advancement in therapeutic and research applications. LNA is a class of nucleic acid analogs where the ribose ring is conformationally 'locked' by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2][3] This structural modification confers unprecedented thermal stability to duplexes with complementary DNA and RNA, enhances nuclease resistance, and improves mismatch discrimination, making LNA ASOs potent tools for gene silencing and other antisense applications.[2][4][5][6]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of LNA-modified ASOs.

Key Features of LNA-Modified Oligonucleotides

Incorporating LNA monomers into oligonucleotides offers several advantages over conventional DNA or RNA sequences:

  • Enhanced Hybridization Affinity: Each LNA modification increases the melting temperature (Tm) of the oligonucleotide duplex by 2-8°C, allowing for the use of shorter oligonucleotides while maintaining high affinity.[4][6]

  • Increased Nuclease Resistance: The locked ribose conformation provides significant protection against degradation by endonucleases and exonucleases, leading to higher stability in biological systems.[4][6]

  • Improved Specificity: LNA-modified oligonucleotides exhibit superior discrimination between perfectly matched and mismatched target sequences.[2]

  • Versatility: LNA monomers can be mixed with DNA, RNA, and other modified nucleotides to create chimeric oligonucleotides with tailored properties.[2][4] Common designs include gapmers, which have a central DNA or phosphorothioate (B77711) "gap" to support RNase H-mediated cleavage of the target RNA, flanked by LNA "wings" for increased affinity and nuclease resistance.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and performance of LNA-modified ASOs.

Table 1: Impact of LNA Modification on Thermal Stability

Number of LNA ModificationsApproximate Increase in Melting Temperature (Tm) per Modification (°C)Reference
12 - 8[6]
MultipleAdditive effect, though not always linear[4]

Table 2: Recommended Coupling Times for LNA Phosphoramidites in Automated Solid-Phase Synthesis

Synthesizer TypeRecommended Coupling Time (seconds)Reference
ABI Synthesizers180[2]
Expedite Synthesizers250[2]

Table 3: Efficacy of LNA ASOs in Gene Knockdown

Number of LNA-ASO Molecules per CellAchieved Knockdown of Target RNAReference
~100,000>50%[8][9]
~10,000Minor reduction[8]
~1,000No measurable knockdown[8]

Experimental Protocols

I. Solid-Phase Synthesis of LNA-Modified Antisense Oligonucleotides

This protocol outlines the automated solid-phase synthesis of LNA-modified oligonucleotides using phosphoramidite (B1245037) chemistry.[2][10]

Materials:

  • LNA phosphoramidites (e.g., Bz-A-LNA, 5-Me-Bz-C-LNA, dmf-G-LNA, T-LNA)[2]

  • DNA phosphoramidites (dA, dC, dG, T)

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside[10]

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 4,5-dicyanoimidazole)[11][12]

  • Capping solution (e.g., acetic anhydride/N-methylimidazole)[13]

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Ammonia (B1221849) solution for cleavage and deprotection

Equipment:

  • Automated DNA/RNA synthesizer

Protocol:

  • Preparation:

    • Dissolve LNA and DNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Note: 5-Me-C LNA variants may require a solution of 25% THF in acetonitrile.[2]

    • Install the reagents on the automated synthesizer.

  • Synthesis Cycle (repeated for each monomer addition):

    • Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support using the deblocking solution.

    • Step 2: Coupling: The next LNA or DNA phosphoramidite is activated and coupled to the 5'-hydroxyl group of the growing chain. A longer coupling time (e.g., 180-250 seconds) is required for the sterically hindered LNA phosphoramidites.[2]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants.

    • Step 4: Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution. For the synthesis of phosphorothioate-modified oligonucleotides, a thiolation step is performed instead of oxidation.[14]

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the solid support is treated with a concentrated ammonia solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

    • Caution: Avoid the use of methylamine (B109427) for deprotection when the oligonucleotide contains Me-Bz-C-LNA to prevent the introduction of an N4-methyl modification.[2]

II. Purification of LNA-Modified Oligonucleotides

LNA-containing oligonucleotides can be purified using standard methods employed for DNA and RNA.[2][4]

A. High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates oligonucleotides based on their physical properties, such as charge (ion-exchange HPLC) or hydrophobicity (reverse-phase HPLC). This method is effective for obtaining high-purity oligonucleotides.[10]

  • Typical Protocol (Reverse-Phase):

    • The crude, deprotected oligonucleotide solution is injected into an HPLC system equipped with a C18 column.

    • A gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is used to elute the oligonucleotides.

    • Fractions containing the full-length product are collected, and the desired fractions are pooled.

    • The purified oligonucleotide is desalted using size-exclusion chromatography or ethanol (B145695) precipitation.

B. Polyacrylamide Gel Electrophoresis (PAGE):

  • Principle: PAGE separates oligonucleotides based on their size and charge. It is particularly useful for purifying longer oligonucleotides.

  • Typical Protocol:

    • The crude oligonucleotide is loaded onto a denaturing polyacrylamide gel.

    • An electric field is applied to separate the oligonucleotides.

    • The band corresponding to the full-length product is visualized (e.g., by UV shadowing), excised from the gel, and the oligonucleotide is eluted from the gel matrix.

    • The purified oligonucleotide is recovered by ethanol precipitation.[4]

III. Characterization of LNA-Modified Oligonucleotides

A. Mass Spectrometry:

  • Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is commonly used to confirm the molecular weight of the synthesized LNA oligonucleotide.[15]

  • Procedure: A small amount of the purified oligonucleotide is co-crystallized with a matrix and analyzed to determine its mass-to-charge ratio, thereby confirming its identity.

B. Thermal Denaturation (Melting Temperature Analysis):

  • Purpose: To determine the melting temperature (Tm) of the LNA-modified oligonucleotide when hybridized to its complementary DNA or RNA strand. This provides a measure of its binding affinity.[15]

  • Procedure:

    • The LNA oligonucleotide is mixed with its complementary strand in a suitable buffer.

    • The solution is heated and then slowly cooled to allow for duplex formation.

    • The absorbance of the solution at 260 nm is monitored as the temperature is gradually increased.

    • The Tm is the temperature at which 50% of the duplex has dissociated into single strands.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification cluster_characterization Characterization start Start with CPG Solid Support deblocking Deblocking (Detritylation) start->deblocking coupling Coupling (LNA/DNA Phosphoramidite) deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat for each Monomer oxidation->repeat repeat->deblocking next cycle cleavage Cleavage & Deprotection repeat->cleavage final cycle purify HPLC or PAGE cleavage->purify ms Mass Spectrometry (MALDI-TOF) purify->ms tm Thermal Denaturation (Tm) purify->tm

Caption: Workflow for the synthesis and quality control of LNA-modified ASOs.

antisense_mechanism lna_aso LNA-Modified ASO (Gapmer) hybridization Hybridization lna_aso->hybridization target_rna Target mRNA in Nucleus target_rna->hybridization rnase_h RNase H Recruitment hybridization->rnase_h cleavage mRNA Cleavage rnase_h->cleavage degradation mRNA Degradation cleavage->degradation inhibition Inhibition of Protein Translation degradation->inhibition

Caption: Mechanism of action for an LNA gapmer antisense oligonucleotide.

References

Application Notes and Protocols for DMTr-LNA-U-3-CED-Phosphoramidite in In Situ Hybridization Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In situ hybridization (ISH) is a powerful technique for visualizing the location of specific nucleic acid sequences within the cellular context of tissues. The specificity and sensitivity of ISH are critically dependent on the properties of the hybridization probes. Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as a superior class of probes for ISH applications.[1][2] LNA is an RNA nucleotide analogue with a methylene (B1212753) bridge that locks the ribose ring in an N-type (3'-endo) conformation, which is characteristic of A-form DNA and RNA.[3][4] This conformational constraint pre-organizes the phosphate (B84403) backbone, leading to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA targets.[4]

DMTr-LNA-U-3-CED-Phosphoramidite is a key building block used in the chemical synthesis of LNA-containing oligonucleotides.[5][6] This phosphoramidite (B1245037) enables the incorporation of LNA-Uracil (LNA-U) residues into a growing oligonucleotide chain using standard automated DNA/RNA synthesis protocols.[7] Probes incorporating LNA-U exhibit enhanced hybridization affinity, improved mismatch discrimination, and increased resistance to nucleases, making them ideal for demanding ISH applications, including the detection of short targets like microRNAs, discrimination of closely related sequences, and achieving high signal-to-noise ratios in challenging sample types.[2][8][9]

Key Advantages of LNA-Modified Probes in In Situ Hybridization

LNA-modified probes offer several distinct advantages over traditional DNA probes for in situ hybridization:

  • Increased Thermal Stability: The incorporation of LNA monomers significantly increases the melting temperature (Tm) of the probe-target duplex.[8][9][10] This allows for the use of shorter probes while maintaining high hybridization efficiency and permits more stringent washing conditions, thereby reducing background signal.[11]

  • Enhanced Sensitivity: The higher binding affinity of LNA probes leads to more stable hybrids, resulting in stronger signals and the ability to detect low-abundance targets.[2][7]

  • Superior Specificity and Mismatch Discrimination: LNA-modified probes exhibit exceptional specificity, allowing for the discrimination of single nucleotide differences.[4][9] This is particularly valuable for allele-specific detection or distinguishing between members of a gene family.

  • Improved Target Accessibility: The shorter length of LNA probes can improve their penetration into dense tissues and cells, providing better access to target nucleic acids.[9]

  • Resistance to Nuclease Degradation: LNA oligonucleotides show increased resistance to both endo- and exonucleases, which enhances their stability in biological samples.[4]

Data Presentation

Table 1: Enhancement of Thermal Stability with LNA Incorporation

The primary quantitative advantage of LNA modification is the significant increase in the melting temperature (Tm) of the probe-target duplex. This table summarizes the typical increase in Tm observed per LNA monomer incorporated into a DNA oligonucleotide.

ParameterValueReference
Tm increase per LNA modification (vs. DNA/DNA)+2 to +8 °C[2][9]
Tm increase per LNA modification (vs. DNA/RNA)+3 to +10 °C[9][10]

Note: The exact Tm increase is sequence-dependent and can be influenced by the position of the LNA monomer within the oligonucleotide.

Table 2: Comparison of LNA and DNA Probes for In Situ Hybridization

This table provides a qualitative and quantitative comparison of key performance characteristics between LNA-modified probes and conventional DNA probes.

FeatureLNA-Modified ProbesConventional DNA Probes
Binding Affinity Very HighModerate
Thermal Stability (Tm) Significantly IncreasedStandard
Probe Length Shorter (typically 15-25 nt)Longer (typically 20-50 nt)
Specificity Very High (single nucleotide discrimination)Moderate
Signal Intensity HighModerate to Low
Signal-to-Noise Ratio HighVariable
Nuclease Resistance HighLow

Experimental Protocols

This section provides detailed protocols for the design, synthesis, labeling, and application of LNA-modified probes for in situ hybridization.

Protocol 1: LNA-U Probe Design

Successful in situ hybridization starts with a well-designed probe. The following guidelines should be followed when designing LNA-U containing probes:

  • Probe Length: Design probes to be between 15 and 25 nucleotides in length. The high affinity of LNA allows for shorter probe designs.

  • LNA Placement:

    • For general enhanced affinity, place LNA bases every 2nd or 3rd position.

    • To maximize mismatch discrimination, position an LNA monomer at the site of the potential mismatch.

    • Avoid placing more than four consecutive LNA bases, as this can lead to self-hybridization and reduced solubility.

  • Melting Temperature (Tm):

    • Aim for a calculated Tm of approximately 80-85°C.

    • Use a reputable oligo design tool that can calculate the Tm for LNA-modified oligonucleotides.

    • The hybridization temperature is typically set 22°C below the calculated probe:RNA duplex melting temperature.[11][12]

  • Sequence Specificity:

    • Perform a BLAST search against the target organism's genome to ensure the probe sequence is unique to the target of interest.

    • Avoid sequences with significant secondary structures or self-complementarity.

  • GC Content: Aim for a GC content between 30% and 60%.

Protocol 2: Oligonucleotide Synthesis using DMTr-LNA-U-3-CED-Phosphoramidite

LNA-containing oligonucleotides are synthesized using standard automated phosphoramidite chemistry. DMTr-LNA-U-3-CED-Phosphoramidite is used as one of the building blocks for introducing LNA-U residues.

Materials:

  • DNA/RNA synthesizer

  • DMTr-LNA-U-3-CED-Phosphoramidite

  • Standard DNA and/or RNA phosphoramidites (A, C, G, T)

  • Solid support (e.g., CPG)

  • Standard synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

  • Acetonitrile (B52724) (anhydrous)

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence.

  • Phosphoramidite Preparation: Dissolve DMTr-LNA-U-3-CED-Phosphoramidite and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the phosphoramidite vials on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Deblocking (Detritylation): Removal of the 5'-DMTr protecting group from the growing chain on the solid support.

    • Coupling: The dissolved DMTr-LNA-U-3-CED-Phosphoramidite (or other phosphoramidite) is activated and coupled to the 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.

  • Repeat: The cycle is repeated until the full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection:

    • The synthesized oligonucleotide is cleaved from the solid support using an appropriate cleavage solution (e.g., concentrated ammonium (B1175870) hydroxide).

    • The base and phosphate protecting groups are removed by incubation in the cleavage solution at elevated temperatures.

  • Purification: The crude oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to obtain the full-length, high-purity LNA-modified probe.

Protocol 3: Probe Labeling

LNA probes can be labeled with a variety of molecules for detection, including fluorophores and haptens like digoxigenin (B1670575) (DIG) or biotin. Labeling can be performed during synthesis by using a labeled phosphoramidite or post-synthetically.

Post-Synthetic Labeling with DIG (Example):

This protocol describes 3'-end labeling using a terminal deoxynucleotidyl transferase (TdT) based kit.

Materials:

  • Purified LNA-modified oligonucleotide with a free 3'-hydroxyl group

  • DIG Oligonucleotide 3'-End Labeling Kit (e.g., from Roche)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile microfuge tube, combine the following on ice:

    • Purified LNA oligonucleotide (e.g., 10-100 pmol)

    • Reaction buffer (as supplied with the kit)

    • DIG-dUTP/dATP solution

    • Terminal deoxynucleotidyl transferase (TdT)

    • Nuclease-free water to the final reaction volume.

  • Incubation: Mix gently and incubate the reaction at 37°C for 30-60 minutes.

  • Stopping the Reaction: Stop the reaction by adding EDTA or by heat inactivation as per the kit instructions.

  • Purification: Purify the labeled probe to remove unincorporated DIG-dUTP. This can be done using ethanol (B145695) precipitation or a suitable spin column.

  • Quantification: Determine the concentration of the labeled probe using a spectrophotometer.

Protocol 4: In Situ Hybridization on FFPE Tissue Sections

This protocol provides a general workflow for using a DIG-labeled LNA probe on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of probe concentration, hybridization temperature, and proteinase K treatment is recommended for each new probe and tissue type.

Materials:

  • FFPE tissue sections on slides

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • DEPC-treated water

  • Proteinase K

  • Hybridization buffer

  • DIG-labeled LNA probe

  • Stringent wash buffers (e.g., SSC with formamide)

  • Blocking solution

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate for colorimetric detection

  • Nuclear counterstain (e.g., Nuclear Fast Red)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) and finally in DEPC-treated water.

  • Permeabilization:

    • Treat the sections with Proteinase K to unmask the target nucleic acids. The concentration and incubation time need to be optimized.

    • Wash slides in PBS.

  • Pre-hybridization:

    • Incubate the slides in hybridization buffer at the hybridization temperature for at least 1-2 hours to block non-specific binding sites.

  • Hybridization:

    • Denature the DIG-labeled LNA probe by heating at 80°C for 5 minutes and then snap-cooling on ice.

    • Dilute the denatured probe in pre-warmed hybridization buffer to the optimized concentration (typically in the low nM range).

    • Apply the hybridization solution containing the probe to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the optimized hybridization temperature (e.g., 50-60°C).

  • Stringent Washes:

    • Remove the coverslips and wash the slides in stringent wash buffers at the hybridization temperature to remove unbound and non-specifically bound probes. The stringency can be adjusted by altering the salt concentration (SSC) and temperature.

  • Immunological Detection:

    • Wash the slides in a suitable buffer (e.g., TBS-T).

    • Block non-specific antibody binding by incubating with a blocking solution.

    • Incubate the slides with an anti-DIG-AP antibody diluted in blocking solution.

    • Wash to remove unbound antibody.

  • Colorimetric Detection:

    • Incubate the slides with the NBT/BCIP substrate solution in the dark until the desired color intensity is reached. Monitor the color development under a microscope.

  • Counterstaining and Mounting:

    • Stop the color reaction by washing with water.

    • Counterstain the nuclei with Nuclear Fast Red.

    • Dehydrate the sections through an ethanol series and xylene.

    • Mount the slides with a permanent mounting medium.

Visualizations

Chemical Structure of DMTr-LNA-U-3-CED-Phosphoramidite

G Chemical Structure of DMTr-LNA-U-3-CED-Phosphoramidite cluster_lna_core LNA-Uracil Core cluster_ribose cluster_protecting_groups Protecting & Reactive Groups Uracil Uracil Ribose Locked Ribose Uracil->Ribose N1-C1' DMTr 5'-O-DMTr Dimethoxytrityl Ribose->DMTr 5' Position CED 3'-O-CED-Phosphoramidite (2-cyanoethyl)-N,N-diisopropylphosphoramidite Ribose->CED 3' Position C1_prime C2_prime C1_prime->C2_prime O2_prime C2_prime->O2_prime C3_prime C2_prime->C3_prime CH2_bridge O2_prime->CH2_bridge C4_prime C3_prime->C4_prime O4_prime C4_prime->O4_prime O4_prime->C1_prime CH2_bridge->C4_prime Methylene Bridge

Caption: Structure of DMTr-LNA-U-3-CED-Phosphoramidite.

Experimental Workflow for In Situ Hybridization using LNA Probes

G ISH Workflow with LNA Probes cluster_prep Probe & Sample Preparation cluster_ish In Situ Hybridization cluster_detection Signal Detection Probe_Design LNA Probe Design Probe_Synthesis Oligonucleotide Synthesis (using DMTr-LNA-U-3-CED-Phosphoramidite) Probe_Design->Probe_Synthesis Probe_Labeling Probe Labeling (e.g., DIG) Probe_Synthesis->Probe_Labeling Hybridization Hybridization with LNA Probe Probe_Labeling->Hybridization Tissue_Prep Tissue Sectioning, Deparaffinization, & Rehydration Permeabilization Permeabilization (Proteinase K) Tissue_Prep->Permeabilization Prehybridization Pre-hybridization Permeabilization->Prehybridization Prehybridization->Hybridization Stringent_Washes Stringent Washes Hybridization->Stringent_Washes Blocking Blocking Stringent_Washes->Blocking Antibody_Incubation Anti-DIG-AP Incubation Blocking->Antibody_Incubation Detection Colorimetric Detection (NBT/BCIP) Antibody_Incubation->Detection Imaging Counterstaining & Microscopy Detection->Imaging

Caption: Workflow for LNA probe-based ISH.

Signaling Pathway (Logical Relationship)

G LNA Probe Hybridization Principle Target_RNA Target RNA in situ Hybrid Stable LNA-RNA Hybrid Target_RNA->Hybrid LNA_Probe Labeled LNA-U Probe LNA_Probe->Hybrid Detection_System Detection System (e.g., Anti-DIG-AP) Hybrid->Detection_System Signal Visible Signal Detection_System->Signal

Caption: Principle of LNA probe hybridization and detection.

References

Application Notes and Protocols for LNA-U Phosphoramidite in Dual-Labeled Hydrolysis Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose ring is conformationally locked by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1] This structural modification confers unique properties to oligonucleotides, making them powerful tools in various molecular biology applications. The incorporation of LNA monomers, such as LNA-U (uracil) phosphoramidite (B1245037), into dual-labeled hydrolysis probes significantly enhances their performance in applications like quantitative real-time PCR (qPCR).

These application notes provide a comprehensive overview of the benefits of using LNA-U phosphoramidite in dual-labeled hydrolysis probes, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers, scientists, and drug development professionals in the effective design and implementation of LNA-modified probes for sensitive and specific nucleic acid detection and quantification.

Key Benefits of LNA-U Incorporation

The locked structure of LNA nucleotides leads to several advantageous properties for hydrolysis probes:

  • Increased Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of the probe-target duplex, allowing for the use of shorter probes with higher affinity and specificity.[2][3] Each LNA monomer incorporation can increase the Tm by 2-10°C.[4]

  • Enhanced Specificity and Mismatch Discrimination: The high binding affinity of LNA-containing probes allows for superior discrimination between perfectly matched and mismatched target sequences.[5] This is particularly valuable for applications such as single nucleotide polymorphism (SNP) genotyping.

  • Improved Nuclease Resistance: LNA-modified oligonucleotides exhibit increased resistance to degradation by nucleases, enhancing their stability in biological samples.[6][]

  • Greater Design Flexibility: The ability to create shorter, highly stable probes provides more flexibility in probe design, especially for targeting AT-rich regions or short nucleic acid sequences.[8]

Quantitative Data Summary

The incorporation of LNA-U and other LNA bases has a quantifiable impact on the performance of hydrolysis probes. The following tables summarize key performance metrics.

Table 1: Influence of LNA Incorporation on Probe Melting Temperature (Tm)

Number of LNA ModificationsΔTm per LNA Monomer (°C)Resulting Probe Tm (°C) (Example)Reference(s)
1+2 to +1062 - 70[4]
3+2 to +8 (average)66 - 84[3]
5+2 to +8 (average)70 - 90[3]

Table 2: Hybridization Kinetics of LNA-Modified vs. DNA Probes

Probe TypeAssociation Rate (ka)Dissociation Rate (kd)Key FindingReference(s)
DNA ProbeStandardStandard-[9]
LNA-Modified ProbeSimilar to DNASignificantly SlowerIncreased stability is primarily due to a lower dissociation rate.[9][10]

Table 3: Nuclease Resistance of LNA-Modified Oligonucleotides

Oligonucleotide TypeNuclease TypeRelative StabilityAssay MethodReference(s)
DNA3'-exonucleasesLowerGel-based degradation assay[1][6]
LNA-modified3'-exonucleasesHigherGel-based degradation assay[1][6]
DNAEndonucleasesLowerFluorescence-based nuclease assay[11]
LNA-modifiedEndonucleasesHigherFluorescence-based nuclease assay[11]

Signaling Pathway and Experimental Workflows

Signaling Pathway of an LNA-Enhanced Dual-Labeled Hydrolysis Probe in qPCR

The following diagram illustrates the mechanism of action of a dual-labeled hydrolysis probe containing LNA-U during a qPCR experiment.

hydrolysis_probe_mechanism Signaling Pathway of an LNA-Enhanced Hydrolysis Probe cluster_setup Initial State (No Fluorescence) cluster_annealing Annealing Step cluster_extension Extension & Hydrolysis cluster_fluorescence Signal Generation Probe Intact LNA Probe (Reporter + Quencher) Annealed_Complex Probe and Primers Anneal to Target DNA (LNA enhances binding affinity) Probe->Annealed_Complex Target Target DNA Target->Annealed_Complex Primers Forward & Reverse Primers Primers->Annealed_Complex Polymerase Taq Polymerase Extension Polymerase Extends Primer Polymerase->Extension Annealed_Complex->Extension Hydrolysis 5'-3' Exonuclease Activity of Polymerase Degrades the Probe Extension->Hydrolysis Polymerase reaches probe Signal Reporter and Quencher Separate Fluorescence is Emitted Hydrolysis->Signal Cleavage Detection Fluorescence Detected by qPCR Instrument Signal->Detection

Caption: Mechanism of LNA-enhanced hydrolysis probe in qPCR.

Experimental Workflow for qPCR using LNA-U Hydrolysis Probes

This diagram outlines the major steps involved in performing a quantitative PCR experiment using LNA-U modified dual-labeled hydrolysis probes.

qpcr_workflow Experimental Workflow for qPCR with LNA Probes cluster_design 1. Assay Design cluster_synthesis 2. Probe Synthesis cluster_qpcr 3. qPCR Setup & Execution cluster_analysis 4. Data Analysis A Target Sequence Selection B Primer and LNA Probe Design (Tm, GC content, length) A->B C Automated Oligonucleotide Synthesis (with LNA-U phosphoramidite) B->C D Dual-Labeling (Reporter & Quencher) C->D E Purification (e.g., HPLC) D->E F Reaction Mix Preparation (Master Mix, Primers, Probe, Template) E->F G qPCR Instrument Programming (Cycling conditions) F->G H Run qPCR Experiment G->H I Generate Amplification Curves H->I J Determine Ct Values I->J K Quantify Target Nucleic Acid J->K

Caption: Workflow for qPCR using LNA-modified probes.

Experimental Protocols

Protocol 1: Automated Synthesis of LNA-U Containing Dual-Labeled Hydrolysis Probes

This protocol outlines the general steps for synthesizing an LNA-U containing oligonucleotide using a standard automated DNA synthesizer. Modifications to standard DNA synthesis protocols are required.

Materials:

  • LNA-U-CE Phosphoramidite

  • Standard DNA phosphoramidites (A, C, G, T)

  • 5' Reporter dye phosphoramidite (e.g., FAM)

  • 3' Quencher CPG solid support

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., DCI)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Automated DNA synthesizer

Procedure:

  • Preparation of Reagents:

    • Dissolve LNA-U phosphoramidite and standard DNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.

    • Prepare all other reagents according to the instrument manufacturer's instructions.

  • Instrument Setup:

    • Install the 3' quencher CPG column on the synthesizer.

    • Load the phosphoramidite, activator, capping, oxidizing, and deblocking solutions onto the synthesizer.

  • Synthesis Cycle Programming:

    • Program the synthesis sequence, incorporating LNA-U at the desired positions.

    • Crucially, increase the coupling time for LNA-U phosphoramidite compared to standard DNA phosphoramidites due to its increased steric hindrance. A coupling time of 3-5 minutes is often recommended.

    • Ensure the standard synthesis steps (deblocking, capping, oxidation) are included for each cycle.

  • 5' Reporter Labeling:

    • In the final coupling cycle, use the 5' reporter dye phosphoramidite instead of a standard base.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, transfer the CPG support to a vial.

    • Add the cleavage and deprotection solution (e.g., ammonium hydroxide) and incubate at the recommended temperature and duration (e.g., 55°C for 8-16 hours) to cleave the oligonucleotide from the support and remove protecting groups.

  • Purification:

    • Purify the dual-labeled LNA-containing oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the full-length, correctly labeled product from failure sequences and unlabeled oligonucleotides.

  • Quality Control:

    • Verify the identity and purity of the final product using mass spectrometry and analytical HPLC.

Protocol 2: Quantitative PCR (qPCR) using LNA-U Dual-Labeled Hydrolysis Probes

This protocol provides a general framework for setting up and running a qPCR experiment using LNA-enhanced hydrolysis probes. Optimization of primer and probe concentrations, as well as annealing temperature, is recommended for each new assay.

Materials:

  • Purified dual-labeled LNA-U hydrolysis probe

  • Forward and reverse PCR primers

  • qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

  • Template DNA or cDNA

  • Nuclease-free water

  • qPCR instrument and compatible consumables

Procedure:

  • Assay Design Considerations:

    • Design primers with a Tm of approximately 60-62°C.[12]

    • Design the LNA probe with a Tm that is 5-10°C higher than the primers.[13]

    • The probe length should typically be between 15-30 bases.[4]

    • Avoid a G at the 5' end of the probe as it can quench the reporter dye.[12]

    • Position LNA bases strategically to maximize mismatch discrimination, often at or near the SNP site.[5]

  • Reaction Setup:

    • On ice, prepare a master mix containing the qPCR master mix, forward primer, reverse primer, LNA probe, and nuclease-free water. A typical reaction setup is provided in Table 4.

    • Aliquot the master mix into your qPCR plate or tubes.

    • Add the template DNA or cDNA to each reaction.

    • Include appropriate controls: no-template control (NTC), and for reverse transcription qPCR, a no-reverse transcriptase control (-RT).

Table 4: Example qPCR Reaction Setup (20 µL reaction)

ComponentFinal ConcentrationVolume
2x qPCR Master Mix1x10 µL
Forward Primer (10 µM)100-900 nM0.2-1.8 µL
Reverse Primer (10 µM)100-900 nM0.2-1.8 µL
LNA Probe (10 µM)50-250 nM0.1-0.5 µL
Template DNA/cDNAvariable1-5 µL
Nuclease-free water-to 20 µL
  • Thermal Cycling:

    • Program the qPCR instrument with the appropriate cycling conditions. A typical two-step or three-step protocol can be used, as shown in Table 5.

    • Data acquisition should be performed during the annealing/extension step.

Table 5: Example qPCR Cycling Protocol

StepTemperature (°C)TimeCycles
Polymerase Activation952-10 min1
Denaturation9515 sec40
Annealing/Extension60-6530-60 sec40
  • Data Analysis:

    • Analyze the amplification data using the qPCR instrument's software.

    • Set the baseline and threshold to determine the quantification cycle (Cq) values for each sample.

    • Use the Cq values to quantify the initial amount of target nucleic acid, either through absolute quantification using a standard curve or relative quantification by comparing to a reference gene.

Conclusion

LNA-U phosphoramidite is a valuable tool for enhancing the performance of dual-labeled hydrolysis probes. The incorporation of LNA nucleotides leads to increased thermal stability, specificity, and nuclease resistance, enabling more robust and sensitive nucleic acid detection and quantification. By following the provided guidelines and protocols, researchers can effectively leverage the benefits of LNA technology to improve the accuracy and reliability of their qPCR-based applications.

References

Application Notes and Protocols for Incorporation of LNA®-U for Adjusting Primer Tₘ Values in Multiplex PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiplex Polymerase Chain Reaction (PCR) is a powerful technique that enables the simultaneous amplification of multiple target sequences in a single reaction vessel. A critical parameter for successful multiplex PCR is the uniformity of primer melting temperatures (Tₘ). Significant variations in Tₘ among primers can lead to differential amplification efficiencies, non-specific products, and overall assay failure. Locked Nucleic Acid (LNA®) technology offers a robust solution for Tₘ normalization. LNA® monomers are bicyclic nucleic acid analogs that, when incorporated into a DNA oligonucleotide, increase its thermal stability and hybridization affinity.

This application note provides a detailed guide on the incorporation of LNA®-modified uracil (B121893) (LNA®-U) bases into PCR primers to precisely adjust their Tₘ values for optimal performance in multiplex PCR assays. The principles and protocols described herein are also applicable to LNA®-T modifications, which exhibit similar thermodynamic properties.

The strategic placement of LNA® monomers can increase the Tₘ of a primer by approximately 2-6°C per modification, providing a powerful tool for Tₘ equalization in a multiplex panel[1]. This allows for the design of shorter, more specific primers and the rescue of primer sets with inherently low Tₘ values, ultimately leading to more robust and reliable multiplex assays.

Key Principles of LNA®-Mediated Tₘ Adjustment

The increase in Tₘ conferred by an LNA® monomer is attributed to the "locked" conformation of the ribose ring, which pre-organizes the phosphate (B84403) backbone for hybridization. This results in a more stable duplex with the target DNA sequence.

Several factors influence the extent of the Tₘ increase:

  • Number of LNA® modifications: The Tₘ increases with the number of LNA® monomers incorporated.

  • Position of LNA® modifications: The position of the LNA® base within the primer is critical. Modifications towards the 5' end and in the middle of the primer generally have a more significant impact on Tₘ without compromising polymerase extension[2][3][4]. LNA® bases at the 3' end should be avoided as they can inhibit polymerase activity.

  • Sequence context: The flanking nucleotide sequence influences the Tₘ increase.

Data Presentation: Tₘ Adjustment with LNA®-U

The following tables provide a summary of the expected Tₘ adjustments and a hypothetical example of Tₘ normalization in a multiplex PCR panel.

Table 1: Estimated Tₘ Increase per LNA®-U/T Modification

Number of LNA®-U/T ModificationsEstimated Tₘ Increase (°C)
12 - 6
24 - 12
36 - 18

Note: The actual Tₘ increase is sequence-dependent and should be empirically validated.

Table 2: Example of Tₘ Normalization in a 3-Plex PCR Panel

Primer SetOriginal Primer Sequence (5'-3')Original Tₘ (°C)Modified Primer Sequence (5'-3') with LNA®-UModified Tₘ (°C)
Gene A - FwdAGT GAC TGA CTG ACT GAC T58.5AGU GAC TGA CTG ACT GAC T63.5
Gene A - RevTCA GTC AGT CAG TCA GTC A58.5TCA GTC AGT CAG TCA GTC A58.5
Gene B - FwdTTA GCA TGC TAG CTA GCT A55.0U TA GCA U GC TAG CTA GCT A63.0
Gene B - RevTAG CTA GCT AGC ATG CTA A55.0TAG CTA GCT AGC ATG CTA A55.0
Gene C - FwdGGG CCC GGG CCC GGG CCC64.0GGG CCC GGG CCC GGG CCC64.0
Gene C - RevGGG CCC GGG CCC GGG CCC64.0GGG CCC GGG CCC GGG CCC64.0

Note: LNA®-U bases are indicated in bold with a preceding '+'. Tₘ values are hypothetical and for illustrative purposes only.

Experimental Protocols

LNA®-U Modified Primer Design Workflow

This protocol outlines the steps for designing LNA®-U modified primers for Tₘ normalization in multiplex PCR.

LNA_Primer_Design_Workflow cluster_0 Primer Design Phase cluster_1 LNA Modification Phase cluster_2 Validation Phase start Identify Target Sequences design_initial Design Initial DNA Primer Sets start->design_initial calc_tm Calculate Initial Tₘ of All Primers design_initial->calc_tm identify_low_tm Identify Primers with Low Tₘ calc_tm->identify_low_tm select_lna Select Primers for LNA®-U Modification identify_low_tm->select_lna incorporate_lna Incorporate LNA®-U at Non-3' Positions select_lna->incorporate_lna recalc_tm Recalculate Tₘ with LNA® Modifications incorporate_lna->recalc_tm iterate Iterate Design Until Tₘs are Normalized recalc_tm->iterate iterate->incorporate_lna Adjust LNA® number/position order_primers Order Unmodified and LNA®-Modified Primers iterate->order_primers Tₘs within 2-3°C validate_tm Experimentally Validate Tₘ order_primers->validate_tm multiplex_pcr Perform Multiplex PCR with Normalized Primers validate_tm->multiplex_pcr end Optimized Multiplex Assay multiplex_pcr->end

Caption: Workflow for designing LNA®-U modified primers for Tₘ normalization.

Methodology:

  • Target Identification: Define the target gene sequences for the multiplex assay.

  • Initial Primer Design: Design standard DNA primer pairs for each target using primer design software. Aim for primers with a length of 18-25 bp and a GC content of 40-60%.

  • Initial Tₘ Calculation: Calculate the Tₘ for all primers using a consistent formula or software.

  • Identify Low Tₘ Primers: Identify primers with Tₘ values that are significantly lower than the desired annealing temperature of the multiplex assay.

  • LNA®-U Incorporation:

    • Select the low Tₘ primers for modification.

    • Strategically substitute one or more thymidine (B127349) bases with LNA®-U.

    • Crucially, avoid placing LNA® modifications at the 3'-most position to prevent inhibition of DNA polymerase.

    • Prioritize substitutions at the 5' end or in the central region of the primer.

  • Recalculate Tₘ: Use a Tₘ calculator that accounts for LNA® modifications to predict the new Tₘ.

  • Iterate Design: Adjust the number and position of LNA®-U modifications until the Tₘ of the modified primer is within 2-3°C of the other primers in the multiplex panel.

  • Order Primers: Order both the unmodified and the final LNA®-modified primers for experimental validation.

Experimental Validation of Tₘ Shift

This protocol describes the experimental determination of the Tₘ shift using a real-time PCR instrument with melt curve analysis capabilities.

Methodology:

  • Prepare Reaction Mix: For each primer (unmodified and LNA®-modified), prepare a reaction mix containing:

    • SYBR Green Master Mix (or other intercalating dye-based master mix)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • Template DNA (a known positive control)

    • Nuclease-free water

  • Thermal Cycling: Perform a standard PCR amplification protocol.

  • Melt Curve Analysis: Following amplification, perform a melt curve analysis by gradually increasing the temperature from a low temperature (e.g., 60°C) to a high temperature (e.g., 95°C) while continuously monitoring fluorescence.

  • Determine Tₘ: The Tₘ is the temperature at which 50% of the DNA duplex has dissociated, which corresponds to the peak of the negative first derivative of the melting curve.

  • Calculate Tₘ Shift: Compare the Tₘ of the LNA®-modified primer to its unmodified counterpart to determine the experimental Tₘ shift.

Multiplex PCR Protocol with Tₘ-Normalized Primers

This protocol provides a starting point for multiplex PCR using a Tₘ-normalized primer set. Optimization of primer concentrations and annealing temperature may be required.

Table 3: Multiplex PCR Reaction Setup

ComponentVolume (µL) for 25 µL ReactionFinal Concentration
2x Multiplex PCR Master Mix12.51x
10x Primer Mix (Tₘ-normalized)2.51x (e.g., 200-400 nM of each primer)
Template DNA1-510-100 ng
Nuclease-free waterto 25-

Table 4: Multiplex PCR Thermal Cycling Conditions

StepTemperature (°C)TimeCycles
Initial Denaturation955 min1
Denaturation9530 sec30-35
Annealing60-65*30 sec
Extension7230-60 sec
Final Extension725 min1
Hold41

* The annealing temperature should be optimized based on the normalized Tₘ of the primer set. A gradient PCR can be performed to determine the optimal annealing temperature.

Logical Relationships in Multiplex PCR Optimization

The successful optimization of a multiplex PCR assay involves a logical progression of steps, where the equalization of primer Tₘ values is a foundational element.

Multiplex_PCR_Logic cluster_0 Foundation cluster_1 Primary Optimization cluster_2 Secondary Optimization cluster_3 Outcome tm_normalization Tₘ Normalization (using LNA®-U) annealing_temp Annealing Temperature Optimization tm_normalization->annealing_temp primer_conc Primer Concentration Balancing tm_normalization->primer_conc mgcl2_conc MgCl₂ Concentration annealing_temp->mgcl2_conc primer_conc->mgcl2_conc enzyme_conc DNA Polymerase Concentration mgcl2_conc->enzyme_conc robust_assay Robust & Specific Multiplex Assay enzyme_conc->robust_assay

Caption: Logical flow of multiplex PCR optimization.

Conclusion

The incorporation of LNA®-U into PCR primers is a highly effective strategy for adjusting and normalizing Tₘ values in multiplex PCR assays. This approach enhances the robustness, specificity, and overall success rate of multiplexing by allowing all primer pairs to anneal efficiently at a single, optimized annealing temperature. By following the detailed protocols and design considerations outlined in this application note, researchers can significantly improve the performance of their multiplex PCR assays for various applications in research, diagnostics, and drug development.

References

Application Notes and Protocols: Deprotection of LNA-U Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) modified oligonucleotides offer enhanced thermal stability, improved mismatch discrimination, and increased resistance to nucleases, making them valuable tools in research, diagnostics, and therapeutic development. The incorporation of LNA monomers, including LNA-U (LNA uridine), requires robust and reliable methods for their synthesis and subsequent deprotection. This document provides detailed application notes and protocols for the deprotection of LNA-U modified oligonucleotides, ensuring high yield and purity of the final product.

The deprotection process, which involves cleavage from the solid support, removal of phosphate (B84403) protecting groups, and deprotection of the nucleobases, is a critical step that can significantly impact the quality of the synthesized oligonucleotide. While standard deprotection protocols can often be adapted for LNA-containing oligonucleotides, certain modifications and considerations are necessary to accommodate the unique chemical nature of LNA monomers.[1]

Deprotection Strategies Overview

The choice of deprotection strategy for LNA-U modified oligonucleotides is primarily dictated by the protecting groups used for the standard and modified phosphoramidites during synthesis, as well as the presence of any other sensitive moieties such as dyes or other chemical modifications. Generally, LNA-containing oligonucleotides can be deprotected using standard protocols.[1] However, careful selection of reagents and conditions is crucial to prevent side reactions and ensure complete removal of all protecting groups.

The most common deprotection strategies involve the use of basic reagents to hydrolyze the ester linkage to the solid support and remove the acyl protecting groups from the exocyclic amines of the nucleobases. These strategies can be broadly categorized as standard, mild, and ultra-mild deprotection.

Data Presentation: Deprotection Conditions

The following tables summarize common deprotection conditions for oligonucleotides, which are applicable to sequences containing LNA-U. The choice of a specific protocol will depend on the overall composition of the oligonucleotide.

Table 1: Standard Deprotection Methods

ReagentTemperatureDurationNotes
Ammonium (B1175870) Hydroxide (B78521) (28-30%)55°C6 - 24 hoursA traditional and widely used method.[2][3]
AMA (Ammonium hydroxide/40% Methylamine, 1:1 v/v)65°C10 - 15 minutesA much faster "UltraFAST" deprotection method. Requires the use of Ac-dC to prevent base modification.[4][5][6]

Table 2: Mild Deprotection Methods

ReagentTemperatureDurationNotes
Ammonium Hydroxide/Ethanol (3:1 v/v)Room Temp2 hoursSuitable for oligos with base-labile groups.[7]
t-Butylamine/Methanol/Water (1:1:2 v/v)55°COvernightAn alternative for oligonucleotides containing sensitive dyes like TAMRA.[4]
0.4 M Sodium Hydroxide in Methanol/Water (4:1 v/v)Room Temp17 hoursRecommended for oligos containing moieties sensitive to amines, such as those with ester linkages that need to be hydrolyzed to carboxylates.

Table 3: Ultra-Mild Deprotection Methods

ReagentTemperatureDurationNotes
0.05 M Potassium Carbonate in MethanolRoom Temp4 hoursFor use with UltraMILD monomers (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and phenoxyacetic anhydride (B1165640) capping.[4][7][8]
10% Diisopropylamine in 0.25 M ß-mercaptoethanol in MeOH55°COvernightAn "Ultra-UltraMild" technique used in combination with Q-supports and UltraMild monomers.[6]

Experimental Protocols

Herein, we provide detailed protocols for the most common deprotection methods suitable for LNA-U modified oligonucleotides.

Protocol 1: Standard Deprotection using Ammonium Hydroxide

This protocol is suitable for standard LNA-U containing oligonucleotides without other sensitive modifications.

Materials:

  • Oligonucleotide synthesized on Controlled Pore Glass (CPG) support in a synthesis column.

  • Concentrated Ammonium Hydroxide (28-30%).

  • Screw-cap, chemically resistant vials.

  • Heating block or oven.

  • Centrifugal evaporator.

  • Nuclease-free water.

Procedure:

  • Carefully push the CPG support from the synthesis column into a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial.

  • Ensure the vial is tightly sealed to prevent ammonia (B1221849) leakage.

  • Incubate the vial at 55°C for 8-16 hours.

  • Allow the vial to cool to room temperature.

  • Carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube, leaving the CPG support behind.

  • Evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator.

  • Resuspend the oligonucleotide pellet in an appropriate volume of nuclease-free water.

  • Quantify the oligonucleotide by UV absorbance at 260 nm.

Protocol 2: UltraFAST Deprotection using AMA

This protocol is recommended for rapid deprotection. Note the requirement for acetyl-protected dC (Ac-dC) during synthesis to prevent side reactions.[4][6]

Materials:

  • Oligonucleotide synthesized on CPG support (with Ac-dC if cytosine is present).

  • AMA solution (1:1 mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine).

  • Screw-cap, chemically resistant vials.

  • Heating block.

  • Centrifugal evaporator.

  • Nuclease-free water.

Procedure:

  • Transfer the CPG support to a 2 mL screw-cap vial.

  • Add 1 mL of freshly prepared AMA solution to the vial.

  • Seal the vial tightly.

  • Incubate the vial at 65°C for 10-15 minutes.[5]

  • Cool the vial on ice for 5 minutes.

  • Transfer the AMA solution to a new microcentrifuge tube.

  • Dry the sample in a centrifugal evaporator.

  • Resuspend the oligonucleotide in nuclease-free water.

  • Proceed with quantification and purification.

Protocol 3: Ultra-Mild Deprotection using Potassium Carbonate in Methanol

This protocol is designed for oligonucleotides containing very sensitive modifications and requires the use of UltraMILD phosphoramidites and capping reagents during synthesis.[4][7]

Materials:

  • Oligonucleotide synthesized on CPG support using UltraMILD chemistry.

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol.

  • Screw-cap, chemically resistant vials.

  • Room temperature shaker.

  • Centrifugal evaporator.

  • Nuclease-free water.

Procedure:

  • Place the CPG support in a 2 mL screw-cap vial.

  • Add 1.5 mL of 0.05 M potassium carbonate in methanol.

  • Seal the vial and place it on a shaker at room temperature for 4 hours.[4][8]

  • Transfer the supernatant to a new tube.

  • Evaporate the solution to dryness.

  • Resuspend the deprotected oligonucleotide in nuclease-free water.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the deprotection protocols.

Deprotection_Workflow_Standard cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Protocol cluster_analysis Downstream Processing Synth Solid-Phase Synthesis (LNA-U Incorporation) Cleavage Cleavage & Base Deprotection (e.g., NH4OH, 55°C, 8-16h) Synth->Cleavage Evaporation Evaporation Cleavage->Evaporation Resuspension Resuspension in H2O Evaporation->Resuspension Purification Purification (e.g., HPLC, PAGE) Resuspension->Purification QC Quality Control (MS, UV Spec) Purification->QC

Caption: Standard Deprotection Workflow.

Deprotection_Workflow_UltraFAST cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Protocol cluster_analysis Downstream Processing Synth Solid-Phase Synthesis (Ac-dC for Cytosine) Cleavage Cleavage & Base Deprotection (AMA, 65°C, 10-15 min) Synth->Cleavage Evaporation Evaporation Cleavage->Evaporation Resuspension Resuspension in H2O Evaporation->Resuspension Purification Purification Resuspension->Purification QC Quality Control Purification->QC

Caption: UltraFAST Deprotection Workflow.

Concluding Remarks

The successful deprotection of LNA-U modified oligonucleotides is readily achievable by following established protocols. The primary consideration is the lability of other modifications within the sequence, which dictates the choice between standard, mild, or ultra-mild deprotection conditions. For routine LNA-U containing sequences without other sensitive groups, standard ammonium hydroxide treatment or the faster AMA protocol are robust and effective. When sensitive dyes or other modifications are present, milder reagents such as potassium carbonate or specific amine mixtures should be employed to ensure the integrity of the final product. It is always recommended to perform a small-scale trial to optimize deprotection conditions for novel or highly modified oligonucleotides. Subsequent purification by methods such as HPLC or PAGE is essential to obtain a high-purity product for downstream applications.

References

Application Notes & Protocols: Purification of Oligonucleotides Containing LNA™-Uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA™) modified oligonucleotides, including those containing LNA-uridine, offer enhanced thermal stability, target affinity, and nuclease resistance, making them valuable tools in research, diagnostics, and therapeutics.[1][2] The introduction of LNA monomers, which contain a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon of the ribose ring, locks the sugar in a C3'-endo conformation ideal for Watson-Crick base pairing.[1] This modification significantly increases the melting temperature (Tm) of the oligonucleotide duplexes.[1]

However, the chemical synthesis of LNA-containing oligonucleotides, like all solid-phase syntheses, results in a crude product containing the desired full-length sequence (n) alongside various impurities. These impurities include shorter "failure" sequences (n-1, n-2, etc.), incompletely deprotected oligonucleotides, and byproducts from the chemical reactions.[3] For many demanding applications, such as antisense therapy, single nucleotide polymorphism (SNP) detection, and in vivo studies, high purity of the LNA-oligonucleotide is critical to ensure specificity, efficacy, and to minimize potential off-target effects.[4]

This document provides detailed application notes and protocols for the purification of oligonucleotides containing LNA-uridine, focusing on the most common and effective techniques: High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).

Purification Strategy Overview

The choice of purification method depends on the desired purity, the length of the oligonucleotide, the scale of the synthesis, and the intended downstream application. For LNA-containing oligonucleotides, additional purification beyond standard desalting is often recommended.[4]

A general workflow for oligonucleotide purification is as follows:

G cluster_synthesis Oligonucleotide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Quality Control cluster_final Final Product SolidPhase Solid-Phase Synthesis Cleavage Cleavage from Support & Base Deprotection SolidPhase->Cleavage PurificationMethod Select Purification Method Cleavage->PurificationMethod HPLC HPLC (RP or IE) PurificationMethod->HPLC High Purity Modified Oligos PAGE PAGE PurificationMethod->PAGE Highest Purity Long Oligos SPE Solid-Phase Extraction (SPE) PurificationMethod->SPE Rapid Cleanup QC Purity & Identity Analysis (LC-MS, CE) HPLC->QC PAGE->QC SPE->QC Final Purified LNA Oligonucleotide QC->Final

Caption: General workflow for LNA-oligonucleotide purification.

Comparative Data on Purification Methods

The following table summarizes the expected purity levels and typical applications for common oligonucleotide purification methods.

Purification MethodTypical Purity of Full-Length ProductRecommended ForKey AdvantagesKey Limitations
Desalting 70-75%[5]Routine PCR, hybridization (for oligos ≤35 bases)[6]Removes small molecule impurities.Does not remove failure sequences (n-1).
Reverse-Phase Cartridge >80%[7]Fluorescent sequencing, gel shift assays.[7]Removes failure sequences.[7]Resolution decreases with oligo length.[7]
Reverse-Phase HPLC (RP-HPLC) >85%[7][8]Modified oligonucleotides (dyes, LNA), antisense applications, cloning, mutagenesis.[7][8]Excellent resolution and purity.[7][8]Not ideal for oligos >50-60 bases due to decreased resolution.[6]
Ion-Exchange HPLC (IE-HPLC) >90%Oligonucleotides with significant secondary structure (high GC content), phosphorothioates, LNA.Separates based on charge (length).Resolution decreases for oligos >40 bases.[6]
Polyacrylamide Gel Electrophoresis (PAGE) >95%Applications requiring the highest purity, oligos ≥50 bases.[6]Highest resolution, separates by single base differences.More complex and time-consuming, lower yield.[8]
Dual Purification (e.g., PAGE + HPLC) >99%Demanding applications like in vivo studies, therapeutics.[4]Achieves the highest possible purity.[9]Increased complexity and cost, lower overall yield.

Experimental Protocols

Protocol 1: Purification of LNA-Uridine Oligonucleotides by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a widely used method for purifying modified oligonucleotides.[8] It separates molecules based on their hydrophobicity. The presence of a 5'-dimethoxytrityl (DMT) group on the full-length oligonucleotide makes it significantly more hydrophobic than the shorter, DMT-less failure sequences, allowing for excellent separation.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_final Final Product Crude Crude DMT-on LNA Oligonucleotide Dissolve Dissolve in Mobile Phase A Crude->Dissolve Inject Inject onto RP-HPLC Column Dissolve->Inject Gradient Apply Gradient (e.g., Acetonitrile in TEAA) Inject->Gradient Collect Collect DMT-on Peak Gradient->Collect Evaporate Evaporate Solvent Collect->Evaporate Detritylate Detritylate (e.g., 80% Acetic Acid) Evaporate->Detritylate Desalt Desalt (e.g., Gel Filtration) Detritylate->Desalt Purified Purified LNA Oligo Desalt->Purified

Caption: Workflow for RP-HPLC purification of DMT-on LNA oligonucleotides.

Materials:

  • Crude LNA-uridine containing oligonucleotide (DMT-on)

  • RP-HPLC system with UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: 100% Acetonitrile

  • Detritylation Solution: 80% Acetic Acid in water

  • Ammonia solution or Triethylamine for neutralization

  • Desalting column (e.g., gel filtration)

  • Milli-Q or nuclease-free water

Methodology:

  • Sample Preparation: Dissolve the crude, lyophilized DMT-on LNA oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD A260 units/100 µL. Vortex and centrifuge briefly.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

    • Inject the dissolved sample onto the column.

    • Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 40% Mobile Phase B over 30-40 minutes. The exact gradient will need to be optimized based on the sequence and length of the LNA oligonucleotide.

    • Monitor the elution profile at 260 nm. The DMT-on full-length product will be the most retained (most hydrophobic) peak.

  • Fraction Collection: Collect the peak corresponding to the DMT-on LNA oligonucleotide.

  • Solvent Evaporation: Dry the collected fraction using a vacuum concentrator.

  • Detritylation (DMT Group Removal):

    • Resuspend the dried pellet in 1 mL of 80% acetic acid.

    • Incubate at room temperature for 15-30 minutes. The solution will turn orange upon cleavage of the DMT group.

    • Immediately freeze the solution in liquid nitrogen and dry in a vacuum concentrator.

  • Desalting:

    • Resuspend the detritylated oligonucleotide in a small volume of nuclease-free water.

    • Desalt the oligonucleotide using a gel filtration column or a similar method to remove salts and residual acetic acid.

  • Quantification and Quality Control: Determine the concentration of the purified LNA oligonucleotide by measuring the absorbance at 260 nm (OD260). Assess purity using analytical HPLC, capillary electrophoresis (CE), or LC-MS.

Protocol 2: Purification of LNA-Uridine Oligonucleotides by Denaturing PAGE

PAGE separates oligonucleotides based on their size (molecular weight) with single-base resolution, typically yielding the highest purity product. This method is especially recommended for long oligonucleotides (>50 bases) or when extremely high purity is required.[6]

Materials:

  • Crude LNA-uridine containing oligonucleotide (desalted)

  • Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7 M Urea, 1x TBE)

  • 1x TBE Buffer (Tris-borate-EDTA)

  • Formamide Loading Buffer (95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% xylene cyanol, 0.025% bromophenol blue)

  • UV shadowing equipment or fluorescent plate

  • Elution Buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA)

  • Sterile scalpel or razor blade

  • Microcentrifuge tubes

  • Desalting column

Methodology:

  • Sample Preparation: Resuspend the crude, desalted LNA oligonucleotide in an equal volume of Formamide Loading Buffer. Heat at 95°C for 3-5 minutes to denature, then immediately place on ice.

  • Gel Electrophoresis:

    • Pre-run the denaturing polyacrylamide gel in 1x TBE buffer until the temperature is stable (around 50°C).

    • Load the denatured sample into a well.

    • Run the gel at a constant power until the bromophenol blue dye is near the bottom of the gel.

  • Band Visualization and Excision:

    • Carefully remove one of the glass plates.

    • Visualize the oligonucleotide bands using UV shadowing. The most intense band should be the full-length product. Failure sequences will appear as fainter bands running faster (further down the gel).

    • Using a clean scalpel, excise the gel slice containing the full-length LNA oligonucleotide.

  • Elution ("Crush and Soak" Method):

    • Place the excised gel slice into a microcentrifuge tube.

    • Crush the gel slice into small pieces using a sterile pipette tip.

    • Add 2-3 volumes of Elution Buffer to the tube.

    • Incubate overnight at 37°C or for several hours at room temperature on a rotator to allow the oligonucleotide to diffuse out of the gel matrix.

  • Recovery:

    • Centrifuge the tube to pellet the gel fragments.

    • Carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Desalting: Desalt the eluted oligonucleotide using a desalting column or ethanol (B145695) precipitation to remove salts from the elution buffer.

  • Quantification and Quality Control: Quantify the final product by OD260 and assess purity by analytical HPLC or LC-MS.

Quality Control and Analysis

After purification, it is essential to verify the purity and identity of the LNA-uridine containing oligonucleotide.

  • Purity Assessment: Analytical HPLC (RP or IE) and Capillary Electrophoresis (CE) are commonly used to determine the purity of the final product by assessing the percentage of the main peak relative to any impurity peaks.[10]

  • Identity Verification: Mass spectrometry (LC-MS) is the gold standard for confirming the molecular weight of the synthesized oligonucleotide, thereby verifying its sequence identity.[11]

Conclusion

The purification of oligonucleotides containing LNA-uridine is a critical step to ensure their performance in sensitive applications. While desalting may be sufficient for some non-critical uses, more rigorous methods like HPLC and PAGE are necessary for research, diagnostic, and therapeutic development. RP-HPLC offers a good balance of purity, yield, and scalability, especially for modified oligonucleotides.[8] PAGE provides the highest level of purity and is ideal for long sequences or when single-base resolution is paramount. The choice of method should be tailored to the specific requirements of the LNA oligonucleotide and its intended application. Proper post-purification analysis is crucial to confirm the success of the purification process.

References

Troubleshooting & Optimization

Optimizing coupling time for DMTr-LNA-U-3-CED-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMTr-LNA-U-3'-CED-Phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling times and troubleshooting common issues encountered during oligonucleotide synthesis.

Troubleshooting Guides

Optimizing Coupling Time for DMTr-LNA-U-3'-CED-Phosphoramidite

Locked Nucleic Acid (LNA) phosphoramidites, including DMTr-LNA-U-3'-CED-Phosphoramidite, are known to be more sterically hindered than standard DNA phosphoramidites. This steric bulk necessitates a longer coupling time to achieve optimal coupling efficiency. Insufficient coupling time is a primary cause of low yield of the full-length oligonucleotide.

Below is a summary of recommended coupling times and the expected impact on coupling efficiency. It is important to note that the optimal coupling time can vary depending on the synthesizer, activator, and other experimental conditions.

Coupling Time (seconds)Expected Coupling Efficiency (%)Notes
60~95%May be insufficient for LNA phosphoramidites, leading to significant truncation.
12097-98%A significant improvement, but may still not be optimal for sterically hindered LNA amidites.
180 >98.5% Recommended starting point for ABI synthesizers. [1]
250 >98.5% Recommended starting point for Expedite synthesizers. [1]
300>99%Further extension may be beneficial, especially for difficult sequences.
>300Potentially >99%While longer times can increase efficiency, they may also lead to side reactions with excessively acidic activators.[2]
Experimental Protocol: Optimization of LNA-U Coupling Time

This protocol outlines a method to determine the optimal coupling time for DMTr-LNA-U-3'-CED-Phosphoramidite on an automated DNA synthesizer. The principle is to synthesize a simple homopolymer of thymidine (B127349) with a single incorporation of the LNA-U phosphoramidite (B1245037) at various coupling times and then measure the stepwise coupling efficiency.

Objective: To determine the coupling time that yields the highest coupling efficiency for DMTr-LNA-U-3'-CED-Phosphoramidite.

Materials:

  • DMTr-LNA-U-3'-CED-Phosphoramidite

  • Standard DNA phosphoramidites (e.g., dT-CEP)

  • Solid support (e.g., CPG)

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.25 M DCI or 0.45 M Tetrazole)

  • Capping, oxidation, and deblocking reagents for standard oligonucleotide synthesis

  • Automated DNA synthesizer

  • UV-Vis spectrophotometer (for trityl cation monitoring)

Methodology:

  • Synthesizer Preparation: Ensure the DNA synthesizer is clean, and all reagent lines are primed with fresh, anhydrous reagents. The importance of maintaining anhydrous conditions cannot be overstated, as moisture will significantly decrease coupling efficiency.[3]

  • Sequence Design: Program the synthesizer to synthesize a short, simple sequence, such as a T10 homopolymer, with a single LNA-U incorporation in the middle (e.g., TTTTT-LNA-U-TTTTT).

  • Coupling Time Variation: Set up a series of syntheses where the coupling time for the DMTr-LNA-U-3'-CED-Phosphoramidite is varied. Good starting points are 120, 180, 250, and 300 seconds. Use the standard, optimized coupling time for the dT phosphoramidites.

  • Synthesis and Trityl Monitoring: Initiate the syntheses. The synthesizer's trityl monitor will measure the absorbance of the dimethoxytrityl (DMT) cation released during each deblocking step. This absorbance is proportional to the number of molecules that were successfully coupled in the previous cycle.

  • Data Collection and Analysis:

    • Record the trityl absorbance values for each cycle.

    • The stepwise coupling efficiency for the LNA-U addition is calculated by comparing the trityl absorbance of the cycle immediately following the LNA-U incorporation to the trityl absorbance of the cycle immediately preceding it.

    • Calculate the average stepwise coupling efficiency for each coupling time tested.

  • Determination of Optimal Coupling Time: The coupling time that results in the highest stepwise coupling efficiency is the optimal time for your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling efficiency low when using DMTr-LNA-U-3'-CED-Phosphoramidite?

A1: There are several potential reasons for low coupling efficiency with LNA phosphoramidites:

  • Insufficient Coupling Time: As mentioned, LNA amidites are sterically hindered and require longer coupling times than DNA amidites.[1] A standard 30-60 second coupling time is often insufficient.

  • Moisture: Trace amounts of water in the acetonitrile or other reagents will react with the activated phosphoramidite, reducing the amount available to couple with the growing oligonucleotide chain.[3]

  • Reagent Quality: Ensure that the phosphoramidite, activator, and other reagents are fresh and have been stored under appropriate anhydrous conditions. LNA phosphoramidites are stable in acetonitrile solution, but prolonged exposure to air and moisture can lead to degradation.[4]

  • Activator Choice: The choice of activator can influence coupling efficiency. While 1H-Tetrazole is common, activators like DCI are less acidic and can be more effective for sterically hindered amidites.[5]

Q2: Can I use the same coupling time for LNA-U as I do for standard DNA phosphoramidites?

A2: No, it is highly recommended to use a longer coupling time for LNA-U. Standard DNA phosphoramidites typically couple efficiently within 30-60 seconds, whereas LNA phosphoramidites require significantly longer times, often in the range of 180-250 seconds, to achieve comparable efficiencies.[1][6]

Q3: What are the consequences of incomplete coupling of LNA-U?

A3: Incomplete coupling results in the formation of truncated sequences (n-1, n-2, etc.). These deletion mutants can be difficult to separate from the full-length product, especially for longer oligonucleotides, leading to a lower purity of the final product. Even a small decrease in coupling efficiency per cycle can dramatically reduce the overall yield of the desired full-length oligonucleotide.

Q4: Will extending the coupling time too much have negative effects?

A4: While extending the coupling time is generally beneficial for LNA phosphoramidites, excessively long coupling times, particularly with highly acidic activators, can potentially lead to side reactions. One such issue is the premature removal of the 5'-DMT group, which can result in the addition of more than one base in a single cycle (n+1 products).[2] It is a balance between maximizing coupling efficiency and minimizing side reactions.

Q5: Are there any other synthesis cycle steps that need to be modified for LNA phosphoramidites?

A5: Yes, a longer oxidation time is also recommended for LNA-containing oligonucleotides. The oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester is slower after an LNA coupling compared to a standard DNA coupling. An oxidation time of 45 seconds has been found to be optimal for some instruments.[1]

Visualizations

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency with LNA-U check_time Is Coupling Time Sufficient? (e.g., 180-250s) start->check_time increase_time Increase Coupling Time check_time->increase_time No check_reagents Are Reagents Anhydrous and Fresh? check_time->check_reagents Yes review_synthesis Review Entire Synthesis Protocol increase_time->review_synthesis replace_reagents Replace with Fresh, Anhydrous Reagents check_reagents->replace_reagents No check_activator Is Activator Optimal? check_reagents->check_activator Yes replace_reagents->review_synthesis change_activator Consider a Different Activator (e.g., DCI) check_activator->change_activator No check_activator->review_synthesis Yes change_activator->review_synthesis

Caption: Troubleshooting workflow for low coupling efficiency.

Factors_Affecting_Coupling_Time Amidite Phosphoramidite Properties Steric_Hindrance Steric Hindrance (LNA > DNA) Amidite->Steric_Hindrance Concentration Concentration Amidite->Concentration Optimal_Time Optimal Coupling Time Steric_Hindrance->Optimal_Time Concentration->Optimal_Time Conditions Synthesis Conditions Activator Activator Type and Concentration Conditions->Activator Temperature Temperature Conditions->Temperature Solvent Solvent Quality (Anhydrous) Conditions->Solvent Activator->Optimal_Time Temperature->Optimal_Time Solvent->Optimal_Time

Caption: Factors influencing optimal coupling time.

References

Preventing side reactions during LNA-U incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Locked Nucleic Acid (LNA) modified oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the incorporation of LNA-Uridine (LNA-U) into synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the incorporation of LNA monomers in oligonucleotide synthesis?

A1: While LNA phosphoramidites are generally stable, their incorporation can be prone to specific side reactions if not optimized. Due to their rigid bicyclic structure, LNA monomers are more sterically hindered than standard DNA or RNA phosphoramidites.[1] This can lead to:

  • Lower Coupling Efficiency: Incomplete coupling is a primary concern, resulting in a higher incidence of deletion sequences (n-1). This is exacerbated by any moisture present in the reagents or on the synthesizer.[2]

  • Slower Oxidation: The phosphite (B83602) triester formed after coupling an LNA monomer is oxidized to the more stable phosphate (B84403) triester at a slower rate than its DNA or RNA counterparts.[1] Incomplete oxidation can lead to the formation of phosphonate (B1237965) linkages, which are unstable during subsequent synthesis cycles.

  • Depurination: While a general issue in oligo synthesis, the acidic detritylation step can lead to the cleavage of the glycosidic bond of purine (B94841) bases (A and G), creating abasic sites.[2]

  • N-branched Oligonucleotide Formation: If the exocyclic amino groups of nucleobases are not properly protected, they can react with incoming phosphoramidites, leading to branched chains.[3]

Q2: Are there specific side reactions associated with LNA-Uridine (LNA-U) incorporation?

A2: LNA-U, like thymidine (B127349), does not have an exocyclic amino group, which eliminates the need for base protection and the risk of side reactions associated with incomplete deprotection of these groups.[4] However, a side reaction analogous to the N3-cyanoethylation of thymidine can occur with uridine (B1682114). Acrylonitrile, a byproduct of the removal of the 2-cyanoethyl phosphate protecting group during deprotection, can react with the N3 position of the uracil (B121893) base under basic conditions.[2][5]

Q3: What are the recommended coupling times for LNA phosphoramidites?

A3: Due to increased steric hindrance, LNA phosphoramidites require longer coupling times compared to standard DNA phosphoramidites. While standard DNA monomers typically require about 35 seconds for coupling, LNA monomers may need significantly longer.[1][6] For example, recommended coupling times for ABI and Expedite synthesizers are 180 seconds and 250 seconds, respectively.[1] It is crucial to optimize the coupling time for your specific synthesizer and reaction scale to achieve high coupling efficiency.

Q4: What is the optimal oxidation time for LNA-containing oligonucleotides?

A4: The oxidation step following LNA monomer coupling is slower than for standard phosphoramidites. A longer oxidation time is therefore recommended to ensure complete conversion of the phosphite triester to the stable phosphate triester. An oxidation time of 45 seconds using standard iodine oxidation procedures has been found to be optimal on both ABI and Expedite instruments.[1]

Q5: How stable are LNA phosphoramidites in solution?

A5: LNA phosphoramidite (B1245037) monomers have been demonstrated to be exceedingly stable in acetonitrile (B52724) solution.[7][8] This stability prolongs the effective lifetime of the reagent on the synthesizer. However, like all phosphoramidites, they are susceptible to degradation by water.[9] Therefore, maintaining anhydrous conditions is critical for optimal performance.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of LNA-U and other LNA monomers.

Issue Potential Cause(s) Recommended Solution(s) Relevant Side Reactions
Low yield of full-length product Inefficient coupling of LNA-U or other LNA monomers.- Increase the coupling time for LNA phosphoramidites (e.g., to 180-250 seconds).[1] - Ensure all reagents, especially acetonitrile, are anhydrous.[2] - Use fresh, high-quality LNA phosphoramidites.Incomplete coupling leading to (n-1) deletion sequences.
Incomplete oxidation after LNA coupling.- Increase the oxidation time to at least 45 seconds.[1]Formation of unstable phosphite triesters.
Depurination during detritylation.- Use a milder deblocking agent such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[2]Cleavage at abasic sites.
Presence of unexpected peaks in HPLC/MS analysis N3-cyanoethylation of uridine or thymidine.- Use a larger volume of ammonia (B1221849) for deprotection or use a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).[2]Formation of +53 Da adducts on U or T bases.
Formation of N-branched oligonucleotides.- Ensure complete protection of exocyclic amino groups on A, C, and G monomers.[3]Formation of high molecular weight byproducts.
Incomplete removal of protecting groups.- Follow the recommended deprotection protocols for all incorporated monomers. For some modified bases, milder deprotection conditions may be necessary.[10]Presence of adducts corresponding to the mass of the protecting group.
Poor oligo performance in downstream applications Presence of deletion sequences from inefficient coupling.- Optimize coupling times for LNA monomers. - Purify the final oligonucleotide using HPLC to remove shorter sequences.(n-1) and other deletion mutants.
Presence of modified bases from side reactions.- Optimize deprotection conditions to minimize side reactions like N3-cyanoethylation.Modified bases can affect hybridization properties and biological activity.

Experimental Protocols

Standard Phosphoramidite Oligonucleotide Synthesis Cycle

This protocol outlines the key steps in a standard automated solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry.

  • Deblocking (Detritylation): The 5'-hydroxyl protecting group (DMT) of the nucleotide attached to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The next phosphoramidite monomer, dissolved in anhydrous acetonitrile, is activated by a weak acid such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This prevents the formation of deletion mutants in subsequent cycles.[5]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Deprotection and Cleavage

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

  • Cleavage from Support and Phosphate Deprotection: The solid support is treated with a basic solution, most commonly concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA). This cleaves the ester linkage holding the oligonucleotide to the support and removes the 2-cyanoethyl protecting groups from the phosphate backbone.

  • Base Deprotection: The same basic treatment also removes the protecting groups from the exocyclic amino groups of adenine, cytosine, and guanine.

  • Purification: The crude oligonucleotide solution is then purified, typically by HPLC, to remove truncated sequences and other impurities.

Visualizations

experimental_workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Exposed 5'-OH Capping Capping Coupling->Capping Phosphite Triester Formation Oxidation Oxidation Capping->Oxidation Block Failure Sequences Oxidation->Deblocking Stable Phosphate Triester Cleavage_Deprotection Cleavage from Support & Deprotection Oxidation->Cleavage_Deprotection Completed Sequence Synthesis_Start Solid Support with First Nucleoside Synthesis_Start->Deblocking Purification HPLC Purification Cleavage_Deprotection->Purification Final_Product Purified LNA-U Oligonucleotide Purification->Final_Product side_reactions cluster_coupling Coupling Step cluster_deprotection Deprotection Step cluster_general General Side Reactions LNA_U_Incorporation LNA-U Incorporation Step Incomplete_Coupling Incomplete Coupling LNA_U_Incorporation->Incomplete_Coupling N3_Cyanoethylation N3-Cyanoethylation of Uracil LNA_U_Incorporation->N3_Cyanoethylation Depurination Depurination (A, G) LNA_U_Incorporation->Depurination Incomplete_Oxidation Incomplete Oxidation LNA_U_Incorporation->Incomplete_Oxidation

References

Technical Support Center: Oxidation of LNA-Containing Phosphites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of LNA™ (Locked Nucleic Acid)-containing phosphites during oligonucleotide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final oligonucleotide product containing LNA modifications shows a lower yield than expected. Could the oxidation step be the cause?

A1: Yes, suboptimal oxidation is a common reason for reduced yield in LNA-containing oligonucleotide synthesis. Due to the sterically hindered nature of LNA monomers, the oxidation of the newly formed phosphite (B83602) triester linkage is slower compared to standard DNA or RNA phosphites.[1] An insufficient oxidation time will lead to incomplete conversion of the unstable phosphite triester to the stable phosphate (B84403) triester. This can result in chain cleavage during subsequent synthesis cycles or during the final deprotection step, leading to a lower yield of the full-length product.

Q2: I am observing unexpected peaks in my HPLC or Mass Spectrometry analysis of a purified LNA-containing oligonucleotide. What are the potential side products related to the oxidation step?

A2: Unexpected peaks can arise from several issues during the oxidation step:

  • Incomplete Oxidation: If the phosphite triester is not fully oxidized, it can lead to the formation of H-phosphonate linkages upon cleavage from the support. These species will appear as different peaks in your analysis. Incomplete oxidation can also lead to the formation of truncated sequences (n-1 shortmers), which may not be fully removed by standard purification methods.

  • Over-oxidation: Prolonged exposure to the iodine-based oxidant, especially in the presence of any residual water, can lead to side reactions. This may include degradation of sensitive nucleobases. While less common, it is a possibility, especially with modified bases.

  • Oxidizer Degradation: The iodine solution used for oxidation can degrade over time, losing its potency. This can lead to incomplete oxidation. It is crucial to use fresh, high-quality oxidation reagents.

Q3: What is the recommended oxidation time for LNA-containing phosphites?

A3: A longer oxidation time is generally required for LNA-containing phosphites compared to standard DNA phosphoramidites. While the optimal time can vary depending on the synthesizer, reagents, and the specific LNA monomer, a common starting point is a 45-second oxidation time using standard iodine oxidation procedures.[1] However, this should be considered a starting point, and optimization may be necessary for your specific sequence and synthesis scale.

Q4: Can I use the same oxidation reagent for LNA-containing oligonucleotides as I do for standard DNA synthesis?

A4: Yes, the standard oxidizing agent, which is typically a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water, is commonly used for the synthesis of LNA-containing oligonucleotides.

Q5: My LNA-containing oligonucleotide appears to be degrading. Can over-oxidation be the cause?

A5: While incomplete oxidation is a more frequent issue, over-oxidation can potentially lead to the degradation of nucleosides. Prolonged exposure to the oxidizing agent can increase the risk of side reactions, including depurination, especially at sensitive residues within the sequence. It is important to carefully control the oxidation time to ensure complete conversion without unnecessary exposure.

Data Presentation: Adjusting Oxidation Time

The following table summarizes the potential outcomes when adjusting the oxidation time for LNA-containing phosphites. The optimal time is a balance between ensuring complete oxidation and minimizing potential side reactions.

ParameterInsufficient Oxidation Time (< 30 seconds)Recommended Starting Point (45 seconds)[1]Excessive Oxidation Time (> 60 seconds)
Oxidation Efficiency Incomplete conversion of phosphite to phosphate.Generally sufficient for complete oxidation.Complete oxidation.
Full-Length Product Yield Significantly reduced due to chain cleavage.Optimal yield of full-length product.Potentially slightly reduced yield due to degradation.
Purity (Presence of Side Products) High levels of n-1 and other truncated sequences. Presence of H-phosphonate species.High purity with minimal side products.Potential for minor peaks from base degradation.
Recommendation Increase oxidation time.Use as a starting point for optimization.Reduce oxidation time if degradation is observed.

Experimental Protocols

Protocol for Optimizing Oxidation Time for LNA-Containing Oligonucleotides

This protocol outlines a method to determine the optimal oxidation time for a specific LNA-containing oligonucleotide sequence on an automated DNA synthesizer.

1. Materials:

  • LNA and any other required phosphoramidites.
  • Standard DNA synthesis ancillary reagents (activator, capping reagents, deblocking solution).
  • Oxidizing agent: 0.02 M Iodine in THF/Pyridine/Water.
  • Solid support appropriate for the desired oligonucleotide.
  • Cleavage and deprotection reagents.
  • Buffers for HPLC analysis.

2. Synthesis Setup:

  • Program the DNA synthesizer with the desired oligonucleotide sequence.
  • Prepare several identical synthesis columns with the same starting solid support.
  • Modify the synthesis cycle protocol to vary only the oxidation time for each column. It is recommended to test a range of times, for example: 30s, 45s, 60s, and 75s.

3. Synthesis and Deprotection:

  • Perform the oligonucleotide synthesis on each column with the designated oxidation time.
  • After synthesis, cleave the oligonucleotides from the solid support and perform the standard deprotection protocol.

4. Analysis:

  • Analyze the crude product from each synthesis by reverse-phase high-performance liquid chromatography (RP-HPLC) and/or mass spectrometry (MS).
  • Quantify the percentage of the full-length product versus truncated sequences and other impurities for each oxidation time.

5. Determination of Optimal Time:

  • The optimal oxidation time is the shortest duration that results in the highest percentage of the full-length product with the lowest level of impurities.

Mandatory Visualizations

Troubleshooting Workflow for LNA Oxidation

Troubleshooting_Oxidation cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Oxidation Time Adjustment cluster_3 Analysis & Resolution Problem Low Yield or Impure LNA Oligonucleotide CheckReagents Verify Oxidizer (Freshness, Concentration) Problem->CheckReagents Start Here CheckMoisture Ensure Anhydrous Conditions (Solvents, Gas) Problem->CheckMoisture IncreaseTime Increase Oxidation Time (e.g., to 45s or 60s) CheckReagents->IncreaseTime If Reagents are OK CheckMoisture->IncreaseTime AnalyzeProduct Analyze Crude Product (HPLC, MS) IncreaseTime->AnalyzeProduct DecreaseTime Decrease Oxidation Time DecreaseTime->AnalyzeProduct AnalyzeProduct->DecreaseTime If Degradation Observed Optimal Optimal Purity & Yield Achieved AnalyzeProduct->Optimal Problem Solved Reassess Re-evaluate Other Synthesis Steps AnalyzeProduct->Reassess If Problem Persists

Caption: Troubleshooting workflow for optimizing LNA phosphite oxidation.

References

Solubility issues with DMTr-LNA-U-3-CED-Phosphoramidite in acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with DMTr-LNA-U-3-CED-Phosphoramidite in acetonitrile (B52724) during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMTr-LNA-U-3-CED-Phosphoramidite and why is it used?

DMTr-LNA-U-3-CED-Phosphoramidite is a specialized phosphoramidite (B1245037) monomer used in the chemical synthesis of oligonucleotides.[1][2] The "LNA" (Locked Nucleic Acid) modification, which involves a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, locks the sugar in a C3'-endo conformation. This pre-organized structure significantly increases the binding affinity (thermal stability) of the resulting oligonucleotide to its complementary DNA or RNA strand. This property is highly desirable for various applications, including therapeutics, diagnostics, and molecular biology research. The "DMTr" (Dimethoxytrityl) group is a protecting group on the 5'-hydroxyl, and the "CED" (Cyanoethyl) group protects the phosphite, both of which are standard in phosphoramidite chemistry for automated DNA/RNA synthesis.

Q2: I am observing incomplete dissolution of DMTr-LNA-U-3-CED-Phosphoramidite in anhydrous acetonitrile. Is this a known issue?

Yes, solubility challenges with modified phosphoramidites, including some LNA variants, in pure anhydrous acetonitrile are not uncommon. While many standard phosphoramidites dissolve readily, the structural modifications in LNA amidites can increase their steric hindrance and alter their polarity, leading to reduced solubility. Some LNA phosphoramidites, particularly certain modified cytosine versions, are known to have limited solubility in acetonitrile and may require the use of co-solvents.[3] Therefore, observing particulate matter or cloudiness after attempting to dissolve DMTr-LNA-U-3-CED-Phosphoramidite is a potential issue that requires systematic troubleshooting.

Q3: What are the primary factors that can contribute to the poor solubility of this phosphoramidite?

Several factors can influence the solubility of DMTr-LNA-U-3-CED-Phosphoramidite in acetonitrile:

  • Inherent Chemical Structure: The LNA modification makes the molecule more rigid and can affect its interaction with the solvent.

  • Solvent Quality: The presence of even trace amounts of water in the acetonitrile can lead to hydrolysis of the phosphoramidite, and the degradation products may have different solubility profiles. It is crucial to use anhydrous acetonitrile with a water content below 30 ppm, and preferably below 10 ppm.[4]

  • Temperature: The dissolution of solids is often temperature-dependent. Lower laboratory temperatures may reduce the solubility of the phosphoramidite.

  • Concentration: Attempting to prepare a solution at a concentration higher than the solubility limit of the phosphoramidite will result in incomplete dissolution. Standard concentrations for phosphoramidites on automated synthesizers are typically around 0.1 M.[4][5]

  • Quality of the Phosphoramidite: Impurities from the synthesis or degradation of the phosphoramidite can impact its solubility. It is essential to use high-purity, fresh phosphoramidites.

Q4: Can I use co-solvents to improve the solubility of DMTr-LNA-U-3-CED-Phosphoramidite?

Yes, using a co-solvent is a common strategy to address solubility issues with modified phosphoramidites. For some LNA phosphoramidites, a mixture of acetonitrile and a small percentage of a stronger organic solvent is recommended.[3]

  • Recommended Co-solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF) are often used. For certain LNA amidites, a 1:1 mixture of acetonitrile and dichloromethane, or a 3:1 mixture of acetonitrile and THF has been reported to be effective.

  • Important Considerations: Before using a co-solvent on your synthesizer, ensure it is compatible with the instrument's tubing and seals. Consult your synthesizer's manufacturer for guidance. Also, ensure the co-solvent is anhydrous.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with DMTr-LNA-U-3-CED-Phosphoramidite.

Initial Assessment of the Problem

Before taking extensive troubleshooting steps, carefully observe the nature of the solubility issue:

  • Cloudy solution: This may indicate that the phosphoramidite is not fully dissolved or that some degradation has occurred.

  • Visible particles: This clearly indicates incomplete dissolution.

  • Precipitation over time: The phosphoramidite may initially dissolve but then precipitate out of solution, which could be due to temperature fluctuations or slow degradation.

Troubleshooting Workflow

G start Solubility Issue Observed check_solvent Verify Acetonitrile Quality (Anhydrous, <30 ppm H2O) start->check_solvent check_temp Ensure Room Temperature (20-25°C) check_solvent->check_temp Solvent OK sonicate Apply Gentle Sonication (5-10 minutes) check_temp->sonicate Temp OK check_concentration Review Solution Concentration (Target ~0.1 M) sonicate->check_concentration No Improvement resolved Issue Resolved sonicate->resolved Dissolves add_cosolvent Introduce Co-solvent (e.g., Anhydrous DCM or THF) check_concentration->add_cosolvent Concentration OK add_cosolvent->resolved Dissolves unresolved Issue Persists add_cosolvent->unresolved Still Insoluble contact_supplier Contact Supplier for Lot-Specific Advice perform_qc Perform QC on Phosphoramidite (e.g., 31P NMR) contact_supplier->perform_qc unresolved->contact_supplier

Caption: Troubleshooting workflow for DMTr-LNA-U-3-CED-Phosphoramidite solubility issues.

Experimental Protocols

Protocol for Determining an Estimated Solubility of DMTr-LNA-U-3-CED-Phosphoramidite in Acetonitrile

This protocol provides a method to estimate the solubility of your specific lot of DMTr-LNA-U-3-CED-Phosphoramidite in anhydrous acetonitrile at room temperature.

Materials:

  • DMTr-LNA-U-3-CED-Phosphoramidite (as a dry powder)

  • Anhydrous acetonitrile (<30 ppm water)

  • Small, dry glass vials with screw caps (B75204) or septa

  • Micro-spatula

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Pipettes

Procedure:

  • Preparation: In a controlled environment with low humidity (e.g., a glove box or under a stream of argon), weigh out a small, precise amount of the phosphoramidite (e.g., 5 mg) into a dry vial.

  • Initial Solvent Addition: Add a small, measured volume of anhydrous acetonitrile to the vial to achieve a high target concentration (e.g., 0.2 M).

  • Dissolution Attempt: Cap the vial tightly and vortex for 1-2 minutes. If the solid does not dissolve, gently sonicate the vial for 5-10 minutes at room temperature.

  • Observation: Visually inspect the solution against a dark background. If the solution is clear with no visible particles, the phosphoramidite is soluble at that concentration.

  • Titration (if insoluble): If the phosphoramidite is not fully dissolved, add small, precise volumes of anhydrous acetonitrile incrementally, vortexing and sonicating after each addition, until the solid completely dissolves.

  • Calculation: Record the total volume of acetonitrile required to dissolve the initial mass of the phosphoramidite. Calculate the solubility in mg/mL and Molarity.

Data Presentation: Illustrative Solubility of Modified Phosphoramidites

The following table provides an illustrative summary of solubility characteristics that can be expected for modified phosphoramidites like LNA amidites. Note: This is not specific data for DMTr-LNA-U-3-CED-Phosphoramidite but is based on general knowledge of similar compounds.

Solvent SystemTemperature (°C)Expected Solubility Range (mg/mL)Observations
100% Anhydrous Acetonitrile20-2510 - 50May require sonication; some lots may not fully dissolve at higher concentrations.
100% Anhydrous Acetonitrile10-155 - 30Solubility is generally lower at cooler temperatures.
90% Acetonitrile / 10% THF (v/v)20-2550 - 100Improved solubility is often observed.
50% Acetonitrile / 50% DCM (v/v)20-25> 100Generally provides good solubility for lipophilic amidites.
10% DMSO / 90% Corn OilN/A≥ 2.5For in vivo applications, not for synthesis.[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineN/A≥ 2.5For in vivo applications, not for synthesis.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between factors affecting phosphoramidite solubility and the resulting impact on oligonucleotide synthesis.

G cluster_factors Factors Influencing Solubility cluster_outcome Impact on Oligonucleotide Synthesis K_Solvent Solvent Quality (Anhydrous ACN) O_Dissolution Complete Dissolution K_Solvent->O_Dissolution O_Incomplete Incomplete Dissolution K_Solvent->O_Incomplete K_Temp Temperature K_Temp->O_Dissolution K_Temp->O_Incomplete K_Conc Concentration K_Conc->O_Dissolution K_Conc->O_Incomplete K_Purity Amidite Purity K_Purity->O_Dissolution K_Purity->O_Incomplete O_Coupling High Coupling Efficiency O_Dissolution->O_Coupling O_LowCoupling Low Coupling Efficiency O_Incomplete->O_LowCoupling O_Yield High Yield of Full-Length Product O_Coupling->O_Yield O_LowYield Low Yield & Truncated Sequences O_LowCoupling->O_LowYield

Caption: Factors affecting phosphoramidite solubility and their impact on synthesis outcomes.

References

Technical Support Center: DMTr-LNA-U-3-CED-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting of DMTr-LNA-U-3-CED-Phosphoramidite in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving DMTr-LNA-U-3-CED-Phosphoramidite?

A1: Anhydrous acetonitrile (B52724) is the recommended solvent for dissolving DMTr-LNA-U-3-CED-Phosphoramidite to a standard concentration for use in oligonucleotide synthesis.[1] Ensure the acetonitrile is of the highest quality with minimal water content to prevent hydrolysis.

Q2: How should DMTr-LNA-U-3-CED-Phosphoramidite be stored in its solid form?

A2: As a solid, the phosphoramidite (B1245037) should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[2][3] This minimizes degradation from moisture and oxidation.

Q3: How long is a solution of DMTr-LNA-U-3-CED-Phosphoramidite stable?

A3: The stability of the phosphoramidite in solution is dependent on the storage temperature and the exclusion of water and oxygen. For optimal stability, it is recommended to prepare solutions fresh. However, a stock solution can be stored under a nitrogen atmosphere at -20°C for up to one month or at -80°C for up to six months.[4] Standard phosphoramidites in anhydrous acetonitrile at room temperature on a synthesizer are generally stable for only 2-3 days.[4]

Q4: What are the common degradation pathways for phosphoramidites in solution?

A4: The primary degradation pathway is hydrolysis due to reaction with trace amounts of water in the solvent, leading to the formation of the H-phosphonate.[5] Other degradation pathways include oxidation of the P(III) center to P(V) and side reactions involving the cyanoethyl protecting group.[5][6]

Q5: Why is a longer coupling time required for LNA phosphoramidites compared to standard DNA phosphoramidites?

A5: LNA phosphoramidites, including DMTr-LNA-U-3-CED-Phosphoramidite, are more sterically hindered than their standard DNA counterparts.[1] This increased steric bulk necessitates a longer coupling time to ensure efficient reaction with the 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 180 to 250 seconds is often recommended.[1]

Stability Data

Table 1: Stability of DMTr-LNA-U-3-CED-Phosphoramidite in Solution

Storage TemperatureRecommended Storage DurationPurity (Expected)
-80°C (under Nitrogen)Up to 6 months[4]>95%
-20°C (under Nitrogen)Up to 1 month[4]>95%
Room TemperatureNot Recommended (Use Immediately)Rapid Degradation

Table 2: Representative Stability of Standard DNA Phosphoramidites in Acetonitrile at Room Temperature (after 5 weeks)

PhosphoramiditePurity Reduction
Thymidine~2%[5][7]
Deoxycytidine (dC)~2%[5][7]
Deoxyadenosine (dA)~6%[5][7]
Deoxyguanosine (dG)~39%[5][7]

Note: LNA phosphoramidites are generally considered to be very stable in acetonitrile solution.[2]

Troubleshooting Guide

Low coupling efficiency and the presence of impurities in the final oligonucleotide are common issues that can arise from phosphoramidite degradation.

Troubleshooting_Phosphoramidite_Issues start Problem Observed: Low Coupling Efficiency / Impure Oligonucleotide check_amidite Check Phosphoramidite Solution start->check_amidite check_reagents Check Other Synthesis Reagents start->check_reagents is_old Is the solution old (>3 days at RT)? check_amidite->is_old is_dry Are all reagents (ACN, Activator, Argon) anhydrous? check_reagents->is_dry prepare_fresh Prepare Fresh Phosphoramidite Solution is_old->prepare_fresh Yes analyze_purity Analyze Purity by 31P NMR or HPLC is_old->analyze_purity No use_new Use Fresh, Anhydrous Reagents is_dry->use_new No optimize_synthesis Optimize Synthesis Cycle (e.g., extend coupling time for LNA) is_dry->optimize_synthesis Yes end_solution Problem Resolved prepare_fresh->end_solution use_new->end_solution purity_ok Purity >95%? analyze_purity->purity_ok order_new Order New Phosphoramidite purity_ok->order_new No purity_ok->optimize_synthesis Yes order_new->end_solution optimize_synthesis->end_solution

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental Protocols

Protocol 1: Assessment of Phosphoramidite Stability by ³¹P NMR Spectroscopy

This protocol outlines the general procedure for monitoring the stability of DMTr-LNA-U-3-CED-Phosphoramidite in acetonitrile.

  • Sample Preparation:

    • Prepare a solution of DMTr-LNA-U-3-CED-Phosphoramidite in anhydrous acetonitrile at the desired concentration (e.g., 0.1 M).

    • Transfer approximately 0.5 mL of the solution into a clean, dry NMR tube.

    • Cap the NMR tube securely and flush with argon or nitrogen if possible.

  • NMR Acquisition:

    • Acquire a ³¹P NMR spectrum at time zero. Use a proton-decoupled pulse sequence.

    • The active phosphoramidite will appear as a characteristic signal or a pair of diastereomeric signals in the region of 140-155 ppm.[8]

    • Hydrolysis products (e.g., H-phosphonate) will appear in a different region, typically between -10 and 50 ppm.[8]

  • Time-Course Monitoring:

    • Store the NMR tube under the desired conditions (e.g., room temperature, 4°C).

    • Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every 24 hours).

  • Data Analysis:

    • Integrate the signals corresponding to the active phosphoramidite and any degradation products.

    • Calculate the percentage of pure phosphoramidite remaining at each time point to determine its stability under the tested conditions.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of DMTr-LNA-U-3-CED-Phosphoramidite.

  • Sample Preparation:

    • Prepare a dilute solution of the phosphoramidite in anhydrous acetonitrile.

  • HPLC Conditions (Reverse-Phase):

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: An appropriate aqueous buffer (e.g., triethylammonium (B8662869) acetate), ensuring compatibility with the phosphoramidite's protecting groups.

    • Gradient: Develop a suitable gradient from a lower to a higher percentage of Mobile Phase A to elute the phosphoramidite and any impurities.

    • Detection: UV detection at a wavelength appropriate for the DMTr group (e.g., 254 nm).

    • Column Temperature: Maintain a constant temperature (e.g., 25°C).

  • Analysis:

    • The phosphoramidite typically elutes as a pair of peaks representing the two diastereomers.[9]

    • Degradation products, such as the hydrolyzed H-phosphonate, will have different retention times.

    • Calculate the purity by determining the area percentage of the main phosphoramidite peaks relative to the total peak area.

Degradation Pathway

The primary cause of phosphoramidite instability in solution is the presence of water, which leads to hydrolysis.

Degradation_Pathway cluster_hydrolysis cluster_oxidation Amidite DMTr-LNA-U-Phosphoramidite (Active P(III) Species) H_Phosphonate H-Phosphonate Derivative (Inactive) Amidite->H_Phosphonate  Hydrolysis Oxidized Oxidized Amidite (P(V) Species, Inactive) Amidite->Oxidized  Oxidation H2O H₂O (Water) Oxygen O₂ (Oxygen)

Caption: Key degradation pathways for phosphoramidites in solution.

References

Avoiding N4-methyl modification during deprotection of LNA-Me-Bz-C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Locked Nucleic Acid (LNA) oligonucleotides. It specifically addresses the issue of avoiding N4-methyl modification during the deprotection of LNA-Me-Bz-C monomers.

Frequently Asked Questions (FAQs)

Q1: What is the N4-methyl modification of LNA-Me-Bz-C and why is it a concern?

A1: The N4-methyl modification is an undesired chemical change where a methyl group is added to the N4 position (the exocyclic amine) of the 5-methylcytosine (B146107) base in an LNA oligonucleotide. This modification occurs during the final deprotection step of synthesis. It is a significant concern because it alters the final oligonucleotide sequence, creating an impurity that can affect the binding properties, specificity, and overall function of the molecule in downstream applications such as antisense therapy, diagnostics, and research.

Q2: What is the primary cause of N4-methyl modification during the deprotection of LNA-Me-Bz-C?

A2: The primary cause of this side reaction is the use of deprotection reagents containing methylamine (B109427).[1] A common reagent, Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA), is often used for rapid deprotection of standard oligonucleotides.[2] However, the methylamine component can react with the benzoyl-protected 5-methylcytosine (Bz-5-Me-C) of the LNA monomer, leading to the formation of a 5-methyl-N4-methyl-C side product.[3]

Q3: How can I prevent N4-methyl modification of my LNA-containing oligonucleotide?

A3: To prevent N4-methyl modification, it is crucial to avoid the use of methylamine-containing reagents for deprotection when your oligonucleotide contains LNA-Me-Bz-C monomers.[1] The recommended approach is to use standard deprotection protocols, such as treatment with concentrated ammonium hydroxide.[4]

Q4: What are the recommended deprotection conditions for oligonucleotides containing LNA-Me-Bz-C?

A4: Standard deprotection using fresh, concentrated ammonium hydroxide is recommended. The typical conditions involve heating the oligonucleotide, while still on its solid support, with concentrated ammonium hydroxide at a specific temperature for several hours. This process effectively removes the benzoyl (Bz) protecting group from the cytosine base and other protecting groups from the DNA bases and phosphate (B84403) backbone without causing the undesired N4-methylation. Please refer to the detailed protocol in the "Experimental Protocols" section below.

Troubleshooting Guide

Problem: My final purified LNA oligonucleotide shows a consistent impurity with a +14 Da mass shift, suggesting a methyl addition.

Possible Cause Recommended Solution
Use of Methylamine/AMA for Deprotection: You have used a deprotection solution containing methylamine (e.g., AMA), which is known to cause N4-methylation on LNA-Me-Bz-C.[1][3]Action: Re-synthesize the oligonucleotide. During the deprotection step, strictly use a methylamine-free reagent like concentrated ammonium hydroxide. Verification: After re-synthesis and proper deprotection, analyze the final product by mass spectrometry to confirm the absence of the +14 Da impurity.
Contaminated Reagents: Although less common, contamination of deprotection solutions or other synthesis reagents could potentially introduce reactive species.Action: Ensure all reagents, especially the deprotection solution, are fresh and of high purity. Use a new, sealed bottle of concentrated ammonium hydroxide for the deprotection step.[2]

Quantitative Data on N4-Methylation

The choice of deprotection reagent has a direct and quantifiable impact on the formation of the N4-methylcytosine side product.

Deprotection ReagentLNA MonomerObserved N4-Methyl Side ProductReference
AMA (Ammonium hydroxide/Methylamine)Bz-5-Me-C-LNA4-5%[3]
Concentrated Ammonium HydroxideBz-5-Me-C-LNANot Observed[1]

Diagrams

Deprotection_Pathway cluster_start Starting Material cluster_reagents Deprotection Reagents cluster_products Deprotection Products Start Oligonucleotide with LNA-Me-Bz-C AMA AMA (Ammonium Hydroxide + Methylamine) Start->AMA Problematic Protocol Ammonia Ammonium Hydroxide Start->Ammonia Recommended Protocol Correct Desired Product: Deprotected Oligo with LNA-Me-C AMA->Correct ~95-96% Incorrect Undesired Side Product: Oligo with LNA-N4,5-diMe-C AMA->Incorrect ~4-5% Ammonia->Correct Clean Deprotection

Caption: Reaction pathways for deprotection of LNA-Me-Bz-C.

Deprotection_Workflow start Start: Oligo Deprotection decision Does the oligonucleotide contain LNA-Me-Bz-C? start->decision node_yes AVOID Methylamine (AMA) for deprotection. decision->node_yes Yes node_no Standard deprotection protocols (including AMA) can be used. (Check other sensitive groups) decision->node_no No rec_protocol Use Concentrated Ammonium Hydroxide node_yes->rec_protocol end End: Purified Oligo node_no->end rec_protocol->end

Caption: Decision workflow for choosing the correct deprotection reagent.

Experimental Protocols

Protocol 1: Recommended Deprotection of LNA-Me-Bz-C Oligonucleotides

This protocol is designed to safely deprotect oligonucleotides containing LNA-Me-Bz-C without causing N4-methylation.

  • Preparation: After synthesis is complete, leave the oligonucleotide on the solid support within the synthesis column.

  • Cleavage and Deprotection:

    • Place the column in a 1.5 mL or 2.0 mL screw-cap tube.

    • Add 1.0 mL of fresh, concentrated ammonium hydroxide (28-30%) to the column.

    • Seal the tube tightly.

    • Incubate the tube in a heating block or oven at 55°C for 8 to 12 hours. The exact time can vary, but this is a standard condition for benzoyl-protected bases.

  • Elution:

    • Allow the tube to cool completely to room temperature.

    • Carefully unseal the tube.

    • Using a syringe, gently push the ammonium hydroxide solution from the column into the collection tube.

    • Wash the support with 200 µL of nuclease-free water and collect it in the same tube. Repeat once.

  • Drying:

    • Dry the combined solution completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution:

    • Resuspend the dried oligonucleotide pellet in the desired volume of nuclease-free water or buffer for quantification and downstream applications.

Protocol 2: Problematic Protocol to AVOID for LNA-Me-Bz-C

This protocol, using AMA, is provided for informational purposes to highlight the conditions that must be avoided when working with LNA-Me-Bz-C.

  • Reagent: Prepare a 1:1 (v/v) mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine (AMA).

  • Cleavage and Deprotection: Add 1.0 mL of the AMA solution to the synthesis column containing the solid support.

  • Incubation: Incubate at 65°C for 10-15 minutes.

  • Outcome: Following this protocol will result in the cleavage and deprotection of the oligonucleotide but is highly likely to cause 4-5% N4-methylation of the LNA-Me-C bases.[3] This protocol is therefore not recommended .

References

Technical Support Center: Optimizing LNA-U Containing Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with LNA™ (Locked Nucleic Acid) modified oligonucleotides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of full-length sequences containing LNA-U (LNA-uridine).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing LNA-U containing oligonucleotides?

A1: The main challenge stems from the sterically hindered nature of LNA phosphoramidites, including LNA-U. This steric hindrance can lead to lower coupling efficiencies compared to standard DNA or RNA phosphoramidites. Inefficient coupling at each step of the synthesis cycle results in a higher proportion of truncated sequences (n-1, n-2, etc.) and a lower yield of the desired full-length oligonucleotide.[1][2]

Q2: How does coupling efficiency impact the final yield of my LNA-U oligonucleotide?

A2: Coupling efficiency has a dramatic impact on the final yield of the full-length product, especially for longer oligonucleotides. Even a small decrease in average coupling efficiency per step leads to a significant reduction in the overall yield. For example, a 30-mer oligonucleotide synthesized with a 99% average coupling efficiency will theoretically yield 75% full-length product, while the same synthesis at 98% efficiency will only yield 55%.[2]

Q3: Are there specific design guidelines I should follow for LNA-U containing sequences?

A3: Yes, following specific design guidelines can improve the success of your synthesis and the functionality of your oligonucleotide. Key recommendations include:

  • LNA Distribution: Avoid long stretches of consecutive LNA monomers, as this can lead to lower synthesis yields and purity.[3]

  • Secondary Structures: Check for potential hairpin formation, self-dimerization, or other undesirable secondary structures. LNA-LNA interactions are more stable than LNA-DNA or DNA-DNA interactions, so the potential for secondary structures is higher.[3]

  • G-Content: Be cautious with sequences containing multiple G residues, as they can also contribute to lower synthesis yields.

Q4: What are the recommended deprotection methods for LNA-U containing oligonucleotides?

A4: LNA-containing oligonucleotides can generally be deprotected using standard protocols. A common and efficient method is the use of AMA, a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427), which allows for rapid deprotection (e.g., 5-10 minutes at 65°C).[3][4][5][6] However, it is crucial to ensure that any other modifications or dyes present in the oligonucleotide are compatible with the chosen deprotection method. For sensitive molecules, milder deprotection conditions, such as using potassium carbonate in methanol, may be necessary.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of LNA-U containing oligonucleotides and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Full-Length Product 1. Low Coupling Efficiency: Insufficient coupling time for the sterically hindered LNA-U phosphoramidite (B1245037). 2. Moisture Contamination: Presence of water in reagents or solvents (e.g., acetonitrile) will inactivate the phosphoramidite.[2][7] 3. Degraded Phosphoramidites: Improper storage or handling of LNA-U phosphoramidites. 4. Ineffective Activator: The activator may not be potent enough for the LNA-U monomer.1. Increase Coupling Time: Extend the coupling time for LNA-U monomers. A coupling time of 180-250 seconds is often recommended. 2. Use Anhydrous Reagents: Ensure all reagents, especially acetonitrile, are anhydrous. Use fresh, high-quality reagents.[7] 3. Proper Phosphoramidite Handling: Store phosphoramidites under an inert atmosphere (e.g., argon) and at the recommended temperature. Dissolve just before use. 4. Optimize Activator: Consider using a more potent activator like Dicyanoimidazole (DCI), which has been shown to improve coupling efficiency.[8]
Presence of n-1 and other Truncated Sequences 1. Incomplete Capping: Unreacted 5'-hydroxyl groups are not efficiently capped, allowing them to participate in the next coupling cycle, leading to deletions. 2. Suboptimal Coupling: As described above, low coupling efficiency is a primary cause of truncated sequences.1. Ensure Efficient Capping: Use fresh capping reagents and ensure adequate reaction time. 2. Optimize Coupling Conditions: Refer to the solutions for "Low Yield of Full-Length Product".
Unexpected Peaks in HPLC or Mass Spectrometry Analysis 1. Incomplete Deprotection: Protecting groups on the nucleobases or the phosphate (B84403) backbone have not been fully removed.[1] 2. Side Reactions during Deprotection: The use of certain deprotection agents can lead to modifications of the nucleobases. For example, methylamine can modify Me-Bz-C-LNA.[9] 3. Formation of Deletion Mutants: Issues during synthesis leading to the incorporation of incorrect bases or deletions.1. Optimize Deprotection: Ensure fresh deprotection reagents and follow the recommended time and temperature for the specific protecting groups used.[1] 2. Select Appropriate Deprotection Reagents: Carefully choose the deprotection method based on all components of your oligonucleotide. Avoid methylamine if your sequence contains Me-Bz-C-LNA.[9] 3. Review Synthesis Parameters: Check the synthesis protocol for any errors and ensure the synthesizer is functioning correctly.

Quantitative Data

Average Coupling Efficiency (%) Theoretical Yield of Full-Length 25-mer (%)
99.588.6
99.078.5
98.569.4
98.061.0
97.047.8

Experimental Protocols

Solid-Phase Synthesis of LNA-U Containing Oligonucleotides

This protocol outlines the key steps for automated solid-phase synthesis using phosphoramidite chemistry.[10][11]

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside

  • LNA-U phosphoramidite and other required DNA/RNA/LNA phosphoramidites (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)

  • Capping solution (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Preparation: Ensure all reagents are fresh and anhydrous. Prime all lines of the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated cycles. a. Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. b. Coupling: The LNA-U (or other) phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: For LNA-U, extend the coupling time to at least 180 seconds. c. Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants. d. Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

  • Chain Elongation: The cycle is repeated until the desired full-length oligonucleotide is synthesized.

  • Final Deblocking: The terminal 5'-DMT group can be removed (DMT-off) or left on (DMT-on) for purification purposes.

Deprotection of LNA-U Containing Oligonucleotides using AMA

This protocol describes a rapid method for cleaving the oligonucleotide from the solid support and removing the protecting groups from the nucleobases and phosphate backbone.[3][5][6][12]

Materials:

  • Ammonium hydroxide (30%)

  • Methylamine (40%)

  • Glass vial

  • Heating block or oven at 65°C

Procedure:

  • Prepare AMA Solution: In a fume hood, prepare a 1:1 (v/v) mixture of ammonium hydroxide and methylamine. Keep the solution on ice.

  • Cleavage and Deprotection: a. Transfer the CPG support with the synthesized oligonucleotide to a glass vial. b. Add the AMA solution to the vial (e.g., 1 mL for a 1 µmol synthesis). c. Seal the vial tightly and incubate at 65°C for 10-15 minutes.

  • Work-up: a. Cool the vial on ice. b. Transfer the solution containing the deprotected oligonucleotide to a new tube. c. Dry the oligonucleotide using a vacuum concentrator.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for the purification of DMT-on LNA-U containing oligonucleotides.[13][14]

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Buffer B: Acetonitrile

  • Detritylation solution: 80% Acetic acid in water

Procedure:

  • Sample Preparation: Resuspend the dried, deprotected oligonucleotide in an appropriate volume of water.

  • HPLC Separation: a. Equilibrate the column with a low percentage of Buffer B. b. Inject the sample. c. Elute the oligonucleotide using a gradient of increasing Buffer B concentration. The DMT-on full-length product will be the most retained, late-eluting peak. d. Collect the fractions corresponding to the major peak.

  • Post-Purification: a. Dry the collected fractions. b. To remove the DMT group, resuspend the oligonucleotide in the detritylation solution and incubate for 30 minutes. c. Dry the sample again. d. Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

Visualizations

Experimental Workflow for LNA-U Oligonucleotide Synthesis and Purification

experimental_workflow start Start synthesis Solid-Phase Synthesis (LNA-U phosphoramidite) start->synthesis deprotection Cleavage & Deprotection (AMA) synthesis->deprotection purification RP-HPLC Purification (DMT-on) deprotection->purification analysis QC Analysis (Mass Spec & HPLC) purification->analysis end Pure Full-Length LNA-U Oligonucleotide analysis->end

Caption: Workflow for LNA-U oligonucleotide synthesis.

Androgen Receptor (AR) Signaling Pathway Targeted by LNA Antisense Oligonucleotides

LNA antisense oligonucleotides are used to target and downregulate the expression of specific mRNAs. One such target is the Androgen Receptor (AR), which is a key driver in prostate cancer.[15][16][17][18] The following diagram illustrates the AR signaling pathway and the point of intervention for LNA antisense oligonucleotides.

ar_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (e.g., Testosterone) ar_hsp AR-HSP Complex androgen->ar_hsp Binds ar Active AR ar_hsp->ar HSP Dissociation ar_dimer AR Dimer ar->ar_dimer Dimerization & Nuclear Translocation are Androgen Response Element (ARE) on DNA ar_dimer->are Binds transcription Gene Transcription are->transcription ar_mrna AR mRNA transcription->ar_mrna ribosome Ribosome ar_mrna->ribosome Translation ar_protein AR Protein Synthesis ribosome->ar_protein lna_aso LNA Antisense Oligonucleotide lna_aso->ar_mrna Binds & Induces RNase H Degradation

Caption: AR signaling and LNA antisense intervention.

References

Validation & Comparative

LNA-U vs. DNA-T: A Comparative Guide to Oligonucleotide Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thermal stability of oligonucleotides is a critical parameter influencing their efficacy and specificity in applications ranging from diagnostics to antisense therapeutics. Enhanced thermal stability allows for more stringent hybridization conditions, leading to improved target affinity and specificity. This guide provides an objective comparison of the thermal stability of oligonucleotides modified with Locked Nucleic Acid Uracil (LNA-U) versus standard Deoxyribonucleic Acid Thymine (DNA-T), supported by experimental data and detailed protocols.

The Structural Advantage of LNA

Locked Nucleic Acid (LNA) is a class of high-affinity RNA analogs where the ribose ring is "locked" in an ideal A-form duplex conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2] This structural constraint is the key to LNA's profound impact on thermal stability. In contrast, the deoxyribose sugar in a standard DNA nucleotide is more flexible.

When an LNA monomer is incorporated into an oligonucleotide, it pre-organizes the sugar-phosphate backbone, reducing the entropic penalty of hybridization.[3] This leads to a more stable duplex when bound to a complementary DNA or RNA strand.[1]

G cluster_DNA DNA-T Nucleotide cluster_LNA LNA-U Nucleotide dna lna dna_label Flexible Deoxyribose Ring lna_label Rigid 'Locked' Ribose Ring (2'-O, 4'-C Methylene Bridge)

Figure 1. Structural comparison of a DNA-T and an LNA-U nucleotide.

Enhanced Thermal Stability: The Data

The most direct measure of an oligonucleotide's thermal stability is its melting temperature (Tm), the temperature at which 50% of the duplex dissociates into single strands.[4] The incorporation of LNA monomers into an oligonucleotide has been shown to increase the Tm by 2–8°C per modification.[1]

The following table summarizes experimental data from a study comparing the thermal stability of standard DNA oligo(dT) probes against various LNA-T substituted versions when hybridized to a complementary poly(A) RNA target. LNA-T is the direct structural analog to DNA-T within the LNA chemical framework.

Probe Sequence (20-mer)Modification TypeMelting Temperature (Tm) vs. poly(A) RNAΔTm (°C) vs. Unmodified DNA
(dT)20Unmodified DNA44.1°CRef.
LNA_1.TFully LNA-substituted86.1°C+42.0°C
LNA_2.TAlternating LNA-T/DNA-T77.3°C+33.2°C
LNA_3.TEvery third base is LNA-T69.3°C+25.2°C
LNA_4.TEvery fourth base is LNA-T64.1°C+20.0°C
(Data sourced from Jacobsen et al., 2004)[5]

This data clearly demonstrates the dramatic increase in thermal stability conferred by LNA substitutions. Even with alternating LNA and DNA bases, the Tm is elevated by over 33°C compared to the standard DNA oligonucleotide. This enhanced affinity allows for the use of shorter probes while maintaining a high Tm, which is crucial for applications requiring high specificity, such as SNP detection.[1][3]

Experimental Protocol: UV Thermal Denaturation Analysis

The melting temperature of oligonucleotides is typically determined by UV-Vis spectrophotometry.[4][6] The process, known as a thermal melt experiment, monitors the change in UV absorbance of an oligonucleotide duplex solution as the temperature is gradually increased. As the duplex denatures into single strands, the ordered stacking of the bases is disrupted, leading to an increase in absorbance at 260 nm (a phenomenon called hyperchromicity).[7]

Detailed Methodology
  • Sample Preparation:

    • Resuspend the purified oligonucleotides (the LNA-modified strand and its complementary target) in a buffered solution. A common buffer is 1 M sodium chloride, 20 mM sodium cacodylate, and 0.5 mM Na2EDTA, adjusted to a neutral pH (e.g., 7.0).[8]

    • Prepare several duplex samples at different concentrations (e.g., in the range of 1 µM to 10 µM) by mixing equimolar amounts of the two complementary strands.[8]

    • Transfer the samples to quartz cuvettes suitable for use in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[9]

  • Instrumentation and Measurement:

    • Use a UV-Vis spectrophotometer with a multicell Peltier block for precise temperature control.[6]

    • Set the instrument to monitor absorbance at 260 nm.[7]

    • Program a temperature ramp, for example, from 20°C to 95°C, with a controlled heating rate of 1°C per minute.[8]

    • Record the absorbance at regular temperature intervals throughout the ramp.

  • Data Analysis:

    • Plot the recorded absorbance values against the corresponding temperatures to generate a melting curve. This will typically be a sigmoidal curve.[7]

    • The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve.[6]

    • Thermodynamic parameters, such as enthalpy (ΔH°) and entropy (ΔS°), can be derived from analyzing the melting curves at different oligonucleotide concentrations.[9]

G cluster_prep Sample Preparation cluster_analysis Measurement & Analysis A Resuspend Oligos in Buffer B Mix Equimolar Amounts of Complementary Strands A->B C Transfer to Quartz Cuvettes B->C D Place Cuvettes in Spectrophotometer C->D E Heat Sample at Controlled Rate (e.g., 1°C/min) D->E F Monitor Absorbance at 260 nm vs. Temperature E->F G Plot Absorbance vs. Temp (Melting Curve) F->G H Calculate First Derivative of the Curve G->H I Identify Peak of Derivative as Melting Temperature (Tm) H->I

Figure 2. Experimental workflow for determining oligonucleotide Tm.

Conclusion

The data unequivocally shows that oligonucleotides modified with LNA-U (represented by its analog, LNA-T) exhibit vastly superior thermal stability compared to their DNA-T counterparts. The "locked" ribose structure of LNA pre-organizes the oligonucleotide for duplex formation, leading to a significant increase in melting temperature.[1][3] This enhanced stability provides researchers with a powerful tool to design shorter, more specific probes and primers for a wide array of molecular biology applications, ultimately improving the reliability and precision of nucleic acid-based technologies.

References

LNA-U Probes Demonstrate Superior Mismatch Discrimination Over Standard DNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the specificity of nucleic acid-based assays, Locked Nucleic Acid (LNA) modified probes, particularly those incorporating LNA-U, offer a significant advantage in discriminating single nucleotide mismatches compared to traditional DNA probes. This enhanced specificity is crucial in applications such as SNP genotyping, allele-specific PCR, and in situ hybridization.

The superior performance of LNA-U probes stems from the "locked" C3'-endo conformation of the ribose sugar, which pre-organizes the probe for hybridization and increases the stability of the probe-target duplex. This conformational rigidity results in a greater thermodynamic penalty for mismatched base pairs, leading to a more pronounced difference in melting temperature (ΔTm) between perfectly matched and mismatched sequences.

Quantitative Comparison of Mismatch Discrimination

The enhanced discriminatory power of LNA probes is evident in the thermodynamic data compiled from various studies. The change in melting temperature (ΔTm) and the change in Gibbs free energy (ΔΔG°) are key parameters used to quantify the stability difference between a perfect match and a mismatch. A larger ΔTm or a more positive ΔΔG° for a mismatch indicates better discrimination.

Probe TypeMismatch TypeΔTm (°C) for Mismatch vs. Perfect MatchΔΔG° (kcal/mol) for Mismatch vs. Perfect MatchReference
DNA G-T0.5 - 3.0Variable[1]
LNA G-TDiscrimination may decrease with LNA at or near the mismatchVariable[2][3][4]
DNA C-AVariableVariable[5][6]
LNA C-ADiscrimination may be impaired in some sequencesVariable[5][6]
LNA +C·CLargest discriminatory boostFavorable[7]
LNA +A·GLargest discriminatory boostFavorable[7]
LNA Purines LNA:DNA mismatchMore effective discrimination than DNA nucleotides and LNA pyrimidinesEnhanced destabilization

Note: The actual values can vary depending on the sequence context, position of the LNA modification, and the specific mismatch. The table provides a general comparison based on published findings. LNA modifications are often introduced as a triplet of LNA residues centered on the mismatch for maximal discriminatory power.[2][3][4]

Experimental Protocols

The quantitative data presented above is primarily derived from UV melting experiments and fluorescence melting analysis. These techniques are fundamental for characterizing the thermodynamic properties of nucleic acid duplexes.

UV Melting Experiments

This method measures the change in UV absorbance of a nucleic acid duplex as the temperature is increased. As the duplex denatures into single strands, the UV absorbance increases (hyperchromic effect). The melting temperature (Tm) is the temperature at which 50% of the duplexes are denatured.

Protocol:

  • Sample Preparation: Anneal the probe (LNA-modified or DNA) with its complementary and mismatched target DNA strands in a buffered solution (e.g., 1 M Na+).

  • Instrumentation: Use a spectrophotometer with a temperature-controlled cuvette holder.

  • Measurement: Monitor the UV absorbance at 260 nm while slowly increasing the temperature at a controlled rate.

  • Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is determined from the midpoint of the transition. The difference in Tm between the perfectly matched and mismatched duplexes (ΔTm) provides a measure of mismatch discrimination.[2][3][4]

Fluorescence Melting Analysis

This technique is often used in real-time PCR instruments and involves a fluorescent dye or a labeled probe. The fluorescence signal changes as the duplex melts.

Protocol:

  • Probe Labeling: Probes are typically labeled with a fluorophore and a quencher. When the probe is hybridized to its target, the fluorophore and quencher are separated, resulting in a high fluorescence signal.

  • Reaction Setup: Mix the labeled probe with the target DNA in a suitable buffer.

  • Instrumentation: Use a real-time PCR machine or a dedicated melting curve analysis instrument.

  • Measurement: After an initial denaturation and annealing step, slowly increase the temperature and monitor the fluorescence at each temperature increment.

  • Data Analysis: Plot the negative derivative of fluorescence with respect to temperature (-dF/dT) against temperature to obtain a melting peak. The temperature at the peak maximum corresponds to the Tm.[7]

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying principle of LNA-enhanced mismatch discrimination, the following diagrams are provided.

G cluster_prep Probe and Target Preparation cluster_exp Hybridization and Melting Analysis cluster_analysis Data Analysis and Comparison P_LNA LNA-U Probe Synthesis Mix_LNA_PM Mix LNA-U Probe + Perfect Match Target P_LNA->Mix_LNA_PM Mix_LNA_MM Mix LNA-U Probe + Mismatch Target P_LNA->Mix_LNA_MM P_DNA Standard DNA Probe Synthesis Mix_DNA_PM Mix DNA Probe + Perfect Match Target P_DNA->Mix_DNA_PM Mix_DNA_MM Mix DNA Probe + Mismatch Target P_DNA->Mix_DNA_MM T_PM Perfect Match Target DNA T_PM->Mix_LNA_PM T_PM->Mix_DNA_PM T_MM Mismatch Target DNA T_MM->Mix_LNA_MM T_MM->Mix_DNA_MM MA Melting Analysis (UV or Fluorescence) Mix_LNA_PM->MA Mix_LNA_MM->MA Mix_DNA_PM->MA Mix_DNA_MM->MA Tm_LNA_PM Tm (LNA Perfect Match) MA->Tm_LNA_PM Tm_LNA_MM Tm (LNA Mismatch) MA->Tm_LNA_MM Tm_DNA_PM Tm (DNA Perfect Match) MA->Tm_DNA_PM Tm_DNA_MM Tm (DNA Mismatch) MA->Tm_DNA_MM Calc_Delta_Tm_LNA Calculate ΔTm (LNA) Tm_LNA_PM->Calc_Delta_Tm_LNA Tm_LNA_MM->Calc_Delta_Tm_LNA Calc_Delta_Tm_DNA Calculate ΔTm (DNA) Tm_DNA_PM->Calc_Delta_Tm_DNA Tm_DNA_MM->Calc_Delta_Tm_DNA Compare Compare ΔTm (LNA) vs. ΔTm (DNA) Calc_Delta_Tm_LNA->Compare Calc_Delta_Tm_DNA->Compare

Caption: Experimental workflow for comparing mismatch discrimination.

G DNA_Flex Flexible B-form Duplex DNA_PM Perfect Match: Stable Hybridization DNA_Flex->DNA_PM DNA_MM Mismatch: Minor Destabilization DNA_Flex->DNA_MM DNA_Small_Delta Small ΔTm DNA_PM->DNA_Small_Delta DNA_MM->DNA_Small_Delta LNA_Rigid Rigid A-form Duplex LNA_PM Perfect Match: Highly Stable Hybridization LNA_Rigid->LNA_PM LNA_MM Mismatch: Significant Destabilization LNA_Rigid->LNA_MM LNA_Large_Delta Large ΔTm LNA_PM->LNA_Large_Delta LNA_MM->LNA_Large_Delta

Caption: LNA's rigidity enhances mismatch discrimination.

References

A Researcher's Guide to Evaluating DMTr-LNA-U-3-CED-Phosphoramidite Performance from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of oligonucleotide synthesis reagents is paramount to achieving reliable and reproducible results. This guide provides a framework for the objective comparison of DMTr-LNA-U-3-CED-Phosphoramidite from various suppliers. By following the outlined experimental protocols, users can generate quantitative data to inform their purchasing decisions.

Locked Nucleic Acid (LNA) phosphoramidites, such as DMTr-LNA-U-3-CED-Phosphoramidite, are essential building blocks for the synthesis of modified oligonucleotides with enhanced thermal stability and nuclease resistance.[1][2][3] The performance of these critical reagents can vary between suppliers, impacting coupling efficiency, final product purity, and overall yield. This guide details the necessary experimental procedures to assess these key performance indicators.

Key Performance Indicators for Phosphoramidite (B1245037) Evaluation

The quality of a phosphoramidite directly influences the success of oligonucleotide synthesis. The primary metrics for evaluating the performance of DMTr-LNA-U-3-CED-Phosphoramidite are:

  • Purity of the Phosphoramidite: The presence of impurities in the phosphoramidite can lead to side reactions and the incorporation of undesired modifications during oligonucleotide synthesis.[4]

  • Coupling Efficiency: This metric quantifies the percentage of successful phosphoramidite additions at each cycle of synthesis. High coupling efficiency is crucial for the synthesis of long oligonucleotides.[5]

  • Stability of the Phosphoramidite: Phosphoramidites are sensitive to moisture and oxidation. Assessing the stability of the reagent over time ensures consistent performance.[4][6]

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols detailed in this guide.

Table 1: Purity of DMTr-LNA-U-3-CED-Phosphoramidite

SupplierLot Number31P NMR Purity (%)RP-HPLC Purity (%)Water Content (ppm)
Supplier A
Supplier B
Supplier C

Table 2: Performance in Oligonucleotide Synthesis

SupplierLot NumberAverage Repetitive Coupling Efficiency (%)Full-Length Product Purity (%)
Supplier A
Supplier B
Supplier C

Experimental Protocols

These protocols provide a standardized method for evaluating and comparing DMTr-LNA-U-3-CED-Phosphoramidite from different suppliers.

Protocol 1: Determination of Phosphoramidite Purity by 31P NMR and RP-HPLC

This protocol assesses the purity of the phosphoramidite raw material.

  • Sample Preparation:

    • For 31P NMR, dissolve 10-20 mg of the phosphoramidite in 0.5 mL of anhydrous acetonitrile-d3 (B32919) or chloroform-d.

    • For RP-HPLC, prepare a 1 mg/mL stock solution in anhydrous acetonitrile (B52724).[4] Further dilute to a working concentration of 0.1 mg/mL.[4]

  • 31P NMR Spectroscopy:

    • Acquire a 31P NMR spectrum. The phosphoramidite should appear as two diastereomeric peaks.[7]

    • Integrate the main phosphoramidite peaks and any impurity peaks (e.g., phosphonates, phosphates).

    • Calculate the purity as the percentage of the area of the main peaks relative to the total area of all phosphorus-containing species.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Use a C18 column with a gradient of acetonitrile in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

    • Monitor the elution profile at a wavelength of 260 nm.

    • The phosphoramidite should elute as two major peaks corresponding to the diastereomers.[7]

    • Calculate the purity by integrating the peak areas.

Protocol 2: Synthesis of a Test Oligonucleotide

This protocol uses the phosphoramidite to synthesize a short oligonucleotide to evaluate its performance in a practical application. A standard sequence such as a 12-mer poly-T with a single LNA-U incorporation can be used: 5'-TTT TTT LNA-U TTT TTT-3'.

  • Oligonucleotide Synthesis:

    • Perform the synthesis on an automated DNA/RNA synthesizer using standard β-cyanoethyl phosphoramidite chemistry.[8][9]

    • The synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation.[5]

    • During the coupling step, the DMTr-LNA-U-3-CED-Phosphoramidite is activated and coupled to the growing oligonucleotide chain.

  • Cleavage and Deprotection:

    • After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups according to the manufacturer's recommendations.[10]

  • Purification:

    • Purify the crude oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Protocol 3: Analysis of the Synthesized Oligonucleotide

This protocol analyzes the purity and identity of the synthesized oligonucleotide to determine the coupling efficiency of the phosphoramidite.

  • RP-HPLC Analysis:

    • Analyze the purified oligonucleotide by RP-HPLC.

    • The chromatogram will show a major peak for the full-length product and potentially smaller peaks for failure sequences (n-1, n-2, etc.).

    • Calculate the purity of the full-length product.

  • Calculation of Average Repetitive Coupling Efficiency:

    • The average repetitive coupling efficiency (CE) can be estimated from the yields of the full-length product (Yn) and the major failure sequence (Yn-1) using the following formula: CE (%) = [1 - (Yn-1 / (Yn + Yn-1))] x 100

  • Mass Spectrometry (MS):

    • Confirm the identity of the full-length product by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should match the calculated molecular weight of the target oligonucleotide.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for evaluating the performance of DMTr-LNA-U-3-CED-Phosphoramidite.

experimental_workflow_purity cluster_purity Phosphoramidite Purity Assessment start DMTr-LNA-U-3-CED-Phosphoramidite (from supplier) prep Sample Preparation start->prep nmr 31P NMR Spectroscopy prep->nmr hplc RP-HPLC Analysis prep->hplc purity_nmr Purity (%) nmr->purity_nmr purity_hplc Purity (%) hplc->purity_hplc

Caption: Workflow for assessing the purity of the phosphoramidite raw material.

experimental_workflow_synthesis cluster_synthesis Oligonucleotide Synthesis and Analysis start DMTr-LNA-U-3-CED-Phosphoramidite synthesis Automated Oligonucleotide Synthesis start->synthesis cleavage Cleavage and Deprotection synthesis->cleavage purification Purification cleavage->purification analysis Analysis purification->analysis coupling_eff Coupling Efficiency (%) analysis->coupling_eff purity_oligo Full-Length Product Purity (%) analysis->purity_oligo ms_confirm Identity Confirmation (MS) analysis->ms_confirm

Caption: Workflow for evaluating phosphoramidite performance in oligonucleotide synthesis.

By systematically applying these protocols and recording the data in the provided tables, researchers can build a robust internal database to compare the performance of DMTr-LNA-U-3-CED-Phosphoramidite from different suppliers. This data-driven approach will facilitate the selection of the highest quality reagents, ultimately contributing to the success of research and development efforts in the field of oligonucleotide therapeutics.

References

A Comparative Guide to Locked Nucleic Acid (LNA) Analogs for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, driven by the need for enhanced specificity, stability, and efficacy. Chemically modified oligonucleotides are at the forefront of this revolution, offering the ability to modulate gene expression with high precision. Among these, Locked Nucleic Acid (LNA) has emerged as a powerful tool due to its exceptional binding affinity and biological stability. This guide provides an objective comparison of LNA with other prominent nucleic acid analogs, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal chemistry for their therapeutic applications.

Overview of Key Nucleic Acid Analogs

Nucleic acid analogs are synthetic molecules that mimic the structure of DNA or RNA but contain chemical modifications to improve their drug-like properties. These properties include increased binding affinity to the target RNA, enhanced resistance to nuclease degradation, and favorable pharmacokinetic profiles.[1] The most common analogs used in therapeutic research alongside LNA are 2'-O-Methyl (2'OMe) RNA, Phosphorodiamidate Morpholino Oligomers (PMOs), and Peptide Nucleic Acids (PNAs).

  • Locked Nucleic Acid (LNA): LNA monomers contain a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose ring, locking the sugar in an RNA-like C3'-endo conformation.[2][3] This pre-organized structure results in a significant increase in binding affinity to complementary RNA or DNA strands.[2][3]

  • 2'-O-Methyl (2'OMe) RNA: This is a widely used modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar.[4] It offers increased nuclease resistance and good binding affinity, though typically less than LNA.[4][5]

  • Phosphorodiamidate Morpholino Oligomer (PMO): PMOs feature a completely synthetic backbone of morpholine (B109124) rings linked by phosphorodiamidate groups, replacing the natural sugar-phosphate backbone.[6] This charge-neutral backbone confers exceptional stability and a different mechanism of action.

  • Peptide Nucleic Acid (PNA): In PNAs, the entire sugar-phosphate backbone is replaced by a polyamide (peptide-like) chain.[1] This modification results in a neutral backbone and very high binding affinity.[1]

Comparative Performance Data

The selection of a nucleic acid analog is often dictated by a trade-off between various physicochemical and biological properties. The following tables summarize key quantitative and qualitative performance metrics for LNA and its alternatives.

Table 1: Comparison of Physicochemical and Biological Properties

PropertyLocked Nucleic Acid (LNA)2'-O-Methyl (2'OMe) RNAMorpholino (PMO)Peptide Nucleic Acid (PNA)
Binding Affinity (ΔTm/mod) +1.5 to +4°C[5]< +1°C[5]HighVery High
Nuclease Resistance Very High[2][5][7]High[2][4]Exceptionally HighExceptionally High[8]
Primary Mechanism RNase H activation (gapmers)[9][10], Steric block (fully modified)RNase H activation (gapmers), Steric block (fully modified)[5][8]Steric block (translation/splicing)[8]Steric block (transcription/translation)[8]
Backbone Charge Negative (Anionic)Negative (Anionic)NeutralNeutral
Toxicity Profile Potential for dose-dependent hepatotoxicity[11][12]Generally well-tolerated[12]Generally well-toleratedLow, but poor solubility/delivery
In Vivo Efficacy Potent in vivo activity demonstrated[7]Effective in vivoEffective in vivoLimited by delivery challenges

Table 2: Quantitative Comparison of Antisense Oligonucleotide (ASO) Activity

ASO ChemistryTarget & SystemIC50 (Concentration for 50% Inhibition)Reference
LNA gapmer Vanilloid Receptor 1 (VR1) in mammalian cells~0.4 nM [13]
siRNA Vanilloid Receptor 1 (VR1) in mammalian cells~0.06 nM[13]
Phosphorothioate (PS) DNA Vanilloid Receptor 1 (VR1) in mammalian cells~70 nM[13]
2'OMe gapmer Vanilloid Receptor 1 (VR1) in mammalian cells~220 nM[13]

Note: IC50 values are highly dependent on the target, sequence, delivery method, and cell type. The data above is for comparative purposes within a single study.

Therapeutic Mechanisms & Pathways

The therapeutic effect of nucleic acid analogs is achieved primarily through two mechanisms: RNase H-mediated degradation or steric hindrance.

RNase H-Dependent Degradation: LNA and 2'OMe are often used in "gapmer" designs. These chimeric ASOs feature a central block of DNA monomers flanked by modified "wings."[14] When the ASO binds to its target mRNA, the DNA:RNA hybrid in the central gap is recognized and cleaved by the enzyme RNase H1.[8][9][10] This leads to the destruction of the target mRNA, effectively silencing gene expression.[8]

RNaseH_Pathway cluster_cell Cellular Process ASO Gapmer ASO (LNA/DNA/LNA) Hybrid ASO:mRNA Hybrid ASO->Hybrid Binds mRNA Target mRNA mRNA->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage Recruits RNaseH RNase H1 Enzyme RNaseH->Cleavage Degradation mRNA Fragments Degraded by Exonucleases Cleavage->Degradation Results in

Caption: RNase H-mediated degradation pathway for gapmer ASOs.

Steric Blockade: Analogs with fully modified backbones that do not support RNase H activity, such as PMOs, PNAs, and fully modified LNA or 2'OMe oligos, function by physically obstructing cellular machinery.[8] By binding to a target RNA, they can block ribosome assembly to inhibit translation, or interfere with splice sites to modulate pre-mRNA splicing.[8]

Key Experimental Protocols

Objective comparison of nucleic acid analogs requires standardized and reproducible experimental protocols. Below are methodologies for assessing key performance parameters.

Protocol 1: Melting Temperature (Tm) Analysis

This protocol determines the thermal stability of a nucleic acid duplex. The Tm is the temperature at which 50% of the duplex dissociates into single strands.[15]

Principle: The Tm is measured by monitoring the change in UV absorbance at 260 nm as a function of temperature in a UV spectrophotometer equipped with a thermostatted cell. As the duplex melts, the absorbance increases (hyperchromic effect).

Methodology:

  • Oligonucleotide Preparation: Resuspend the analog-modified oligonucleotide and its complementary RNA or DNA target to a final concentration of 1-5 µM each in a relevant buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Annealing: Mix the complementary strands in a 1:1 molar ratio. Heat the solution to 95°C for 5 minutes and allow it to cool slowly to room temperature to ensure proper duplex formation.

  • Measurement:

    • Place the sample in a quartz cuvette in the spectrophotometer.

    • Equilibrate the sample at a starting temperature (e.g., 20°C).

    • Increase the temperature in a controlled ramp (e.g., 0.5-1.0°C per minute) up to a final temperature (e.g., 95°C).

    • Continuously record the absorbance at 260 nm.

  • Data Analysis: Plot absorbance versus temperature. The Tm is the temperature corresponding to the midpoint of the transition in the melting curve, often calculated from the first derivative of the curve.[15]

Protocol 2: Serum Stability Assay

This assay evaluates the resistance of an oligonucleotide to degradation by nucleases present in serum.

Principle: The oligonucleotide is incubated in serum for various time points. The amount of intact oligonucleotide remaining is then quantified, typically by gel electrophoresis or liquid chromatography.[16][17]

Methodology:

  • Incubation: Add the test oligonucleotide (e.g., 50 pmol) to a solution of 50-90% fetal bovine serum (FBS) or human serum.[16][17] Incubate the mixture at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours). The reaction in each aliquot is immediately stopped by adding a dissociation buffer and freezing at -80°C.[17]

  • Sample Recovery (Optional but Recommended): Oligonucleotides can be recovered and purified from the serum proteins using methods like methanol-chloroform extraction or solid-phase extraction (SPE).[17][18]

  • Analysis:

    • Gel Electrophoresis: Run the samples on a denaturing polyacrylamide gel (e.g., 15-20% PAGE).[16] Stain the gel with a nucleic acid stain (e.g., SYBR Gold).

    • Quantification: The intensity of the band corresponding to the full-length oligonucleotide is measured for each time point. The half-life (t1/2) is calculated by plotting the percentage of intact oligo versus time.[5]

Protocol 3: In Vitro ASO Activity Assay (Target Knockdown)

This assay measures the ability of an ASO to reduce the expression of its target mRNA in a cellular context.

Principle: A cell line expressing the target gene is treated with the ASO. After a set incubation period, the level of the target mRNA is quantified using reverse transcription-quantitative PCR (RT-qPCR) and compared to control-treated cells.[19]

Methodology:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight. Choose a cell model that expresses robust levels of the target gene.[19]

  • ASO Delivery:

    • Transfection: For initial screening, use a transfection reagent to deliver the ASO into the cells. This method is efficient but must be optimized to minimize cytotoxicity.[19]

    • Gymnotic Delivery (Unassisted): For ASOs with favorable uptake properties, incubate cells directly with the ASO in the culture medium (free uptake). This better represents in vivo delivery.

  • Treatment: Treat cells with a range of ASO concentrations to determine a dose-response curve. Include necessary controls, such as a saline/buffer control, a transfection reagent-only control, and a non-targeting or mismatch sequence control ASO.[20][21]

  • Incubation: Incubate cells for 24-72 hours to allow for ASO uptake and target mRNA degradation.

  • RNA Extraction & RT-qPCR:

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription to generate cDNA.

    • Quantify the target mRNA levels using qPCR. Normalize the data to a stable housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the percentage of target mRNA reduction relative to the negative control-treated cells for each ASO concentration. Plot the results to determine the IC50 value.[13]

ASO_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Preclinical In Vivo Testing Target Target Identification Design ASO Design (Sequence, Chemistry) Target->Design Synth Synthesis & Purification Design->Synth Binding Binding Affinity (Tm) Synth->Binding Stability Nuclease Stability Binding->Stability Activity Cell-Based Activity (IC50) Stability->Activity Tox In Vitro Toxicity Activity->Tox AnimalModel Animal Model Selection Tox->AnimalModel PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) AnimalModel->PKPD Efficacy Efficacy Studies PKPD->Efficacy Tox_vivo In Vivo Toxicology Efficacy->Tox_vivo Sugar_Structures Sugar Moiety Structures cluster_dna DNA (Deoxyribose) cluster_rna RNA (Ribose) cluster_lna LNA (Locked) cluster_ome 2'-OMe d 2'-H r 2'-OH l 2'-O to 4'-C Bridge (C3'-endo lock) o 2'-O-CH3 Group

References

Unmasking Specificity: A Comparative Guide to LNA-U Probe Validation in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of nucleic acid detection, the specificity of probe-based assays is paramount. This guide provides an objective comparison of Locked Nucleic Acid (LNA)-U probes against traditional DNA and other modified probes, supported by experimental data, detailed protocols, and visual workflows to empower informed decisions in your research.

The inherent challenges of detecting specific RNA sequences within the complex milieu of biological samples necessitate probes with exceptional sensitivity and specificity. LNA probes, characterized by a methylene (B1212753) bridge that "locks" the ribose ring in an ideal conformation for hybridization, have emerged as a powerful tool to meet these demands. This guide delves into the validation of LNA-U probe specificity, offering a clear comparison with alternative technologies.

Performance Under the Microscope: A Quantitative Comparison

The superior performance of LNA-U probes stems from their significantly increased binding affinity and thermal stability when hybridized to target sequences. This translates to a higher melting temperature (Tm) and enhanced discrimination against mismatched sequences.

Probe TypeTargetMelting Temperature (Tm) Increase per LNA Monomer (°C)Mismatch Discrimination (ΔTm) (°C)Signal-to-Noise Ratio
LNA-U RNA/DNA2 - 8[1]Up to 8°C increase[1]High[2]
LNA-DNA Hybrid RNA/DNA2 - 8[1]Varies by LNA placement and mismatch type[3][4]High[2]
Traditional DNA RNA/DNAN/ALow (0.5 - 3°C for a single mismatch)[3]Moderate
2'OMe-RNA-LNA Hybrid RNAHighHighHigh

Table 1: Comparison of key performance metrics for LNA-U, LNA-DNA hybrid, and traditional DNA probes. The data highlights the superior thermal stability and mismatch discrimination of LNA-containing probes.

A critical aspect of probe performance is the ability to distinguish between the target sequence and closely related sequences that may differ by only a single nucleotide. LNA probes exhibit a significantly larger difference in melting temperature (ΔTm) between perfectly matched and mismatched targets compared to traditional DNA probes.[1] This enhanced specificity is crucial for applications such as allele-specific detection and the identification of single nucleotide polymorphisms (SNPs).

One study demonstrated that LNA-based probes maintain a robust signal at high hybridization stringencies (e.g., 70% formamide), conditions under which the signal from conventional DNA probes is lost.[5] Furthermore, graphical data comparing the signal-to-noise ratio of LNA and DNA probes at increasing formamide (B127407) concentrations clearly shows the superior binding efficiency of LNA probes across all conditions.[2]

Visualizing the Mechanism and Workflow

To better understand the principles and procedures discussed, the following diagrams illustrate the LNA probe binding mechanism and the workflows for key experimental validation techniques.

LNA_Binding_Mechanism LNA Probe Binding Mechanism cluster_probe LNA-U Probe cluster_target Target RNA Probe LNA-U Probe (Locked Ribose) Hybridization Hybridization Probe->Hybridization Target Target RNA Sequence Target->Hybridization Duplex Stable LNA-RNA Duplex (High Tm) Hybridization->Duplex

Caption: LNA probe binding to a target RNA sequence.

ISH_Workflow In Situ Hybridization (ISH) Workflow start Tissue Preparation (Fixation, Sectioning) permeabilization Permeabilization (Proteinase K) start->permeabilization hybridization Hybridization with LNA-U Probe permeabilization->hybridization washes Stringent Washes hybridization->washes detection Detection (e.g., Antibody-Enzyme Conjugate) washes->detection visualization Visualization (Microscopy) detection->visualization

Caption: Key steps in the In Situ Hybridization workflow.

Northern_Blot_Workflow Northern Blotting Workflow start RNA Extraction electrophoresis Gel Electrophoresis start->electrophoresis transfer Transfer to Membrane electrophoresis->transfer prehybridization Prehybridization (Blocking) transfer->prehybridization hybridization Hybridization with Labeled LNA-U Probe prehybridization->hybridization washes Washes hybridization->washes detection Detection (e.g., Autoradiography) washes->detection

Caption: Standard workflow for Northern blotting analysis.

Experimental Protocols for Validation

Accurate validation of probe specificity is contingent on meticulous experimental execution. Below are detailed protocols for key techniques used to assess LNA-U probe performance.

In Situ Hybridization (ISH) with LNA-U Probes

This protocol is adapted for the detection of microRNAs in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene twice for 5 minutes each.

  • Rehydrate through a series of ethanol (B145695) washes: 100%, 95%, 70%, and 50% for 5 minutes each.

  • Wash twice in PBS for 5 minutes each.

2. Permeabilization:

  • Incubate slides in Proteinase K solution (15 µg/mL in PBS) at 37°C for 10-30 minutes. The optimal time should be determined empirically for each tissue type.

  • Wash twice in PBS for 5 minutes each.

3. Hybridization:

  • Pre-hybridize sections in hybridization buffer without the probe for 30 minutes at the hybridization temperature.

  • Denature the LNA-U probe by heating to 90°C for 3 minutes and then immediately place on ice.

  • Add the denatured probe to the hybridization buffer at the desired concentration (e.g., 50 nM).

  • Apply the probe solution to the sections, cover with a coverslip, and incubate in a humidified chamber overnight at a temperature 20-25°C below the calculated Tm of the probe.[6]

4. Stringent Washes:

  • Wash slides in 2x SSC at the hybridization temperature for 10 minutes.

  • Wash in 0.2x SSC at the hybridization temperature twice for 15 minutes each.

  • Wash in PBS at room temperature for 5 minutes.

5. Detection:

  • Block non-specific binding with a blocking solution (e.g., 2% sheep serum in PBS) for 1 hour at room temperature.

  • Incubate with an anti-hapten antibody conjugated to an enzyme (e.g., anti-DIG-AP) diluted in blocking solution for 1-2 hours at room temperature.

  • Wash three times in PBS for 5 minutes each.

  • Develop the signal using an appropriate chromogenic or fluorescent substrate.

6. Visualization:

  • Counterstain with a nuclear stain if desired.

  • Mount with an aqueous mounting medium and visualize under a microscope.

Northern Blotting for microRNA Detection with LNA-U Probes

This protocol is optimized for the sensitive detection of small RNA species.

1. RNA Electrophoresis:

  • Separate 5-20 µg of total RNA on a 15% denaturing polyacrylamide gel.

  • Include a labeled RNA size marker in an adjacent lane.

2. Transfer:

  • Transfer the separated RNA to a positively charged nylon membrane using a semi-dry electroblotting apparatus.

  • UV crosslink the RNA to the membrane.

3. Probe Labeling:

  • End-label the LNA-U probe with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Purify the labeled probe using a spin column.

4. Hybridization:

  • Pre-hybridize the membrane in a hybridization buffer (e.g., ULTRAhyb™ Ultrasensitive Hybridization Buffer) for at least 30 minutes at the hybridization temperature (typically 10-15°C below the Tm of the LNA-RNA duplex).

  • Denature the labeled probe by heating to 95°C for 5 minutes and then add it to the hybridization buffer.

  • Hybridize overnight with gentle agitation.

5. Washes:

  • Perform two low-stringency washes in 2x SSC, 0.1% SDS for 15 minutes each at room temperature.

  • Perform two high-stringency washes in 0.1x SSC, 0.1% SDS for 15 minutes each at the hybridization temperature.

6. Detection:

  • Expose the membrane to a phosphor screen or X-ray film to detect the radioactive signal.

Microarray Hybridization using LNA-modified Probes

This protocol outlines the general steps for using LNA-modified capture probes on a microarray platform.

1. Array Preparation:

  • Spot LNA-modified oligonucleotide probes onto a coated glass slide.

  • Post-process the slides to immobilize the probes.

2. Target Labeling:

  • Isolate total RNA or microRNA from the biological sample.

  • Label the RNA with a fluorescent dye (e.g., Cy3 or Cy5) during a reverse transcription reaction.

3. Hybridization:

  • Resuspend the labeled cDNA in a hybridization buffer.

  • Denature the target by heating and then apply it to the microarray slide.

  • Hybridize overnight in a humidified chamber at a temperature optimized for the LNA probes.

4. Washing:

  • Wash the slides in a series of buffers with decreasing salt concentrations and increasing stringency to remove non-specifically bound target.

5. Scanning and Data Analysis:

  • Scan the microarray slide using a laser scanner to detect the fluorescent signals.

  • Quantify the signal intensity for each spot and perform data analysis to determine the relative abundance of the target sequences.

Conclusion

The validation of probe specificity is a cornerstone of reliable nucleic acid research. The data and protocols presented in this guide demonstrate that LNA-U probes offer a significant advantage over traditional DNA probes in terms of thermal stability, sensitivity, and, most critically, specificity. Their enhanced ability to discriminate between closely related sequences makes them an invaluable tool for researchers working with complex biological samples, enabling more accurate and reproducible results in a wide range of applications from basic research to clinical diagnostics. By understanding the performance characteristics and applying the detailed methodologies outlined here, researchers can confidently employ LNA-U probes to unravel the complexities of gene expression and regulation.

References

A Comparative Analysis of LNA and BNA Phosphoramidites in Oligonucleotide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of modified nucleic acid analogs is a critical decision in the design of oligonucleotides for therapeutic and diagnostic applications. Locked Nucleic Acid (LNA) and Bridged Nucleic Acid (BNA) phosphoramidites are two of the most prominent classes of these analogs, offering enhanced properties over native DNA and RNA. This guide provides an objective, data-driven comparison of LNA and BNA phosphoramidites to aid in the selection process for specific research needs.

This comparative analysis delves into the synthesis and performance characteristics of LNA and BNA, presenting quantitative data in structured tables and detailing experimental methodologies. Visual diagrams are provided to illustrate key chemical structures and processes.

Chemical Structure: The Foundation of Enhanced Properties

LNA and BNA are bicyclic nucleic acids characterized by a methylene (B1212753) bridge that locks the ribose sugar in a C3'-endo (North) conformation, which is characteristic of A-form RNA duplexes.[1] This structural constraint is the primary reason for their enhanced hybridization affinity and nuclease resistance. While both are structurally similar, variations in the bridge chemistry can influence their properties. BNA, often considered a third-generation analog, encompasses a broader range of bridge modifications beyond the simple 2'-O,4'-C methylene bridge of LNA. A notable example is 2',4'-BNANC, which contains a six-membered bridged structure with an N-O linkage.[2]

G Chemical Structures of LNA and BNA Monomers cluster_LNA LNA (Locked Nucleic Acid) cluster_BNA BNA (Bridged Nucleic Acid) lna_img bna_img lna_caption 2'-O,4'-C methylene bridge bna_caption Example: 2',4'-BNANC with an N-O linkage

Figure 1: Chemical structures of LNA and BNA monomers.

Oligonucleotide Synthesis: Integration into Standard Protocols

Both LNA and BNA phosphoramidites are compatible with standard automated solid-phase oligonucleotide synthesis using the phosphoramidite (B1245037) method.[2][3] This allows for their incorporation into DNA or RNA sequences as chimeras. However, due to their increased steric bulk compared to standard DNA or RNA phosphoramidites, modifications to the standard synthesis cycle are generally required to ensure high coupling efficiency.

For LNA phosphoramidites, a longer coupling time is recommended. While standard DNA synthesis may require a coupling time of about 20-30 seconds, LNA monomers often need 3 to 15 minutes for efficient incorporation. Similarly, the oxidation step following coupling may need to be extended.

BNA phosphoramidites can also be incorporated using standard synthesis chemistry, allowing for the creation of mixed DNA/RNA-BNA oligonucleotides.[2] Similar to LNA, optimizing coupling times is crucial for achieving high yields of the full-length product.

G Standard Phosphoramidite Oligonucleotide Synthesis Cycle start Start with Solid Support (e.g., CPG with first nucleoside) deblocking 1. Deblocking (Detritylation) Removes 5'-DMT protecting group start->deblocking coupling 2. Coupling Addition of next phosphoramidite monomer deblocking->coupling capping 3. Capping Blocks unreacted 5'-hydroxyl groups coupling->capping oxidation 4. Oxidation Converts phosphite (B83602) triester to stable phosphate (B84403) triester capping->oxidation repeat Repeat Cycle for Desired Sequence Length oxidation->repeat repeat->deblocking Next cycle cleavage Final Cleavage and Deprotection repeat->cleavage Final cycle G Antisense Oligonucleotide Mechanism of Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm gene Target Gene transcription Transcription gene->transcription mrna pre-mRNA transcription->mrna splicing Splicing mrna->splicing mature_mrna Mature mRNA splicing->mature_mrna mature_mrna_cyto Mature mRNA mature_mrna->mature_mrna_cyto Export aso LNA/BNA Antisense Oligonucleotide (ASO) aso->mature_mrna_cyto Binds to target mRNA translation Translation protein Disease Protein translation->protein degradation RNase H Mediated Degradation no_protein No Protein Translation degradation->no_protein mature_mrna_cyto->translation mature_mrna_cyto->degradation

References

LNA-Modified Oligonucleotides: A Superior Defense Against Nuclease Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical factor in the journey from laboratory research to therapeutic application. Unmodified oligonucleotides are rapidly degraded by nucleases in biological fluids, severely limiting their efficacy. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to enhance nuclease resistance, significantly extending the half-life of oligonucleotides and improving their therapeutic potential.

This guide provides an objective comparison of the nuclease resistance of LNA-modified oligonucleotides against other common modifications, supported by experimental data. Detailed protocols for assessing nuclease resistance are also provided to aid in the evaluation of oligonucleotide stability.

Enhanced Stability: LNA Outperforms Standard Modifications

LNA (Locked Nucleic Acid) is a modified RNA nucleotide in which the ribose moiety is "locked" in a C3'-endo conformation through a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1] This structural constraint not only increases the binding affinity of the oligonucleotide to its target but also confers exceptional resistance to nuclease degradation.[1][2]

Experimental data from studies using human serum clearly demonstrate the superior stability of LNA-modified oligonucleotides compared to unmodified DNA, phosphorothioate (B77711) (PS), and 2'-O-methyl (2'-OMe) modified oligonucleotides.

Oligonucleotide ModificationHalf-life in Human Serum (t½)Fold Increase vs. Unmodified
Unmodified DNA (Phosphodiester)~1.5 hours[3]1x
Phosphorothioate (PS)~10 hours[3]~6.7x
2'-O-Methyl (2'-OMe)~12 hours[3]~8x
LNA/DNA Gapmer (3 LNA at each end)~15 - 28 hours[3]~10x - 18.7x

Table 1: Comparison of the half-lives of different modified oligonucleotides in human serum. As the data indicates, the introduction of just a few LNA monomers at the ends of an oligonucleotide can increase its half-life by an order of magnitude or more compared to its unmodified counterpart.[3] Chimeric LNA/DNA oligonucleotides have also been shown to be more stable than isosequential phosphorothioates and 2'-O-methyl gapmers.[3]

The Mechanism of LNA-Conferred Nuclease Resistance

The enhanced stability of LNA-modified oligonucleotides stems from their unique locked structure. This rigidity hinders the ability of nucleases, which are enzymes that cleave the phosphodiester backbone of nucleic acids, to recognize and bind to the oligonucleotide.[1][4] Both exonucleases, which degrade nucleic acids from the ends, and endonucleases, which cleave within the sequence, are less effective against LNA-modified regions.[1]

Experimental Protocols for Assessing Nuclease Resistance

A common and effective method for evaluating the nuclease resistance of oligonucleotides is the serum stability assay followed by gel electrophoresis. This allows for a direct visualization and quantification of oligonucleotide degradation over time.

Serum Stability Assay Protocol

This protocol outlines a method for assessing the stability of oligonucleotides in fetal bovine serum (FBS).

Materials:

  • Oligonucleotide samples (unmodified, LNA-modified, and other modifications for comparison)

  • Fetal Bovine Serum (FBS)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • RNA loading dye

  • 1.5 mL microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining solution (e.g., SYBR Gold or GelRed)

  • Gel imaging system

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend single-stranded oligonucleotides in nuclease-free water to a stock concentration of 200 µM.

    • For duplex oligonucleotides, combine equimolar amounts of the sense and antisense strands, add annealing buffer, and heat at 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Incubation with Serum:

    • For each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), prepare a reaction tube.

    • In each tube, add 50 pmol of the oligonucleotide.

    • Add FBS to a final concentration of 50% in a total volume of 20 µL.

    • As a negative control, prepare a reaction with the oligonucleotide in PBS instead of FBS.

    • Incubate the tubes at 37°C.

  • Sample Collection and Quenching:

    • At each designated time point, remove the corresponding tube from the incubator.

    • Immediately add an equal volume of 2X RNA loading dye to the sample to stop the nuclease reaction.

    • For the 0-minute time point, add the loading dye immediately after adding the serum.

    • Store the quenched samples at -20°C until analysis.

  • Gel Electrophoresis:

    • Prepare a denaturing polyacrylamide gel of an appropriate percentage to resolve the oligonucleotide.

    • Load the quenched samples onto the gel. Include a lane with the untreated oligonucleotide as a reference.

    • Run the gel according to the manufacturer's instructions.

  • Visualization and Quantification:

    • After electrophoresis, stain the gel with a suitable nucleic acid stain.

    • Visualize the gel using a gel imaging system.

    • Quantify the intensity of the intact oligonucleotide band for each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-minute time point. The half-life can then be determined by plotting the percentage of intact oligonucleotide versus time and fitting the data to an exponential decay curve.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Oligo Oligonucleotide (LNA, PS, 2'-OMe, Unmodified) Incubate Incubate at 37°C (Time points: 0, 0.5, 1, 2, 4, 8, 24h) Oligo->Incubate Serum Fetal Bovine Serum (50%) Serum->Incubate Quench Quench with Loading Dye Incubate->Quench At each time point PAGE Denaturing PAGE Quench->PAGE Visualize Gel Staining & Visualization PAGE->Visualize Quantify Quantification & Half-life Calculation Visualize->Quantify

Workflow for Nuclease Resistance Assay.

LNA in Action: The RNase H Mechanism

Many LNA-containing antisense oligonucleotides (ASOs) are designed as "gapmers," which consist of a central block of DNA or phosphorothioate-modified DNA flanked by LNA-modified nucleotides. This design leverages the high target affinity and nuclease resistance of LNA while maintaining the ability of the central DNA gap to recruit RNase H. RNase H is an endogenous enzyme that specifically cleaves the RNA strand of an RNA/DNA duplex, leading to the degradation of the target mRNA and subsequent downregulation of the corresponding protein.

RNaseH_Mechanism cluster_binding 1. Binding cluster_cleavage 2. Cleavage cluster_degradation 3. Degradation ASO LNA-DNA Gapmer ASO Duplex ASO:mRNA Duplex ASO->Duplex mRNA Target mRNA mRNA->Duplex Cleavage mRNA Cleavage Duplex->Cleavage RNaseH RNase H RNaseH->Cleavage recruitment Fragments mRNA Fragments Cleavage->Fragments Degradation Further Degradation by Exonucleases Fragments->Degradation

RNase H-mediated cleavage of mRNA.

Conclusion

The incorporation of LNA modifications into oligonucleotides provides a significant advantage in overcoming the challenge of nuclease degradation. The enhanced stability, as demonstrated by a substantially longer half-life in serum compared to other common modifications, makes LNA-modified oligonucleotides a superior choice for a wide range of in vitro and in vivo applications, including antisense therapy, siRNAs, and diagnostics. The ability to fine-tune the properties of oligonucleotides by creating LNA gapmers further expands their utility, allowing for potent and specific gene silencing through the RNase H mechanism. For researchers and drug developers, LNA technology represents a key enabling tool in the advancement of oligonucleotide-based therapeutics.

References

Unlocking Enhanced Performance in Diagnostic Assays: A Comparative Guide to LNA-U Probe Technology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to elevate the sensitivity and specificity of their diagnostic assays, Locked Nucleic Acid (LNA) technology presents a significant advancement over traditional oligonucleotide probes. This guide provides an objective comparison of LNA-U enhanced probes against conventional DNA and Minor Groove Binder (MGB) probes, supported by experimental data and detailed protocols.

The incorporation of LNA monomers, such as LNA-U (Locked Nucleic Acid Uridine), into oligonucleotide probes fundamentally alters their structural properties, leading to unprecedented thermal stability and hybridization affinity.[1] This "locked" ribose conformation in LNA nucleotides results in a significant increase in the melting temperature (Tm) of the probe-target duplex, allowing for the design of shorter, more specific probes.[1][2]

Performance Benchmarking: LNA-U Probes vs. Alternatives

The superior hybridization characteristics of LNA-U probes translate into tangible performance gains in a variety of diagnostic applications, most notably in quantitative real-time PCR (qPCR) and Fluorescence In Situ Hybridization (FISH).

Quantitative Real-Time PCR (qPCR)

In qPCR assays, particularly for applications requiring high specificity such as Single Nucleotide Polymorphism (SNP) genotyping and rare mutation detection, LNA-U enhanced probes consistently outperform traditional DNA and MGB probes. The increased thermal stability allows for a greater difference in melting temperature (ΔTm) between perfectly matched and mismatched probes, often around 20°C for a single mismatch, a level of discrimination not achievable with standard DNA probes.[3]

Probe TypeTarget ApplicationKey Performance MetricLNA-U Probe AdvantageReference
LNA-U Probe SNP GenotypingAllelic DiscriminationHigh ΔTm (up to 20°C for a single mismatch) enables clear differentiation between alleles.[3][3]
DNA Probe General qPCRAllelic DiscriminationLower ΔTm, making discrimination of single nucleotide differences challenging.[3][3]
MGB Probe SNP GenotypingAllelic DiscriminationIncreased Tm allows for shorter probes, but LNA probes can offer better specificity and discrimination.[4][5][4][5]
LNA-U Probe Low Abundance Target DetectionSensitivityShorter probe design with high affinity leads to improved signal-to-noise ratio and detection of fewer target copies.[6][6]
DNA Probe Low Abundance Target DetectionSensitivityLonger probes are often required to achieve sufficient Tm, which can lead to lower specificity and higher background.
MGB Probe Low Abundance Target DetectionSensitivityComparable to LNA in some aspects, but LNA can provide a slight edge in sensitivity for certain assays.[7][7]

A study comparing LNA and MGB probes in 5'-nuclease PCR assays for the detection of Staphylococcal enterotoxin genes found that LNA probes provided a specific and sensitive alternative to the well-established MGB probes, with both methods showing equivalent performance in that specific application.[7] However, for applications demanding the highest level of mismatch discrimination, the unique properties of LNA often provide a distinct advantage.[3]

Fluorescence In Situ Hybridization (FISH)

In FISH applications, LNA-U modified probes have demonstrated a dramatic improvement in signal intensity and specificity compared to conventional DNA probes.[8] The high affinity of LNA probes allows for shorter probe lengths, which facilitates better tissue and cell penetration.[8] This results in brighter signals and a superior signal-to-noise ratio, even under stringent hybridization conditions.[5][8]

Probe TypePerformance MetricObservationReference
LNA-U FISH Probe Signal IntensityProduces robust and bright signals, even with shorter probe designs and under high stringency washes.[8][8]
DNA FISH Probe Signal IntensitySignal intensity is often lower and can be lost under high stringency conditions, especially with shorter probes.[8][8]
LNA-U FISH Probe SpecificityHigh discriminatory power, enabling the detection of specific RNA splice variants and closely related family members.
DNA FISH Probe SpecificityLonger probes required for adequate affinity may lead to increased off-target hybridization.
LNA-U FISH Probe Hybridization TimeHigh binding affinity can lead to shorter hybridization times compared to traditional probes.[9][9]
DNA FISH Probe Hybridization TimeTypically requires longer hybridization times to ensure efficient binding.

Experimental Protocols

LNA-U Allele-Specific qPCR for SNP Genotyping

This protocol provides a general framework for designing and performing an allele-specific qPCR assay using LNA-U probes for SNP genotyping.

1. Probe and Primer Design:

  • LNA-U Probe Design:

    • Design probes to be approximately 12 nucleotides in length.[3]

    • Incorporate 2-3 LNA bases directly at the SNP site to maximize discrimination.[3]

    • The SNP should ideally be positioned centrally within the probe.[3]

    • Aim for a probe Tm of approximately 65°C.[3]

    • Avoid placing LNA bases in palindromic sequences.[3]

  • Primer Design:

    • Follow general PCR primer design guidelines.

    • If using LNA-enhanced primers, avoid placing an LNA nucleotide at the extreme 3' end to prevent low PCR efficiency. Position it one base away from the 3' end if necessary.[3]

    • The Tm of the forward and reverse primers should be similar.[10]

2. Reaction Setup:

ComponentFinal Concentration
Forward Primer200 nM
Reverse Primer200 nM
LNA-U Probe (Allele 1 - e.g., FAM)100 nM
LNA-U Probe (Allele 2 - e.g., HEX)100 nM
2x qPCR Master Mix1x
Genomic DNA1-10 ng
Nuclease-free waterto final volume

3. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C4 min1
Denaturation95°C15 sec45
Annealing/Extension60°C45 sec

4. Data Analysis:

  • Analyze the amplification plots for each fluorescent channel to determine the genotype.

  • Homozygous samples will show amplification in only one channel, while heterozygous samples will show amplification in both.

LNA-U Fluorescence In Situ Hybridization (FISH)

This protocol outlines the key steps for performing FISH with LNA-U probes for the detection of specific RNA targets in fixed cells.

1. Probe Design:

  • Design LNA-U probes to be 18-22 nucleotides in length.[9]

  • Incorporate LNA monomers to achieve a predicted RNA Tm of 80-85°C.[9]

  • Label the probe with a fluorophore (e.g., FAM, Cy3).

  • Include a scramble probe as a negative control.[9]

2. Cell Preparation:

  • Fix and permeabilize cells according to standard protocols.

3. Hybridization:

  • Pre-hybridize the cells in hybridization buffer.

  • Hybridize with the LNA-U probe (e.g., 25 nM) at a temperature approximately 30°C below the predicted Tm (e.g., 55°C) for 1 hour.[9]

4. Washing:

  • Wash the cells to remove unbound probes. A typical washing series includes:

    • Two washes in 40% formamide/2x SSC at the hybridization temperature.

    • One wash in 2x SSC/0.1% Triton X-100 at room temperature.

    • Two washes in 1x SSC at room temperature.

    • Two washes in 1x PBS at room temperature.

5. Imaging:

  • Mount the cells with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the fluorescent signal using a fluorescence microscope.

Visualizing LNA-U Mechanisms and Workflows

LNA-U Antisense Oligonucleotide (ASO) Mechanism of Action

LNA-based antisense oligonucleotides can modulate gene expression through various mechanisms. One common mechanism is the RNase H-mediated degradation of the target mRNA. An LNA-DNA gapmer ASO, which has a central "gap" of DNA flanked by LNA "wings," binds to the target mRNA. The DNA/RNA hybrid in the gap is recognized and cleaved by RNase H, leading to the degradation of the mRNA and subsequent downregulation of the corresponding protein.

ASO_Mechanism cluster_0 Cellular Environment mRNA Target mRNA Hybrid ASO-mRNA Hybrid mRNA->Hybrid ASO LNA-DNA Gapmer ASO ASO->Hybrid Binds to RNaseH RNase H Hybrid->RNaseH Recruits Degradation mRNA Degradation Hybrid->Degradation RNaseH->Hybrid Cleaves mRNA No_Protein No Protein Translation Degradation->No_Protein

Caption: LNA-ASO mediated degradation of target mRNA via RNase H.

Androgen Receptor Signaling Pathway: A Target for LNA-U ASO Therapy

The Androgen Receptor (AR) signaling pathway plays a crucial role in the development and progression of prostate cancer. LNA-based antisense oligonucleotides can be designed to target the AR mRNA, leading to its degradation and the inhibition of downstream signaling, thereby providing a potential therapeutic strategy.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_Active Active AR Dimer AR_HSP->AR_Active HSP dissociation & Dimerization ARE Androgen Response Element (ARE) AR_Active->ARE Translocates & Binds LNA_ASO LNA-U ASO AR_mRNA AR mRNA LNA_ASO->AR_mRNA Binds & Degrades Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth SNP_Genotyping_Workflow cluster_workflow SNP Genotyping Workflow DNA_Extraction 1. Genomic DNA Extraction qPCR_Setup 3. qPCR Reaction Setup DNA_Extraction->qPCR_Setup Assay_Design 2. LNA-U Probe & Primer Design Assay_Design->qPCR_Setup RealTime_PCR 4. Real-Time PCR Amplification qPCR_Setup->RealTime_PCR Data_Analysis 5. Allelic Discrimination Analysis RealTime_PCR->Data_Analysis Genotype_Call 6. Genotype Call Data_Analysis->Genotype_Call

References

Characterizing LNA-U Modified Oligonucleotides: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of nucleic acid-based therapeutics has necessitated robust analytical techniques for their characterization. Among the various chemical modifications developed to enhance the therapeutic potential of oligonucleotides, Locked Nucleic Acid (LNA) modifications, particularly LNA-Uracil (LNA-U), have garnered significant attention. This guide provides a comparative overview of the mass spectrometric characterization of LNA-U modified oligonucleotides against other common modifications, supported by experimental data and detailed protocols.

Performance Comparison of Mass Spectrometry for Modified Oligonucleotides

Mass spectrometry (MS) is a cornerstone for the analysis of oligonucleotides, offering precise molecular weight determination and sequence verification.[1][2] The two most prevalent MS techniques for oligonucleotide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS).[1][2] The choice of method can influence analytical parameters such as mass accuracy, sensitivity, and fragmentation efficiency, which are also dependent on the specific chemical modifications of the oligonucleotide.

Table 1: Comparison of Mass Spectrometry Performance for LNA-U vs. Alternative Modifications

Modification TypeMass Spectrometry TechniqueTypical Mass AccuracyRelative SensitivityFragmentation Efficiency (CID/ISD)Key Considerations
LNA-U ESI-QTOF< 5 ppm[3]HighModerate to HighProne to backbone cleavage, less base loss. Higher activation energies may be required for fragmentation compared to DNA.
MALDI-TOF< 20 ppm[3]HighHigh (ISD)In-source decay (ISD) can provide extensive sequence information.[3]
Phosphorothioate (PS) ESI-QTOF / LC-MS< 10 ppmHighModerateDiastereomers can lead to peak broadening.[4]
MALDI-TOF< 30 ppmHighHighChemical sequencing can be aided by specific cleavage reactions prior to MS analysis.[5]
2'-O-Methyl (2'-O-Me) ESI-QTOF / LC-MS< 5 ppmHighModerateIncreased resistance to enzymatic and alkaline hydrolysis can be leveraged in sample preparation.[6]
MALDI-TOF< 20 ppmHighModerateFragmentation patterns are similar to unmodified RNA but with characteristic mass shifts.
Peptide Nucleic Acid (PNA) ESI-FTICR< 3 ppm[7]HighHighFragmentation occurs at the amide bonds of the peptide-like backbone.[7]
MALDI-TOF< 15 ppmHighHighNeutral backbone can lead to different ionization behavior compared to phosphodiester-linked oligos.
Morpholino (PMO) ESI-QTOF / HILIC-MS< 5 ppm[5]HighHigh (ECD/CID)Neutral backbone leads to distinct fragmentation pathways, with d and z ions being prominent in negative ion mode CID.[5][8]
MALDI-TOF< 20 ppmModerateModerateAcid hydrolysis followed by MALDI-TOF can be used for sequencing.[5]

Fragmentation Patterns: A Comparative Overview

Understanding the fragmentation behavior of modified oligonucleotides is crucial for sequence verification and localization of modifications. Collision-Induced Dissociation (CID) is a common tandem mass spectrometry technique used for this purpose.

  • LNA-U Modified Oligonucleotides : Compared to unmodified DNA, LNA modifications lead to a prevalence of backbone cleavages, resulting in a-, b-, c-, d-, w-, x-, y-, and z-type ions. A significant reduction in the loss of the nucleobase is a hallmark of LNA fragmentation, which is attributed to the rigid structure conferred by the methylene (B1212753) bridge.[3] Higher collision energies are often necessary to induce fragmentation compared to their DNA counterparts.

  • Phosphorothioate (PS) Oligonucleotides : PS-modified oligonucleotides generally exhibit fragmentation patterns similar to their phosphodiester counterparts, with the generation of a-B and w ions. However, the presence of sulfur can influence fragmentation pathways, and specific cleavage chemistries can be employed to aid in sequencing.[5]

  • 2'-O-Methyl (2'-O-Me) RNA : The fragmentation of 2'-O-Me modified RNA is similar to that of unmodified RNA, primarily yielding c- and y-type ions. The 2'-O-methylation adds 14 Da to the sugar moiety, which is reflected in the mass of the fragment ions containing the modification. This modification provides resistance to alkaline and certain enzymatic cleavages, a property that can be utilized in sample preparation strategies.[6]

  • Peptide Nucleic Acids (PNA) : PNAs, with their peptide-like backbone, fragment along the amide bonds, producing b- and y-type ions, analogous to peptide fragmentation. This is a distinct fragmentation behavior compared to the phosphodiester backbone cleavage of natural nucleic acids.[7]

  • Morpholinos (PMO) : PMOs have a neutral backbone and exhibit unique fragmentation patterns. In negative ion mode CID, the most abundant fragments are often d and z ions.[5][9] Electron capture dissociation (ECD) has also been shown to be effective for sequencing PMOs, producing d and z ions with high sequence coverage.[8]

Experimental Protocols

Detailed and optimized experimental protocols are critical for obtaining high-quality mass spectrometry data for modified oligonucleotides. Below are representative protocols for MALDI-TOF and LC-MS analysis.

MALDI-TOF Mass Spectrometry Protocol for LNA-U Oligonucleotides

This protocol is adapted from established methods for oligonucleotide analysis.[3][10][11][12]

  • Sample Preparation :

    • Dissolve the LNA-U modified oligonucleotide in nuclease-free water to a final concentration of 10 pmol/µL.[3]

    • Prepare an internal standard if quantitative analysis is required.

  • Matrix Preparation :

    • Prepare a matrix solution of 3-hydroxypicolinic acid (3-HPA) at a concentration of 10 mg/mL in a 50:50 (v/v) solution of acetonitrile (B52724) and water.[3][11]

    • Add diammonium hydrogen citrate (B86180) to the matrix solution to a final concentration of 1 mg/mL to reduce sodium and potassium adducts.[3]

  • Spotting :

    • Clean the MALDI target plate thoroughly.[11]

    • Spot 0.5 µL of the matrix solution onto the target plate and let it air dry.

    • On top of the dried matrix spot, add 0.5 µL of the LNA-U oligonucleotide solution.

    • Allow the spot to completely dry at room temperature before analysis.

  • Mass Spectrometry Analysis :

    • Analyze the sample using a MALDI-TOF mass spectrometer in negative ion linear or reflector mode.

    • For sequencing, in-source decay (ISD) can be induced by increasing the laser power.[3]

    • Acquire a sufficient number of laser shots to obtain a high-quality spectrum.

    • Calibrate the instrument using a standard oligonucleotide mixture of known masses.

LC-MS/MS Protocol for LNA-U Oligonucleotides

This protocol is based on ion-pairing reversed-phase liquid chromatography coupled to an ESI-QTOF mass spectrometer.[4][13][14][15][16]

  • Sample Preparation :

    • Dissolve the LNA-U modified oligonucleotide in nuclease-free water to a suitable concentration (e.g., 10 µM).

    • For analysis from biological matrices, a solid-phase extraction (SPE) step is typically required to remove interfering substances.

  • Liquid Chromatography :

    • Column : Use a column suitable for oligonucleotide separation, such as a C18 column (e.g., Waters ACQUITY Premier CSH C18).[14]

    • Mobile Phase A : 40 mM Hexafluoroisopropanol (HFIP) and 8 mM N,N-Diisopropylethylamine (DIPEA) in water.[14]

    • Mobile Phase B : 4 mM HFIP and 4 mM DIPEA in methanol (B129727) or acetonitrile.[14]

    • Gradient : Develop a suitable gradient of Mobile Phase B to elute the oligonucleotide of interest.

    • Flow Rate : Typically 0.2-0.4 mL/min.

    • Column Temperature : 50-60 °C.

  • Mass Spectrometry :

    • Ionization Mode : Negative Electrospray Ionization (ESI).

    • MS1 Scan : Acquire full scan mass spectra over an appropriate m/z range (e.g., 400-2000 m/z).

    • MS/MS (Tandem MS) : For fragmentation analysis, select the precursor ion of the LNA-U oligonucleotide and subject it to collision-induced dissociation (CID).

    • Data Analysis : Deconvolute the multiply charged ESI spectra to determine the intact mass of the oligonucleotide. Analyze the MS/MS spectra to confirm the sequence.

Mandatory Visualizations

Experimental Workflow for LNA-U Oligonucleotide Characterization

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Synthesis Oligonucleotide Synthesis & Purification Dissolution Dissolution in Nuclease-Free Water Synthesis->Dissolution SPE Solid-Phase Extraction (from biological matrix) Dissolution->SPE LC Ion-Pair Reversed-Phase LC Dissolution->LC MALDI MALDI-TOF MS Dissolution->MALDI SPE->LC ESI_MS ESI-MS (Intact Mass) LC->ESI_MS MSMS Tandem MS (CID) (Fragmentation) ESI_MS->MSMS Deconvolution Deconvolution of ESI Spectra MSMS->Deconvolution ISD In-Source Decay (ISD) MALDI->ISD Sequence_Verification Sequence Verification ISD->Sequence_Verification Deconvolution->Sequence_Verification Purity_Assessment Purity Assessment Sequence_Verification->Purity_Assessment

Caption: Workflow for LNA-U Oligonucleotide Characterization by Mass Spectrometry.

LNA Antisense Oligonucleotide Targeting the MAPK Signaling Pathway

LNA-modified antisense oligonucleotides can be designed to inhibit the expression of key proteins in signaling pathways implicated in disease. The Mitogen-Activated Protein Kinase (MAPK) pathway is a common target in cancer therapy.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation LNA_ASO LNA Antisense Oligonucleotide (targeting RAF mRNA) RAF_mRNA RAF mRNA LNA_ASO->RAF_mRNA binds Degradation RNase H-mediated Degradation LNA_ASO->Degradation RAF_mRNA->RAF translation RAF_mRNA->Degradation Degradation->RAF inhibition of translation

Caption: LNA ASO targeting of the MAPK signaling pathway.

References

Safety Operating Guide

Navigating the Disposal of DMTr-LNA-U-3-CED-Phosphoramidite: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of DMTr-LNA-U-3-CED-Phosphoramidite, a key reagent in the synthesis of locked nucleic acid (LNA) oligonucleotides. Adherence to these protocols is crucial for mitigating risks to both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary safety measures are in place.

Personal Protective Equipment (PPE) and Safety Equipment:

EquipmentSpecificationPurpose
Eye Protection Chemical safety gogglesTo protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin.
Ventilation Certified chemical fume hoodTo prevent inhalation of dust or vapors.
Spill Kit Inert absorbent material (e.g., vermiculite, dry sand)For immediate containment of spills.

In the event of a spill, the material should be absorbed with an inert substance, collected in a sealed container for disposal, and the affected area decontaminated.[1]

Step-by-Step Disposal Protocol: Deactivation via Hydrolysis

The primary and recommended method for the safe disposal of phosphoramidite (B1245037) waste is a controlled deactivation process through hydrolysis.[1] This procedure intentionally exposes the moisture-sensitive phosphoramidite to an aqueous basic solution, converting it to a less reactive H-phosphonate species, which can then be disposed of as hazardous waste.

Experimental Protocol for Deactivation of DMTr-LNA-U-3-CED-Phosphoramidite Waste:

This protocol is designed for small quantities of expired or unused solid waste or residues in empty containers.

Materials:

  • DMTr-LNA-U-3-CED-Phosphoramidite waste

  • Anhydrous acetonitrile (B52724) (ACN)

  • 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately sealed and labeled hazardous waste container

  • Stir plate and stir bar

Procedure:

  • Preparation: Conduct all steps within a certified chemical fume hood. Ensure all required PPE is correctly worn.

  • Dissolution:

    • For solid waste, carefully dissolve the DMTr-LNA-U-3-CED-Phosphoramidite in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue. Collect this rinsing solution.

  • Quenching/Hydrolysis:

    • Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution.

    • A significant excess of the bicarbonate solution is recommended to ensure complete hydrolysis. A general guideline is to use a 10-fold excess of the bicarbonate solution by volume compared to the acetonitrile solution.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete degradation of the phosphoramidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] Never pour phosphoramidite waste or the resulting deactivated mixture down the drain.

Deactivation Protocol Parameters:

ParameterSpecificationRationale
Deactivating Agent 5% NaHCO₃ (aqueous)A weak base facilitates hydrolysis and neutralizes any acidic byproducts.[1]
Solvent for Dissolution Anhydrous Acetonitrile (ACN)Controls the initiation of the hydrolysis reaction.[1]
Ratio of Waste to Quenching Solution ~1:10 (v/v)A significant excess of the aqueous quenching solution ensures a complete reaction.[1]
Reaction Time ≥ 24 hoursAn extended reaction time is recommended to ensure complete degradation.[1]
Reaction Temperature Room TemperatureThe hydrolysis can be effectively carried out at ambient laboratory temperatures.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of DMTr-LNA-U-3-CED-Phosphoramidite.

G cluster_prep Preparation cluster_deactivation Deactivation Protocol cluster_disposal Final Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fumehood Work in a Certified Chemical Fume Hood prep_ppe->prep_fumehood dissolve Dissolve Waste in Anhydrous Acetonitrile prep_fumehood->dissolve quench Slowly Add to 5% NaHCO3 (aq) Solution with Stirring dissolve->quench react Stir for 24 Hours at Room Temperature quench->react collect Collect Deactivated Mixture in Labeled Waste Container react->collect contact_ehs Contact Institutional EHS or Licensed Waste Contractor collect->contact_ehs final_disposal Dispose as Hazardous Waste (Do Not Drain Dispose) contact_ehs->final_disposal start Start: Phosphoramidite Waste start->prep_ppe

References

Essential Safety and Operational Guide for Handling DMTr-LNA-U-3-CED-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, logistical, and operational protocols for researchers, scientists, and drug development professionals working with DMTr-LNA-U-3-CED-Phosphoramidite. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this chemical.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling phosphoramidites to prevent exposure and ensure personal safety.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Face ShieldRecommended when there is a splash hazard.[1]
Skin Protection GlovesHandle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.[1]
Laboratory CoatA laboratory coat must be worn.[1]
Respiratory Protection NIOSH-approved RespiratorUse a NIOSH-approved respirator, such as an N95 or P1 type dust mask, if ventilation is inadequate or dust is generated.[1]

Operational Plan: Handling and Storage

Proper handling and storage are crucial for the safety of laboratory personnel and to maintain the integrity of the reagent.

Handling Precautions:

  • Handle in a well-ventilated place.[2]

  • Wear suitable protective clothing, including gloves and eye/face protection.[2]

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[2]

Storage Conditions:

  • Keep the container tightly sealed to prevent moisture and air exposure.[1][2]

  • Store in a dry, well-ventilated area.[1][2]

  • The recommended storage temperature is -20°C.[1][3][4]

  • Protect from heat and store away from oxidizing agents.[1][2]

Emergency First Aid Procedures

In the event of exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes.[1] Seek medical attention if symptoms persist.

  • Skin Contact: In case of skin contact, immediately wash the skin with soap and plenty of water.[5] Remove contaminated clothing and wash it before reuse.[5] Get medical attention if symptoms occur after washing.[5]

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If not breathing, give artificial respiration.[6] Get medical attention.[5]

  • Ingestion: If swallowed, rinse your mouth with water.[5] Never give anything by mouth to an unconscious person.[6] Get medical attention.[5]

Disposal Plan

Proper disposal of DMTr-LNA-U-3-CED-Phosphoramidite and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Collect all waste contaminated with this product in a designated, properly labeled, and sealed container.[1]

  • Do not dispose of the chemical into drains or the environment.[1]

Disposal Method:

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Dispose of contaminated packaging in compliance with local regulations.[5]

Experimental Workflow

The following diagram illustrates the standard workflow for handling DMTr-LNA-U-3-CED-Phosphoramidite in a laboratory setting.

Workflow for Handling DMTr-LNA-U-3-CED-Phosphoramidite cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare a well-ventilated workspace (e.g., fume hood) A->B C Retrieve DMTr-LNA-U-3-CED-Phosphoramidite from -20°C storage B->C D Equilibrate reagent to room temperature in a desiccator C->D E Weigh the required amount in a controlled environment D->E F Perform experimental procedure (e.g., oligonucleotide synthesis) E->F G Segregate and collect all contaminated waste F->G J Return unused reagent to -20°C storage F->J H Decontaminate workspace and equipment G->H I Dispose of waste through a licensed disposal company H->I

Caption: Workflow for Handling DMTr-LNA-U-3-CED-Phosphoramidite.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.